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  • Product: 2-Amino-7-methyl-7-azaspiro[3.5]nonane
  • CAS: 1160247-16-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-7-methyl-7-azaspiro[3.5]nonane: A Rising Star in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: Embracing the Third Dimension in Drug Design In the ever-evolving landscape of drug discovery, the demand for novel molecular scaffolds that o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Third Dimension in Drug Design

In the ever-evolving landscape of drug discovery, the demand for novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is paramount. The concept of "escaping flatland" has driven medicinal chemists to explore beyond traditional aromatic ring systems towards more complex, sp3-rich architectures.[1][2] It is within this context that spirocyclic systems, particularly azaspirocycles, have emerged as privileged scaffolds. Their rigid, well-defined three-dimensional conformations can lead to improved target selectivity, metabolic stability, and aqueous solubility.[3]

This technical guide focuses on a particularly promising member of this class: 2-Amino-7-methyl-7-azaspiro[3.5]nonane . We will delve into its core characteristics, synthesis, and burgeoning applications, providing a comprehensive resource for researchers looking to leverage this unique scaffold in their drug development programs.

Core Compound Identity

  • Compound Name: 2-Amino-7-methyl-7-azaspiro[3.5]nonane

  • CAS Number: 1160247-16-4[4][5]

  • Also available as: 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride (CAS: 2725791-07-9)[6]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₈N₂[4][5]
Molar Mass 154.25 g/mol [4][5]
Monoisotopic Mass 154.146998528 Da[7]
XLogP3 0.5[7]
Topological Polar Surface Area 29.3 Ų[7]
Heavy Atom Count 11[7]
Formal Charge 0[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 0[7]

Synthesis Strategies: Building the Spirocyclic Core

A plausible synthetic approach can be inferred from the synthesis of related azaspiro[3.5]nonane derivatives. A key intermediate is often a ketone, such as 7-Methyl-7-azaspiro[3.5]nonan-2-one (CAS: 2306268-80-2), which can then be converted to the amine via reductive amination.[8]

Illustrative Synthetic Pathway

G cluster_0 Retrosynthetic Analysis Target 2-Amino-7-methyl-7-azaspiro[3.5]nonane Ketone 7-Methyl-7-azaspiro[3.5]nonan-2-one Target->Ketone Reductive Amination Cyclobutane Cyclobutane-1,1-dicarboxylic acid derivative Ketone->Cyclobutane Dieckmann or similar cyclization Piperidine N-Methylpiperidine derivative Ketone->Piperidine

Caption: Retrosynthetic analysis of 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

General Experimental Protocol: Reductive Amination of 7-Methyl-7-azaspiro[3.5]nonan-2-one

This protocol is a generalized procedure based on standard organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.

  • Dissolution: Dissolve 7-Methyl-7-azaspiro[3.5]nonan-2-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Ammonium Source: Add an ammonium salt, such as ammonium acetate or ammonium chloride (5-10 eq), to the solution.

  • Reducing Agent: Cool the mixture in an ice bath and add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), portion-wise.

    • Causality: Sodium cyanoborohydride and STAB are preferred as they are milder reducing agents that selectively reduce the imine formed in situ over the ketone starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl) until gas evolution ceases.

    • Basify the mixture with an aqueous base (e.g., 1M NaOH) to a pH > 10.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

Applications in Drug Discovery: A Scaffold of Opportunity

The 7-azaspiro[3.5]nonane scaffold is gaining traction in medicinal chemistry for its ability to serve as a bioisosteric replacement for more common ring systems like piperidine. This substitution can lead to improved pharmacological properties.[1][2]

G-Protein Coupled Receptor (GPR119) Agonists

The design and synthesis of a novel class of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists have been reported.[9] GPR119 is a promising target for the treatment of type 2 diabetes and obesity. In these studies, the 7-azaspiro[3.5]nonane core was utilized as a central scaffold, with modifications to the amine and other positions leading to potent and selective agonists. One such compound demonstrated a favorable pharmacokinetic profile and a glucose-lowering effect in diabetic rats.[9]

G cluster_0 GPR119 Agonist Design Scaffold 7-Azaspiro[3.5]nonane Core Provides 3D structure Agonist Potent GPR119 Agonist Scaffold:f1->Agonist R1 R1 Group Modulates Potency R1:f1->Agonist R2 R2 Group Fine-tunes Selectivity & PK R2:f1->Agonist

Caption: Structure-Activity Relationship (SAR) logic for GPR119 agonists.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

The 7-azaspiro[3.5]nonane scaffold has also been identified as a promising core for the development of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH).[10] FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for pain and inflammation. The unique geometry of the spirocycle allows for optimal presentation of pharmacophoric elements to the FAAH active site.

Workflow for FAAH Fluorometric Activity Assay

G Start Start Assay Pre-incubation Pre-incubate FAAH enzyme with 2-Amino-7-methyl-7- azaspiro[3.5]nonane derivative Start->Pre-incubation Substrate Add fluorogenic substrate (e.g., arachidonoyl-7-amino- 4-methylcoumarin amide) Pre-incubation->Substrate Incubation Incubate at 37°C Substrate->Incubation Measure Measure fluorescence intensity over time Incubation->Measure End Calculate IC50 Measure->End

Caption: Workflow for a typical FAAH fluorometric activity assay.[10]

Conclusion

2-Amino-7-methyl-7-azaspiro[3.5]nonane represents a valuable and underexplored building block for medicinal chemistry. Its inherent three-dimensionality, coupled with the versatility of its amino functionality, makes it an attractive starting point for the design of novel therapeutics targeting a range of biological targets. As the drive to create more sophisticated and effective drugs continues, the adoption of such spirocyclic scaffolds is set to increase, placing 2-Amino-7-methyl-7-azaspiro[3.5]nonane firmly on the radar of innovative drug discovery teams.

References

  • PubChem. (n.d.). (7-Methyl-7-azaspiro[3.5]nonan-2-yl)azanium. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Amino-7-methyl-7-azaspiro[3.5]nonane. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 2-Amino-7-methyl-7-azaspiro[3.5]nonane. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • PubChem. (n.d.). 7-Methyl-7-azaspiro[3.5]nonan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-7-methyl-7-azaspiro[3.5]nonane: A Rising Star in Medicinal Chemistry

Introduction: Embracing the Third Dimension in Drug Design In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can confer improved physicochemical and pharmacological properties is in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Design

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can confer improved physicochemical and pharmacological properties is insatiable. The concept of "escaping flatland" – moving away from planar, aromatic structures towards more three-dimensional, sp³-rich molecules – has gained significant traction.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional geometries can lead to enhanced metabolic stability, improved aqueous solubility, and better target engagement by presenting substituents in precise spatial orientations.

This guide provides a comprehensive technical overview of 2-Amino-7-methyl-7-azaspiro[3.5]nonane , a promising building block for the development of next-generation therapeutics. We will delve into its chemical properties, explore a plausible synthetic route based on established methodologies, and discuss its potential applications in medicinal chemistry, supported by field-proven insights and authoritative references.

Molecular Structure and Stereochemistry

2-Amino-7-methyl-7-azaspiro[3.5]nonane is a bicyclic amine featuring a cyclobutane ring fused to a piperidine ring through a spirocyclic carbon atom. The piperidine nitrogen is methylated, and an amino group is attached to the 2-position of the cyclobutane ring.

Synthetic_Pathway Start Commercially Available Starting Materials Ketone 7-Oxo-2-azaspiro[3.5]nonane Start->Ketone Two-step synthesis Methylation N-Methylation Ketone->Methylation MethylatedKetone 7-Methyl-7-azaspiro[3.5]nonan-2-one Methylation->MethylatedKetone ReductiveAmination Reductive Amination MethylatedKetone->ReductiveAmination FinalProduct 2-Amino-7-methyl-7- azaspiro[3.5]nonane ReductiveAmination->FinalProduct

Caption: Proposed synthetic workflow for 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

Experimental Protocol: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

This protocol is adapted from a patented two-step synthesis. [2] Step 1: First Cyclization

  • To a solution of N,N-dimethylformamide (DMF), add bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal.

  • Add an acid-binding agent (e.g., anhydrous potassium carbonate) and an iodo metal salt (e.g., potassium iodide) as a catalyst.

  • Heat the reaction mixture to 70-100°C for 12-24 hours. The acid-binding agent neutralizes the acid generated during the reaction, preventing the formation of alkyl halide byproducts.

  • After cooling, quench the reaction with purified water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic phase with a sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Second Cyclization and Reduction

  • Dissolve the crude intermediate from Step 1 in an appropriate solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to -10°C and add lithium aluminum hydride (LiAlH₄) portion-wise.

  • Stir the reaction mixture for 4-8 hours.

  • Carefully quench the reaction by the sequential addition of purified water and a sodium hydroxide solution.

  • Filter the resulting mixture and concentrate the filtrate to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.

  • Purify the crude product by column chromatography on neutral alumina to yield the pure ketone.

Experimental Protocol: N-Methylation and Reductive Amination

Step 3: N-Methylation of 7-Oxo-2-azaspiro[3.5]nonane

  • Dissolve 7-oxo-2-azaspiro[3.5]nonane in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Add an excess of formaldehyde (as an aqueous solution or paraformaldehyde).

  • Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 7-methyl-7-azaspiro[3.5]nonan-2-one.

Step 4: Reductive Amination to 2-Amino-7-methyl-7-azaspiro[3.5]nonane

  • Dissolve 7-methyl-7-azaspiro[3.5]nonan-2-one in a suitable solvent, typically methanol or ethanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, for example, sodium cyanoborohydride, at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Acidify the reaction mixture with hydrochloric acid to hydrolyze any remaining imine and to protonate the product.

  • Wash the aqueous layer with an organic solvent to remove any unreacted ketone.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the free amine product into an organic solvent like DCM or a mixture of isopropanol and chloroform.

  • Dry the combined organic extracts, filter, and concentrate under reduced pressure to yield 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

Applications in Medicinal Chemistry

The 7-azaspiro[3.5]nonane scaffold is emerging as a valuable component in the medicinal chemist's toolbox. Its rigid structure and ability to project substituents into specific vectors in 3D space make it an attractive bioisostere for more common cyclic amines like piperidine.

Bioisosteric Replacement and Property Modulation

Spirocyclic scaffolds are increasingly used as bioisosteric replacements for traditional ring systems to improve the pharmacological properties of bioactive molecules. [3]The introduction of a spirocyclic moiety can enhance metabolic stability towards oxidative enzymes, a common liability for piperidine-containing structures. [3]Furthermore, the three-dimensional nature of azaspirocycles can lead to improved solubility and lipophilicity profiles.

Bioisosterism cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Piperidine Piperidine Azaspirocycle 7-Azaspiro[3.5]nonane Piperidine->Azaspirocycle Improved Properties: - Metabolic Stability - Solubility - 3D Shape

Caption: Bioisosteric relationship between piperidine and the 7-azaspiro[3.5]nonane scaffold.

Case Study: Sonrotoclax (BGB-11417)

A prominent example of the successful application of the 7-azaspiro[3.5]nonane scaffold is in the development of sonrotoclax (BGB-11417), a next-generation B-cell lymphoma 2 (Bcl-2) inhibitor. [4]In this molecule, the 7-azaspiro[3.5]nonane moiety acts as a rigid linker, contributing to the compound's superior potency and selectivity. [4]This real-world example underscores the potential of this scaffold to generate drug candidates with enhanced properties.

Conclusion and Future Outlook

2-Amino-7-methyl-7-azaspiro[3.5]nonane represents a valuable, yet underexplored, building block for medicinal chemistry. Its inherent three-dimensionality, coupled with the versatile synthetic handle of the primary amine, opens up a vast chemical space for the design of novel therapeutics. While a dedicated synthesis and full experimental characterization are yet to be published, the plausible synthetic routes outlined in this guide, based on robust and scalable chemical transformations, provide a clear path for its preparation. As the pharmaceutical industry continues to embrace sp³-rich scaffolds, we anticipate that 2-Amino-7-methyl-7-azaspiro[3.5]nonane and its derivatives will play an increasingly important role in the development of innovative medicines.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

  • Yarosh, O. O., Ishchenko, V. V., & Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41. [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • PubChem. (n.d.). Compound Summary for CID 71302453, 2-Amino-7-methyl-7-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • Qin, L., et al. (2024). Sonrotoclax (BGB-11417), a Potent and Selective BCL2 Inhibitor, Achieves Deep and Durable Responses in Patients with Chronic Lymphocytic Leukemia. Journal of Medicinal Chemistry, 67(10), 7836–7858. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Amino-7-methyl-7-azaspiro[3.5]nonane: A Novel Scaffold for Drug Discovery

Abstract Spirocyclic scaffolds have emerged as crucial components in modern medicinal chemistry, offering a three-dimensional architecture that often leads to improved pharmacological properties.[1][2] The 7-azaspiro[3.5...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds have emerged as crucial components in modern medicinal chemistry, offering a three-dimensional architecture that often leads to improved pharmacological properties.[1][2] The 7-azaspiro[3.5]nonane core, in particular, has garnered significant attention for its potential in developing novel therapeutics for a range of diseases, including metabolic disorders and oncology.[3][4] This technical guide provides a comprehensive overview of a proposed synthetic pathway for a key derivative of this scaffold: 2-Amino-7-methyl-7-azaspiro[3.5]nonane. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, key transformations, and in-depth experimental protocols.

Introduction: The Significance of Spirocyclic Amines in Drug Development

The principle of "escaping from flatland" has become a guiding philosophy in contemporary drug design, encouraging the exploration of non-planar molecular structures to enhance binding affinity, selectivity, and metabolic stability.[2] Spirocycles, which contain two rings connected by a single common atom, are exemplary of this design principle. The rigid, three-dimensional nature of the 7-azaspiro[3.5]nonane framework provides a unique vectoral display of substituents, allowing for precise interaction with biological targets.[3][5] The introduction of an amino group at the 2-position and a methyl group on the nitrogen atom of this scaffold generates a versatile building block, 2-Amino-7-methyl-7-azaspiro[3.5]nonane, with significant potential for the creation of novel chemical entities with desirable pharmacokinetic profiles.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of 2-Amino-7-methyl-7-azaspiro[3.5]nonane can be logically approached in two main stages: first, the construction of the key intermediate, 7-methyl-7-azaspiro[3.5]nonan-2-one, followed by the conversion of the ketone to the primary amine. This strategy allows for the isolation and purification of the ketone precursor, ensuring a high-quality substrate for the final amination step.

Synthetic_Pathway Starting_Materials Commercially Available Starting Materials Ketone_Intermediate 7-Methyl-7-azaspiro[3.5]nonan-2-one Starting_Materials->Ketone_Intermediate Multi-step Synthesis (e.g., Cyclization) Final_Product 2-Amino-7-methyl-7-azaspiro[3.5]nonane Ketone_Intermediate->Final_Product Reductive Amination

Caption: A high-level overview of the proposed two-stage synthesis.

Stage 1: Synthesis of 7-Methyl-7-azaspiro[3.5]nonan-2-one

The construction of the 7-azaspiro[3.5]nonane core is a critical step. While several methods exist for the synthesis of azaspirocycles, a common approach involves the formation of a piperidone derivative followed by spirocyclization. For the synthesis of the N-methylated ketone, two plausible routes are considered:

  • Route A: N-methylation of a Pre-formed Spirocycle: This route would involve the synthesis of 7-azaspiro[3.5]nonan-2-one, followed by N-methylation.

  • Route B: Cyclization with an N-methylated Precursor: This approach would utilize an N-methylated piperidone derivative as a starting material for the spirocyclization.

Given the availability of starting materials and the efficiency of N-alkylation reactions on secondary amines, Route B is often a more direct approach. A potential synthetic sequence is outlined below:

Ketone_Synthesis cluster_0 Route B: Cyclization with N-Methylated Precursor N_Methyl_Piperidone 1-Methyl-4-piperidone Imine_Formation Imine Intermediate N_Methyl_Piperidone->Imine_Formation Reaction with a suitable amine Cycloaddition Spirocyclic Lactam Imine_Formation->Cycloaddition [2+2] Cycloaddition (e.g., Staudinger reaction) Reduction 7-Methyl-7-azaspiro[3.5]nonan-2-one Cycloaddition->Reduction Reduction of lactam

Caption: A plausible synthetic route to the ketone intermediate.

A common method for constructing the spiro-β-lactam ring is the Staudinger [2+2] ketene-imine cycloaddition reaction.[3] This involves the reaction of a ketene, generated in situ, with an imine derived from a piperidin-4-one derivative.[3]

Experimental Protocol: Synthesis of 7-Methyl-7-azaspiro[3.5]nonan-2-one (Illustrative)

  • Imine Formation: To a solution of 1-methyl-4-piperidone in an appropriate solvent (e.g., toluene), add a suitable amine (e.g., benzylamine) and an acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion. Monitor the reaction by TLC or GC-MS.

  • Staudinger Cycloaddition: Cool the solution containing the imine to 0 °C. In a separate flask, prepare a solution of an acyl chloride (e.g., chloroacetyl chloride) and a tertiary amine base (e.g., triethylamine) in an anhydrous, non-protic solvent (e.g., dichloromethane). Add the acyl chloride solution dropwise to the imine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the spiro-β-lactam.

  • Lactam Reduction (if necessary): Depending on the specific cycloaddition strategy, a subsequent reduction of the lactam may be required. This can be achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.[6] Careful control of the reaction conditions is necessary to avoid over-reduction.

Parameter Typical Conditions Notes
Solvent Toluene, DichloromethaneMust be anhydrous for the cycloaddition step.
Base Triethylamine, DiisopropylethylamineShould be a non-nucleophilic base.
Temperature 0 °C to room temperatureLow temperature is crucial to control the exothermic reaction.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.
Yield Moderate to GoodHighly dependent on substrate and reaction conditions.

Table 1: Typical Reaction Parameters for Staudinger Cycloaddition.

Stage 2: Reductive Amination of 7-Methyl-7-azaspiro[3.5]nonan-2-one

The conversion of the ketone intermediate to the target primary amine is a key transformation that can be efficiently achieved through reductive amination.[2][7] This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the amine.[7]

Reductive_Amination Ketone 7-Methyl-7-azaspiro[3.5]nonan-2-one Imine Iminium Intermediate Ketone->Imine + NH₃ or equivalent (e.g., NH₄OAc) Amine 2-Amino-7-methyl-7-azaspiro[3.5]nonane Imine->Amine Reduction (e.g., NaBH₃CN, NaBH(OAc)₃)

Caption: The mechanism of reductive amination.

Causality in Reagent Selection:

The choice of the reducing agent is critical for the success of the reductive amination. Strong reducing agents like lithium aluminum hydride would also reduce the ketone directly to an alcohol. Therefore, milder and more selective reducing agents are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards ketones but readily reduce the protonated imine intermediate.[8]

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 7-methyl-7-azaspiro[3.5]nonan-2-one in a suitable solvent (e.g., methanol or dichloromethane).

  • Ammonia Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol. The choice of the ammonia source and its concentration will influence the rate of imine formation.

  • Reducing Agent Addition: To the stirring mixture, add the reducing agent (e.g., sodium cyanoborohydride) portion-wise at room temperature. The pH of the reaction mixture should be maintained in a slightly acidic range (pH 6-7) to promote imine formation without significantly hydrolyzing the reducing agent.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Work-up and Purification: Carefully quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl) to destroy any remaining reducing agent. Basify the mixture with an aqueous base (e.g., 1 M NaOH) to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization to obtain 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

Parameter Typical Conditions Notes
Ammonia Source Ammonium acetate, Ammonia in MethanolExcess is often used to drive the equilibrium towards imine formation.
Reducing Agent Sodium cyanoborohydride, Sodium triacetoxyborohydrideAdded portion-wise to control the reaction.
Solvent Methanol, Dichloromethane, 1,2-DichloroethaneChoice depends on the solubility of reactants and the reducing agent.
pH 6-7Crucial for efficient imine formation and selective reduction.
Yield Good to ExcellentGenerally a high-yielding reaction.

Table 2: Typical Reaction Parameters for Reductive Amination.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and widely practiced synthetic methodologies in organic chemistry.[3][7][8] The success of each step can be validated through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the ketone carbonyl stretch and the appearance of N-H stretches in the final product.

By employing these analytical methods at each stage, the researcher can ensure the integrity of the synthetic pathway and the identity and purity of the final compound.

Conclusion

The synthesis of 2-Amino-7-methyl-7-azaspiro[3.5]nonane presents a valuable opportunity for the exploration of novel chemical space in drug discovery. The proposed two-stage synthetic pathway, involving the construction of a key ketone intermediate followed by a robust reductive amination, offers a reliable and scalable route to this promising scaffold. By understanding the underlying principles of each transformation and employing rigorous analytical validation, researchers can confidently synthesize this and other related spirocyclic amines for their drug development programs.

References

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). Molecules. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). Bioorganic & Medicinal Chemistry. [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022). Heterocycles. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). Amino Acids. [Link]

  • Reductive Amination. (2023). Chemistry LibreTexts. [Link]

  • Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.).
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[1][4]nonane and analogs as novel reagents in medicinal chemistry. (2025). ResearchGate. [Link]

  • 7-Methyl-7-azaspiro[3.5]nonan-2-one. (n.d.). PubChem. [Link]

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  • Reductive amination. (n.d.). Wikipedia. [Link]

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Exploratory

A Technical Guide to the Strategic Application of Spirocyclic Amines in Modern Drug Discovery

Introduction: Escaping Flatland and Embracing Three-Dimensionality For decades, medicinal chemistry has often been dominated by flat, aromatic ring systems. However, the increasing recognition that biological targets are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland and Embracing Three-Dimensionality

For decades, medicinal chemistry has often been dominated by flat, aromatic ring systems. However, the increasing recognition that biological targets are complex, three-dimensional entities has spurred a paradigm shift towards molecules with greater spatial complexity. This movement, often termed "escaping flatland," prioritizes an increase in the fraction of sp³-hybridized carbons (Fsp³) in drug candidates.[1][2] A higher Fsp³ count generally correlates with improved physicochemical properties, better pharmacokinetic profiles, and a higher probability of clinical success.[2][3]

Spirocycles, defined as bicyclic systems linked by a single common atom, are at the forefront of this evolution.[2][4] Their inherent rigidity and three-dimensional nature make them powerful scaffolds for drug design.[1][3] Specifically, spirocyclic amines—spirocycles incorporating one or more nitrogen atoms—have emerged as exceptionally valuable tools. They serve not merely as structural novelties but as strategic replacements for traditional heterocycles like piperidines and piperazines, offering nuanced control over a molecule's properties and interactions. This guide provides an in-depth analysis of the role of spirocyclic amines, detailing their impact on molecular properties, their influence on pharmacodynamics, and the synthetic strategies enabling their use.

Escape_from_Flatland cluster_0 Traditional 2D Space cluster_1 Explored 3D Chemical Space Flat_Molecule Flat Lead Compound Low Fsp³ Planar Scaffold Metabolic Liability Process Strategic Incorporation of Spirocyclic Amine Flat_Molecule:f1->Process Spirocyclic_Molecule Optimized 3D Candidate High Fsp³ Rigid Scaffold Improved Properties Process->Spirocyclic_Molecule:f1

Caption: The "Escape from Flatland" concept in medicinal chemistry.

Part 1: Mastering Physicochemical and ADME Properties

The primary driver for incorporating spirocyclic amines is their profound ability to modulate a molecule's fundamental properties. The rigid, non-planar geometry imposed by the spirocyclic core directly addresses common liabilities encountered during lead optimization.

Causality of Physicochemical Improvements
  • Solubility and Lipophilicity: The increased sp³ character of spirocyclic scaffolds disrupts the efficient crystal lattice packing often seen with flat, aromatic compounds, which can significantly enhance aqueous solubility.[4] Simultaneously, replacing a lipophilic aromatic ring or a flexible aliphatic cycle (like piperidine) with a more compact spirocycle can lower the octanol-water partition coefficient (LogP/LogD), a critical parameter for optimizing drug absorption and reducing off-target toxicity.[1][5] For instance, exchanging a morpholine for an azaspirocycle has been shown to lower LogD values effectively.[1]

  • Metabolic Stability: The quaternary spiro-carbon and the surrounding sterically hindered environment can shield adjacent positions from attack by metabolic enzymes like Cytochrome P450s.[2][6][7] This "blocking" effect can prevent common metabolic pathways such as N-dealkylation or ring hydroxylation that plague traditional amine heterocycles, thereby improving the compound's half-life.[8]

  • Basicity (pKa): The conformational constraints of a spirocyclic system can alter the hybridization and solvent accessibility of the nitrogen's lone pair of electrons. This allows for fine-tuning of the amine's basicity (pKa) compared to more flexible counterparts like piperazine. This modulation is crucial for controlling ionization state at physiological pH, which in turn affects cell permeability, target engagement, and off-target effects like hERG channel binding.

Data Presentation: Comparative Property Modulation

The table below illustrates the typical improvements observed when a traditional heterocyclic fragment is replaced with a spirocyclic amine bioisostere in a hypothetical lead compound.

PropertyLead Compound (with Piperazine)Optimized Candidate (with 2,6-Diazaspiro[3.3]heptane)Rationale for Improvement
LogD (pH 7.4) 3.52.8Increased sp³ character and reduced surface area decrease lipophilicity.[5]
Aqueous Solubility 15 µg/mL85 µg/mLDisrupted crystal packing leads to better solvation.[4]
Microsomal Stability (t½) 10 min>60 minSteric shielding of nitrogen atoms prevents metabolic degradation.[2]
hERG Inhibition (IC₅₀) 0.8 µM15 µMReduced lipophilicity and altered basicity decrease affinity for the hERG channel.[5]
Fsp³ 0.350.55Replacement of a 6-membered ring with a spiro[3.3] system increases the sp³/sp² carbon ratio.[1]

Part 2: Enhancing Pharmacodynamics through Conformational Control

Beyond improving drug-like properties, the rigid architecture of spirocyclic amines provides a powerful handle for optimizing a molecule's interaction with its biological target.

The Power of Pre-organization and Vectorial Projection

The inherent rigidity of spirocyclic scaffolds locks otherwise rotatable bonds into well-defined, low-energy conformations.[2][5] This "conformational pre-organization" minimizes the entropic penalty that occurs when a flexible molecule must adopt a specific bioactive conformation to bind to its target.[9] The result is often a significant increase in binding affinity and potency.

Furthermore, the spirocyclic core acts as a rigid hub, projecting substituents into precise vectors in three-dimensional space.[4] This allows medicinal chemists to achieve a more exact and complementary fit within a protein's binding pocket, enhancing not only potency but also selectivity. By minimizing interactions with off-targets, this structural control can lead to safer drug candidates.[5]

Case Study: Enhancing PARP-1 Selectivity

A compelling example of this principle is seen in the optimization of PARP inhibitors. Olaparib, an FDA-approved drug for treating certain cancers, contains a piperazine ring. While effective, it inhibits multiple PARP enzymes. Researchers demonstrated that replacing this piperazine with a 2,6-diazaspiro[3.3]heptane analogue resulted in a compound with significantly higher selectivity for PARP-1.[5] The rigid spirocycle oriented the key pharmacophoric elements in a manner that was optimal for the PARP-1 binding site while being less favorable for other PARP isoforms, thereby improving the selectivity profile.[5]

Bioisosteric_Replacement_Workflow start Lead Compound Identified (e.g., with Piperazine) analyze Analyze Liabilities - Poor Metabolic Stability - Off-Target Activity (hERG) - Low Solubility start->analyze identify Identify Problematic Fragment (e.g., Piperazine Ring) analyze->identify select Select Spirocyclic Amine Bioisostere (e.g., Diazaspiro[3.3]heptane) identify->select synthesize Synthesize New Analogue select->synthesize evaluate Evaluate Properties - ADME Profile - Potency & Selectivity synthesize->evaluate decision Properties Improved? evaluate->decision decision->identify No, Re-evaluate Fragment/Bioisostere end Optimized Candidate decision->end Yes

Caption: A logical workflow for bioisosteric replacement with spirocyclic amines.

Part 3: Navigating the Synthetic Landscape

The primary challenge in synthesizing spirocycles is the construction of the sterically demanding quaternary spiro-carbon center.[4] However, advances in synthetic methodology have made a diverse range of spirocyclic amine building blocks increasingly accessible.

Key Synthetic Strategies

Several robust strategies are employed for the synthesis of spirocyclic amines:

  • Intramolecular Cyclization: Methods like the Hofmann-Löffler-Freytag (HLF) reaction can convert monocyclic amines into bicyclic spirocyclic systems in a single step via C-H bond amination.[8]

  • Ring-Closing Metathesis (RCM): This powerful reaction can form one of the rings onto a pre-existing cyclic structure.

  • Cycloaddition Reactions: [3+2] and other cycloaddition reactions are effective for building five-membered heterocyclic rings in a spirocyclic fashion.

  • Modular Automated Synthesis: Recent developments in flow chemistry and photoredox catalysis are enabling the automated and modular synthesis of complex spirocyclic systems from simple primary alkylamines.[10]

Experimental Protocol: Synthesis of a Key Spirocyclic Building Block

This protocol outlines a common method for preparing 2,6-Diazaspiro[3.3]heptane, a valuable bioisostere for piperazine.

Objective: To synthesize 2,6-bis(tert-butoxycarbonyl)-2,6-diazaspiro[3.3]heptane.

Materials:

  • 3-(Boc-amino)azetidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,1-Bis(tosylmethyl)amine

  • Dry Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Hexanes, Saturated aq. NH₄Cl, Brine

Equipment:

  • Round-bottom flasks, magnetic stirrer, nitrogen inlet, ice bath, rotary evaporator, silica gel for column chromatography.

Step-by-Step Procedure:

  • Protection of Azetidine: Dissolve 3-(Boc-amino)azetidine in dry DMF. Add Boc₂O and stir at room temperature for 12 hours to ensure complete protection of the second amine.

  • Deprotonation: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium hydride (NaH) portion-wise under a nitrogen atmosphere. Allow the mixture to stir for 30 minutes at 0 °C.

  • Cyclization: Add a solution of 1,1-Bis(tosylmethyl)amine in dry DMF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the title compound as a white solid.

Synthetic_Pathway A 3-(Boc-amino)azetidine B Intermediate Amide A->B 1. NaH 2. 1,1-Bis(tosylmethyl)amine C 2,6-Diazaspiro[3.3]heptane (Di-Boc Protected) B->C Intramolecular Cyclization D Final Building Block (Deprotected) C->D Acidic Deprotection (e.g., TFA or HCl)

Caption: Generalized synthetic pathway to a diazaspiro[3.3]heptane core.

Part 4: Spirocyclic Amines in Approved Drugs

The theoretical advantages of spirocyclic amines are validated by their increasing presence in clinically approved medicines across various therapeutic areas.[11][12][13]

Drug NameTherapeutic AreaRole of the Spirocyclic Amine Motif
Buspirone [11]AnxiolyticThe azaspirodecanedione scaffold provides the rigid conformational constraint necessary for selective interaction with serotonin 5-HT₁ₐ and dopamine D₂ receptors.
Fluspirilene [11]AntipsychoticThe spiro-piperidine core locks the orientation of the pendant aromatic groups, crucial for potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.
Trilaciclib [11]Oncology (Myeloprotection)The diazaspiro[3.3]heptane serves as a rigid core to correctly position the functional groups for potent and transient inhibition of CDK4/6.
Irbesartan [11]AntihypertensiveThe spiro-cyclopentane-imidazolidinone moiety provides a unique three-dimensional structure for potent and selective angiotensin II type 1 (AT₁) receptor blockade.

Conclusion and Future Outlook

Spirocyclic amines have transitioned from being a niche curiosity to a mainstream tool in the medicinal chemist's arsenal. Their ability to confer three-dimensionality, enforce conformational rigidity, and favorably modulate ADME properties makes them a powerful solution to many long-standing challenges in drug discovery.[14][15] The continued development of high-throughput synthesis and computational modeling will further accelerate the exploration of this rich chemical space.[16][17] As we continue to tackle increasingly complex biological targets, the strategic incorporation of spirocyclic amines will undoubtedly play a pivotal role in the design of the next generation of safer and more effective medicines.

References

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]

  • Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available at: [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. Available at: [Link]

  • Kazantsev, A., Chupakhin, E., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 3743. Available at: [Link]

  • Downey, C. W., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Available at: [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Available at: [Link]

  • Kazantsev, A., Chupakhin, E., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

  • Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 509-523. Available at: [Link]

  • Lamp, A., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 14(1), 743. Available at: [Link]

  • Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 509-523. Available at: [Link]

  • Kazantsev, A., Chupakhin, E., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

Topic: "2-Amino-7-methyl-7-azaspiro[3.5]nonane" as a Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemistry into the third dimension. The "Escape from Flatland"—a strategic shift away from flat, aromatic structures towards more complex, three-dimensional molecules—is now a cornerstone of modern drug discovery.[1][2] Spirocyclic scaffolds are at the forefront of this movement, offering a rigid yet intricate framework that can significantly enhance molecular properties. This guide focuses on a particularly promising, yet underexplored scaffold: 2-Amino-7-methyl-7-azaspiro[3.5]nonane . We will provide a comprehensive overview of its strategic value, a detailed synthetic pathway, and a forward-looking perspective on its application in creating next-generation therapeutics.

The Strategic Imperative for 3D Scaffolds: The Rise of Spirocycles

For decades, drug discovery was dominated by compounds rich in sp²-hybridized carbons, often leading to planar molecules. While successful, this chemical space is heavily explored, and "flat" molecules can present challenges, including poor solubility, off-target effects, and susceptibility to metabolic degradation. The deliberate incorporation of sp³-rich, three-dimensional scaffolds is a proven strategy to overcome these limitations.[1][2]

Spirocycles, which feature two rings joined at a single quaternary carbon, are exceptionally valuable in this context. Their inherent rigidity and defined three-dimensional geometry offer several advantages:

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can enhance aqueous solubility and modulate lipophilicity (LogP/LogD), crucial parameters for drug absorption and distribution.

  • Enhanced Metabolic Stability: The quaternary spiro-center and the non-planar arrangement of substituents can shield metabolically labile sites from enzymatic degradation, prolonging the half-life of a drug candidate.

  • Novelty and Intellectual Property: Spirocyclic scaffolds provide access to novel chemical space, offering opportunities for new intellectual property claims.

  • Precise Vectorial Display of Substituents: The rigid framework allows for the precise positioning of functional groups in three-dimensional space, enabling more specific and potent interactions with biological targets.

The 7-azaspiro[3.5]nonane framework, in particular, has been successfully employed as a bioisosteric replacement for piperidine, a common motif in bioactive compounds. This substitution can lead to improved pharmacological properties, including enhanced activity and reduced toxicity.

The 2-Amino-7-methyl-7-azaspiro[3.5]nonane Scaffold: A Profile

The 2-Amino-7-methyl-7-azaspiro[3.5]nonane core is a versatile building block for drug discovery. It combines the benefits of the spirocyclic system with two key points for diversification: a primary amine on the cyclobutane ring and a tertiary amine within the piperidine ring.

PropertyValue (Calculated)Significance in Drug Discovery
Molecular Formula C₉H₁₈N₂Provides a compact and efficient scaffold.
Molecular Weight 154.25 g/mol Low molecular weight allows for the addition of larger functional groups without violating Lipinski's Rule of Five.
cLogP 0.8Indicates a favorable balance between lipophilicity and hydrophilicity.
Topological Polar Surface Area (TPSA) 29.1 ŲSuggests good potential for oral bioavailability and cell permeability.
Hydrogen Bond Donors 1 (primary amine)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 2 (both nitrogens)Offers additional opportunities for hydrogen bonding.
Rotatable Bonds 1The rigid structure limits conformational flexibility, which can improve binding affinity.

The primary amine at the 2-position serves as a versatile handle for a wide range of chemical modifications, such as amidation, sulfonylation, and reductive amination, allowing for the exploration of diverse chemical space around the core. The N-methylated piperidine ring provides a basic center that can be important for target engagement and can influence the pharmacokinetic profile of the molecule.

Synthesis of the 2-Amino-7-methyl-7-azaspiro[3.5]nonane Scaffold

A robust and scalable synthesis is paramount for the utility of any scaffold in drug discovery. While a direct, one-pot synthesis of the title compound is not extensively documented, a reliable multi-step route can be constructed from commercially available starting materials, leveraging established chemical transformations. The key precursor is the ketone, 7-methyl-7-azaspiro[3.5]nonan-2-one .

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Synthesis of the Ketone Precursor cluster_1 Step 2: Reductive Amination start Commercially Available Starting Materials intermediate1 N-Boc-4-piperidone start->intermediate1 intermediate2 Formation of Imine intermediate1->intermediate2 intermediate3 [2+2] Cycloaddition intermediate2->intermediate3 intermediate4 N-Boc-7-azaspiro[3.5]nonan-2-one intermediate3->intermediate4 intermediate5 Deprotection intermediate4->intermediate5 intermediate6 7-Azaspiro[3.5]nonan-2-one intermediate5->intermediate6 intermediate7 N-Methylation intermediate6->intermediate7 ketone 7-Methyl-7-azaspiro[3.5]nonan-2-one intermediate7->ketone final_product 2-Amino-7-methyl-7-azaspiro[3.5]nonane ketone->final_product amine_source Amine Source (e.g., NH4OAc) amine_source->final_product reductant Reducing Agent (e.g., NaBH3CN) reductant->final_product

Caption: Synthetic workflow for 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Methyl-7-azaspiro[3.5]nonan-2-one

This procedure involves the synthesis of the parent spirocycle followed by N-methylation.

  • Part A: Synthesis of N-Boc-7-azaspiro[3.5]nonan-2-one

    • To a solution of N-Boc-4-piperidone (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane), add a suitable amine (e.g., benzylamine, 1.1 eq) and a dehydrating agent (e.g., anhydrous MgSO₄). Stir the mixture at room temperature until imine formation is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture and concentrate under reduced pressure to obtain the crude imine.

    • Dissolve the crude imine in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

    • In a separate flask, prepare a solution of an acyl chloride (e.g., chloroacetyl chloride, 1.2 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in the same solvent.

    • Add the acyl chloride/base solution dropwise to the imine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the [2+2] cycloaddition is complete.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield N-Boc-7-azaspiro[3.5]nonan-2-one.

  • Part B: Deprotection and N-Methylation

    • Dissolve N-Boc-7-azaspiro[3.5]nonan-2-one (1.0 eq) in a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane).

    • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to obtain the crude 7-azaspiro[3.5]nonan-2-one hydrochloride salt.

    • Dissolve the crude salt in a suitable solvent (e.g., methanol) and add an excess of aqueous formaldehyde (e.g., 37% solution, 2.0 eq) followed by a reducing agent (e.g., sodium cyanoborohydride, 1.5 eq).

    • Stir the reaction at room temperature until N-methylation is complete.

    • Adjust the pH of the solution to basic (pH > 10) with an aqueous base (e.g., NaOH).

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield 7-methyl-7-azaspiro[3.5]nonan-2-one .

Step 2: Reductive Amination to 2-Amino-7-methyl-7-azaspiro[3.5]nonane

  • To a solution of 7-methyl-7-azaspiro[3.5]nonan-2-one (1.0 eq) in methanol, add a source of ammonia (e.g., ammonium acetate, 10 eq).

  • Add a reducing agent, such as sodium cyanoborohydride (1.5 eq), in portions.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding an aqueous acid (e.g., 1M HCl).

  • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

  • Make the aqueous layer basic (pH > 12) with a strong base (e.g., 6M NaOH).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the title compound, 2-Amino-7-methyl-7-azaspiro[3.5]nonane .

Applications in Drug Discovery: Building Diverse and Novel Molecules

The true value of the 2-Amino-7-methyl-7-azaspiro[3.5]nonane scaffold lies in its potential as a versatile building block for creating libraries of drug-like molecules. The primary amine at the 2-position is the key attachment point for introducing a wide variety of R-groups, which can be tailored to interact with specific biological targets.

G cluster_0 scaffold Scaffold amidation Amidation (R-COCl) scaffold->amidation R-CO-NH- sulfonylation Sulfonylation (R-SO2Cl) scaffold->sulfonylation R-SO2-NH- reductive_amination Reductive Amination (R-CHO, NaBH3CN) scaffold->reductive_amination R-CH2-NH- alkylation Alkylation (R-X) scaffold->alkylation R-NH-

Caption: Key functionalization strategies for the scaffold.

Case Study: GPR119 Agonists

A study on G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes successfully utilized a 7-azaspiro[3.5]nonane core.[3] In their work, the piperidine nitrogen of the spirocycle was functionalized to optimize the compound's properties. The 2-amino-7-methyl-7-azaspiro[3.5]nonane scaffold could be used to generate a new class of GPR119 agonists, with the primary amine serving as an attachment point for various aryl and heteroaryl groups, potentially leading to novel interactions with the receptor.

Illustrative Application: Kinase Inhibitor Design

Kinase inhibitors are a major class of therapeutics, and many approved drugs feature a nitrogen-containing heterocycle that interacts with the hinge region of the kinase domain. The 2-Amino-7-methyl-7-azaspiro[3.5]nonane scaffold can be used to systematically explore the chemical space around the kinase active site.

G cluster_0 Library Generation cluster_1 Target Interaction scaffold 2-Amino-7-methyl-7-azaspiro[3.5]nonane r1 R1 Group (Hinge Binder, e.g., Pyrimidine) scaffold->r1 Amide Bond Formation kinase Kinase Active Site scaffold->kinase 3D Orientation r2 R2 Group (Solvent Front, e.g., Aryl Ether) r1->r2 Further Functionalization hinge Hinge Region r1->hinge hydrophobic_pocket Hydrophobic Pocket r2->hydrophobic_pocket

Caption: Strategy for designing a kinase inhibitor library.

In this hypothetical design, the primary amine of the scaffold is acylated with a pyrimidine derivative, a known hinge-binding motif. The spirocyclic core then projects a second functional group (R2) into the solvent-exposed region or a nearby hydrophobic pocket. This design strategy allows for the rapid generation of a library of compounds with diverse R2 groups, enabling a thorough exploration of the structure-activity relationship (SAR).

Conclusion and Future Perspectives

The 2-Amino-7-methyl-7-azaspiro[3.5]nonane scaffold represents a valuable, yet underutilized, tool in the medicinal chemist's arsenal. Its inherent three-dimensionality, coupled with versatile functionalization points, makes it an ideal starting point for the design of novel therapeutics. The synthetic route, while multi-step, is robust and relies on well-established chemical principles, making the scaffold accessible for both small-scale and large-scale synthesis.

As the demand for drugs with improved properties and novel mechanisms of action continues to grow, so too will the importance of scaffolds that provide access to new chemical space. The 2-Amino-7-methyl-7-azaspiro[3.5]nonane core is poised to become a key player in the ongoing "Escape from Flatland," enabling the development of the next generation of innovative medicines.

References

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1903. Available from: [Link]

  • PubChem. 7-Methyl-7-azaspiro[3.5]nonan-2-one. Available from: [Link]

  • Google Patents. (2020). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ResearchGate. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

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Protocols & Analytical Methods

Method

Synthesis and Evaluation of 7-Azaspiro[3.5]nonane Derivatives as Potent GPR119 Modulators: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of the synthesis and characterization of 7-azaspiro[3.5]nonane derivatives as potent agonists for the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthesis and characterization of 7-azaspiro[3.5]nonane derivatives as potent agonists for the G protein-coupled receptor 119 (GPR119). GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.[1][2] The 7-azaspiro[3.5]nonane scaffold has been identified as a novel and highly effective core structure for the development of GPR119 agonists.[1] This document details the synthetic pathways for creating these compounds, protocols for their in vitro and in vivo evaluation, and an exploration of the underlying GPR119 signaling cascade.

Introduction: The Therapeutic Promise of GPR119 Modulation

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Its activation by agonist compounds triggers a signaling cascade that enhances glucose homeostasis.[3] This makes GPR119 an attractive target for the development of novel therapeutics for type 2 diabetes, with the potential for a low risk of hypoglycemia and beneficial effects on body weight.[4]

The 7-azaspiro[3.5]nonane core has been established as a key structural motif in a series of potent GPR119 agonists.[5] These compounds have demonstrated promising preclinical activity, including favorable pharmacokinetic profiles and significant glucose-lowering effects in animal models.[5] This guide will focus on the practical aspects of synthesizing and evaluating these promising therapeutic candidates.

The GPR119 Signaling Pathway

Upon binding of an agonist, GPR119 couples to the Gαs subunit of the heterotrimeric G protein.[6] This interaction stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The resulting increase in intracellular cAMP levels has dual beneficial effects:

  • In Pancreatic β-cells: Elevated cAMP enhances glucose-stimulated insulin secretion (GSIS).[6]

  • In Intestinal L-cells: Increased cAMP promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] GLP-1 further potentiates insulin secretion from β-cells in a glucose-dependent manner.

GPR119_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 7-Azaspiro[3.5]nonane Derivative GPR119 GPR119 Agonist->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Glucose-Stimulated Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 ↑ GLP-1 Release (Intestinal L-cell) PKA->GLP1 Synthesis_Workflow Start N-Boc-7-azaspiro[3.5]nonan-2-one Step1 Step 1: Reductive Amination (with a substituted aniline) Start->Step1 IntermediateA Intermediate A: N-Boc protected amine Step1->IntermediateA Step2 Step 2: Boc Deprotection (e.g., TFA in DCM) IntermediateA->Step2 IntermediateB Intermediate B: Secondary amine Step2->IntermediateB Step3 Step 3: N-Capping Reaction (with a pyrimidine derivative) IntermediateB->Step3 Final Compound 54g: Potent GPR119 Agonist Step3->Final

Sources

Application

Application Note & Protocols for the Derivatization of 2-Amino-7-methyl-7-azaspiro[3.5]nonane

Authored by: [Your Name/Group], Senior Application Scientist Introduction Spirocyclic scaffolds are increasingly sought after in modern drug discovery due to their inherent three-dimensionality, which can lead to improve...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Group], Senior Application Scientist

Introduction

Spirocyclic scaffolds are increasingly sought after in modern drug discovery due to their inherent three-dimensionality, which can lead to improved pharmacological properties such as enhanced metabolic stability and target specificity.[1][2] The compound 2-Amino-7-methyl-7-azaspiro[3.5]nonane represents a valuable building block, combining a rigid spirocyclic core with a reactive primary amine that serves as a versatile handle for chemical modification. This document provides detailed protocols for the derivatization of this primary amine through common and robust chemical transformations, including acylation, sulfonylation, and reductive amination. The methodologies outlined herein are designed to be broadly applicable for the generation of diverse compound libraries for screening in drug development programs.

The rationale behind these derivatization strategies lies in their ability to introduce a wide array of functional groups, thereby modulating the physicochemical properties of the parent molecule. For instance, acylation can be used to introduce amide functionalities, which are prevalent in many pharmaceutical agents. Sulfonylation allows for the incorporation of sulfonamides, a common motif in various drug classes. Reductive amination provides a direct route to secondary and tertiary amines, enabling the exploration of different substitution patterns around the nitrogen atom.[3][4]

Core Derivatization Strategies

This application note will focus on three primary methods for the derivatization of 2-Amino-7-methyl-7-azaspiro[3.5]nonane:

  • Acylation: Formation of an amide bond via reaction with an acylating agent.

  • Sulfonylation: Formation of a sulfonamide linkage by reacting with a sulfonyl chloride.

  • Reductive Amination: Formation of a new carbon-nitrogen bond through the reaction with a carbonyl compound followed by reduction.

These methods have been selected for their reliability, broad substrate scope, and the prevalence of the resulting functional groups in medicinal chemistry.

Protocol 1: Acylation of 2-Amino-7-methyl-7-azaspiro[3.5]nonane

Acylation of the primary amine on the spirocyclic core is a straightforward and high-yielding reaction to form a stable amide bond. This protocol describes a general procedure using an acid chloride as the acylating agent in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocol:

Materials:

  • 2-Amino-7-methyl-7-azaspiro[3.5]nonane

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-Amino-7-methyl-7-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Causality and Experimental Choices:
  • Solvent: Anhydrous DCM is chosen for its inertness and ability to dissolve both the starting material and reagents.

  • Base: A non-nucleophilic base like TEA or DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the primary amine in reacting with the acyl chloride.

  • Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing potential side reactions.

Visualization of Acylation Workflow:

acylation_workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification start Dissolve Amine in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Add Acyl Chloride add_base->add_acyl_chloride react Stir at Room Temp (2-4h) add_acyl_chloride->react quench Quench with Water react->quench extract Aqueous Wash quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify

Caption: Workflow for the acylation of 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

Protocol 2: Sulfonylation of 2-Amino-7-methyl-7-azaspiro[3.5]nonane

Sulfonylation introduces a sulfonamide moiety, a key functional group in many therapeutic agents. The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride.

Experimental Protocol:

Materials:

  • 2-Amino-7-methyl-7-azaspiro[3.5]nonane

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine or a mixture of DCM and an amine base (e.g., TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-Amino-7-methyl-7-azaspiro[3.5]nonane (1.0 eq) in anhydrous pyridine (or DCM). If using DCM, add triethylamine (1.5 eq).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • If using pyridine, remove it under reduced pressure. If using DCM, proceed to the next step.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess base.

  • Subsequently, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting sulfonamide by recrystallization or flash column chromatography.

Causality and Experimental Choices:
  • Solvent/Base: Pyridine can act as both a solvent and a base. Alternatively, a non-nucleophilic base in an inert solvent like DCM provides a cleaner reaction in some cases.[5]

  • Stoichiometry: A slight excess of the sulfonyl chloride is used to ensure complete consumption of the starting amine.

  • Workup: The acidic wash is essential for removing the amine base (pyridine or TEA), simplifying the purification process.

Visualization of Sulfonylation Workflow:

sulfonylation_workflow cluster_prep Reaction Setup cluster_reaction Sulfonylation cluster_workup Workup & Purification start Dissolve Amine in Pyridine/DCM cool Cool to 0 °C start->cool add_sulfonyl_chloride Add Sulfonyl Chloride cool->add_sulfonyl_chloride react Stir at RT (12-16h) add_sulfonyl_chloride->react workup_start Dilute & Wash react->workup_start acid_wash 1M HCl Wash workup_start->acid_wash base_wash NaHCO3 Wash acid_wash->base_wash dry Dry & Concentrate base_wash->dry purify Purify dry->purify

Caption: Workflow for the sulfonylation of 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

Protocol 3: Reductive Amination of 2-Amino-7-methyl-7-azaspiro[3.5]nonane

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone to form an imine in situ, which is then reduced.[3][4] This protocol uses sodium triacetoxyborohydride as a mild reducing agent.

Experimental Protocol:

Materials:

  • 2-Amino-7-methyl-7-azaspiro[3.5]nonane

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-Amino-7-methyl-7-azaspiro[3.5]nonane (1.0 eq) in DCE, add the aldehyde or ketone (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography if necessary.

Causality and Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydrides.[3]

  • Solvent: DCE and THF are common solvents for this reaction, providing good solubility for the reactants.

  • pH: A slightly acidic condition, sometimes facilitated by the addition of acetic acid, can catalyze imine formation. However, NaBH(OAc)₃ itself can release acetic acid upon reaction.

Visualization of Reductive Amination Workflow:

reductive_amination_workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification start Mix Amine & Carbonyl in DCE stir_imine Stir at RT (1-2h) start->stir_imine add_reductant Add NaBH(OAc)3 stir_imine->add_reductant react Stir at RT (12-24h) add_reductant->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify dry_concentrate->purify

Caption: Workflow for the reductive amination of 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

Summary of Derivatization Protocols

Protocol Functional Group Formed Key Reagents Typical Reaction Time Key Considerations
Acylation AmideAcyl chloride, Triethylamine2-4 hoursControl of exothermicity at the start of the reaction.
Sulfonylation SulfonamideSulfonyl chloride, Pyridine/Triethylamine12-16 hoursThe choice of base and solvent can influence reaction efficiency.
Reductive Amination Secondary/Tertiary AmineAldehyde/Ketone, NaBH(OAc)₃12-24 hoursA mild and selective method, but can be slower than other methods.

Conclusion

The protocols described in this application note provide robust and versatile methods for the derivatization of 2-Amino-7-methyl-7-azaspiro[3.5]nonane. These procedures can be readily adapted to a wide range of acylating agents, sulfonylating agents, and carbonyl compounds, enabling the synthesis of diverse libraries of spirocyclic compounds for biological evaluation. The detailed step-by-step instructions and explanations of the underlying chemical principles are intended to facilitate the successful implementation of these methods in a research and development setting.

References

  • ResearchGate. Synthesis of spirocycles from activated cyclic imines.7,8 (a) Cyclic N-sulfonylketimine. (b) N-Acyl ketimines. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • PubMed. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Google Patents. CN102827162A - Preparation method of 2-methyl-7-azaindole.
  • Amino Acids. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Available at: [Link]

  • PMC - NIH. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • PMC. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Available at: [Link]

  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • PubChem. Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. Available at: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • PMC - PubMed Central - NIH. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PubMed. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Available at: [Link]

Sources

Method

Application Note: Strategic Incorporation of 2-Amino-7-methyl-7-azaspiro[3.5]nonane in Solid-Phase Synthesis for Novel Chemical Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Three-Dimensionality in Drug Discovery with Spirocyclic Scaffolds The pursuit of novel molecular architectures with enhanced pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Discovery with Spirocyclic Scaffolds

The pursuit of novel molecular architectures with enhanced pharmacological properties is a cornerstone of modern drug discovery. A prevailing strategy to improve aqueous solubility, metabolic stability, and target engagement is to "escape from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1][2] Azaspirocycles, in particular, have emerged as valuable bioisosteres of common motifs like piperidine, offering unique conformational constraints and exit vectors for further functionalization.[1][2] This application note provides a comprehensive guide to the utilization of 2-Amino-7-methyl-7-azaspiro[3.5]nonane , a promising building block for the solid-phase synthesis (SPS) of novel peptides and small molecule libraries.

The rigid spirocyclic core of 2-Amino-7-methyl-7-azaspiro[3.5]nonane presents an attractive scaffold for introducing conformational rigidity into otherwise flexible molecules. The primary amine at the 2-position serves as a versatile handle for incorporation into growing peptide chains or for derivatization in small molecule synthesis on a solid support. The tertiary amine within the piperidine ring offers a potential site for later-stage functionalization or for modulating the physicochemical properties of the final compound.

This document will detail the necessary steps for the successful application of this building block in a standard solid-phase synthesis workflow, from the initial protection of the amine to its coupling onto a resin and subsequent elaboration and cleavage.

Proposed Synthesis of Fmoc-Protected 2-Amino-7-methyl-7-azaspiro[3.5]nonane

While the direct synthesis of 2-Amino-7-methyl-7-azaspiro[3.5]nonane is not extensively documented, a plausible synthetic route can be extrapolated from the synthesis of related azaspiro[3.5]nonane derivatives.[1][3] A key precursor, 7-oxo-2-azaspiro[3.5]nonane, can be synthesized via a two-step cyclization process.[3] Subsequent reductive amination followed by N-methylation and functional group manipulations would lead to the desired primary amine.

For its application in solid-phase synthesis, particularly in peptide synthesis, the primary amine must be protected, most commonly with a 9-fluorenylmethoxycarbonyl (Fmoc) group.[4] The Fmoc group is stable to the conditions required for peptide bond formation but is readily cleaved by a mild base, typically piperidine, allowing for the sequential addition of amino acids.[5]

A general procedure for the Fmoc protection of amines involves the reaction of the amine with Fmoc-chloride or Fmoc-succinimide in the presence of a mild base in an aqueous or organic solvent.[6][7]

Solid-Phase Synthesis Workflow

The incorporation of Fmoc-2-amino-7-methyl-7-azaspiro[3.5]nonane onto a solid support follows the well-established principles of solid-phase peptide synthesis (SPPS).[5] The following workflow outlines the key stages:

sps_workflow start Start: 2-Chlorotrityl chloride resin resin_swelling Resin Swelling (DCM) start->resin_swelling coupling Coupling of Fmoc-protected 2-Amino-7-methyl-7-azaspiro[3.5]nonane resin_swelling->coupling capping Capping of unreacted sites coupling->capping fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) capping->fmoc_deprotection elongation Peptide Chain Elongation (Iterative Coupling and Deprotection) fmoc_deprotection->elongation cleavage Cleavage from Resin (TFA cocktail) elongation->cleavage precipitation Precipitation and Purification cleavage->precipitation final_product Final Product: Spirocycle-containing peptide precipitation->final_product

Figure 1: General workflow for the solid-phase synthesis of a peptide incorporating 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

Detailed Protocols

Protocol 1: Loading of Fmoc-2-amino-7-methyl-7-azaspiro[3.5]nonane onto 2-Chlorotrityl Chloride Resin

Rationale: 2-Chlorotrityl chloride (2-CTC) resin is a widely used solid support for the synthesis of protected peptide fragments and C-terminally modified peptides.[8] Its high acid lability allows for the cleavage of the final product under mild acidic conditions, preserving acid-sensitive side-chain protecting groups if necessary.[8]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.0-1.6 mmol/g)

  • Fmoc-2-amino-7-methyl-7-azaspiro[3.5]nonane

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1 g) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel with gentle agitation.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-2-amino-7-methyl-7-azaspiro[3.5]nonane (1.5 eq. relative to resin loading) in DCM (5 mL). Add DIPEA (3.0 eq. relative to resin loading).

  • Coupling Reaction: Drain the DCM from the swollen resin and add the coupling solution. Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by a ninhydrin test on a small sample of resin beads.[9]

  • Capping: After the coupling reaction is complete, drain the reaction mixture. To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v, 10 mL) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the building block onto the resin can be determined gravimetrically or by Fmoc quantification.

Protocol 2: Peptide Chain Elongation

Rationale: The elongation of the peptide chain is achieved through a series of deprotection and coupling steps. The base-labile Fmoc group is removed to expose a free amine, which then reacts with the activated carboxyl group of the next Fmoc-protected amino acid.[5]

Materials:

  • Loaded resin from Protocol 1

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or PyBOP)[10]

  • DIPEA or Collidine

  • DMF, peptide synthesis grade

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF (10 mL) for 30 minutes. Drain the solvent and add the 20% piperidine in DMF solution (10 mL). Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction completion using a ninhydrin test.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 1-4 for each subsequent amino acid in the desired sequence.

Protocol 3: Cleavage and Deprotection

Rationale: The final step is the cleavage of the synthesized peptide from the solid support and the removal of any side-chain protecting groups. A common cleavage cocktail for acid-labile resins consists of trifluoroacetic acid (TFA) with scavengers to prevent side reactions.[8][11]

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the final peptide-bound resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.

  • Cleavage: Place the dried resin in a reaction vessel and add the cleavage cocktail (10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen to approximately 1-2 mL. Add cold diethyl ether (10-15 mL) to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The successful synthesis and purification of a model tetrapeptide incorporating the spirocyclic amine would be expected to yield the following characterization data:

PropertyExpected Value
Purity (RP-HPLC) >95%
Molecular Weight (ESI-MS) [M+H]⁺ corresponding to the calculated mass
¹H NMR Peaks consistent with the peptide and spirocyclic scaffold

Conclusion

2-Amino-7-methyl-7-azaspiro[3.5]nonane represents a valuable and versatile building block for the introduction of 3D structural motifs in solid-phase synthesis. The protocols outlined in this application note provide a robust framework for its successful incorporation into peptide and small molecule libraries. The unique conformational properties of this spirocyclic amine can lead to the discovery of novel compounds with improved pharmacological profiles, making it a significant tool for researchers in drug discovery and medicinal chemistry.

References

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Solid-Phase Synthesis Utilizing Azido-alpha-Amino Acids: Reduction of Azido-Protected Proline. ResearchGate. Available at: [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Cleavage from Resin. ACS Green Chemistry Institute. Available at: [Link]

  • Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. PMC. Available at: [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC. Available at: [Link]

  • C-terminalN-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. ResearchGate. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. Available at: [Link]

  • Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides. PubMed. Available at: [Link]

  • Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ResearchGate. Available at: [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available at: [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. Available at: [Link]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols for Coupling Reactions with 2-Amino-7-methyl-7-azaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged motif in modern drug discovery, prized fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged motif in modern drug discovery, prized for its unique three-dimensional architecture that allows for the exploration of novel chemical space.[1] This guide provides detailed experimental procedures for key coupling reactions involving 2-Amino-7-methyl-7-azaspiro[3.5]nonane, a versatile building block for the synthesis of complex molecules with potential therapeutic applications. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors. We will delve into three fundamental transformations: amide bond formation, Buchwald-Hartwig amination, and reductive amination.

Introduction: The Significance of the 7-Azaspiro[3.5]nonane Scaffold

Spirocyclic systems, particularly those incorporating heteroatoms, have gained significant traction in medicinal chemistry due to their rigid structures and ability to project substituents into well-defined vectors in three-dimensional space.[2] The 7-azaspiro[3.5]nonane core, featuring a piperidine ring fused to a cyclobutane ring through a shared nitrogen atom, offers a distinct advantage in the design of novel therapeutics.[1] Its derivatives have shown promise as G protein-coupled receptor 119 (GPR119) agonists and inhibitors of fatty acid amide hydrolase (FAAH), among other targets.[1][3]

The primary amino group at the 2-position of 2-Amino-7-methyl-7-azaspiro[3.5]nonane serves as a critical handle for a variety of synthetic transformations, enabling the construction of diverse libraries of compounds for biological screening. This document will provide detailed, field-proven protocols for the most common and powerful of these coupling reactions.

Amide Bond Formation: Forging the Peptidic Linkage

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.

Principle of Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxylic acids. The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. To minimize side reactions and racemization (if the carboxylic acid is chiral), an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) is often added.[4][5]

Experimental Protocol: EDC/HOBt Coupling

This protocol describes a general procedure for the coupling of a generic carboxylic acid with 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

Materials:

  • 2-Amino-7-methyl-7-azaspiro[3.5]nonane

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C (ice bath), add EDC-HCl (1.2 equiv.).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add 2-Amino-7-methyl-7-azaspiro[3.5]nonane (1.1 equiv.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[6]

Data Presentation: Common Coupling Reagents
Coupling ReagentActivating AgentBaseTypical SolventReaction Time (h)Key Features
EDC-HCl HOBt, Oxyma PureDIPEA, TEADCM, DMF12-24Water-soluble urea byproduct, easy workup.[5][7]
HATU (Internal)DIPEA, TEADMF, NMP1-4Fast reaction rates, less epimerization.[5]
PyBOP (Internal)DIPEA, TEADMF, DCM2-6Effective for hindered amines and acids.[5]

Buchwald-Hartwig Amination: Creating Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction allows for the coupling of amines with aryl halides or triflates, a transformation that is often challenging to achieve through classical methods like nucleophilic aromatic substitution.[8]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

  • Oxidative addition of the aryl halide to a Pd(0) complex.

  • Coordination of the amine to the resulting Pd(II) complex.

  • Deprotonation of the coordinated amine by a base to form a palladium amide complex.

  • Reductive elimination from the palladium amide complex to yield the desired aryl amine and regenerate the Pd(0) catalyst.[10][11]

Buchwald_Hartwig Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium Amide Palladium Amide Amine Coordination->Palladium Amide Base, -HBase+X- Palladium Amide->Pd(0)Ln Reductive Elimination (Product: Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed C-N Coupling

This protocol provides a general method for the coupling of 2-Amino-7-methyl-7-azaspiro[3.5]nonane with an aryl bromide.

Materials:

  • 2-Amino-7-methyl-7-azaspiro[3.5]nonane

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk tube, add the aryl bromide (1.0 equiv.), 2-Amino-7-methyl-7-azaspiro[3.5]nonane (1.2 equiv.), NaOtBu (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired N-aryl-2-amino-7-methyl-7-azaspiro[3.5]nonane.

Reductive Amination: Expanding the Amine Scaffold

Reductive amination is a versatile method for preparing primary, secondary, and tertiary amines from aldehydes or ketones.[12][13] The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a suitable reducing agent. A key advantage of this method is that it can often be performed as a one-pot procedure.[12]

The Choice of Reducing Agent

The selection of the reducing agent is crucial for a successful reductive amination. The reducing agent should be capable of reducing the iminium ion intermediate but not the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mild reactivity.[14][15]

Reductive_Amination Start Aldehyde/Ketone + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine/Iminium Ion Hemiaminal->Imine -H2O Product Final Amine Product Imine->Product Reduction (e.g., NaBH(OAc)3)

Caption: Workflow for a one-pot reductive amination.

Experimental Protocol: Synthesis of a Secondary Amine

This protocol outlines the reductive amination of an aldehyde with 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

Materials:

  • 2-Amino-7-methyl-7-azaspiro[3.5]nonane

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde (1.0 equiv.) and 2-Amino-7-methyl-7-azaspiro[3.5]nonane (1.1 equiv.) in DCM, add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Purification and Characterization

Purification of the final amine products is typically achieved by flash column chromatography on silica gel.[6] Due to the basic nature of the amine products, it is often beneficial to add a small amount of triethylamine (e.g., 1-2%) to the eluent to prevent tailing on the column. Alternatively, a reverse-phase chromatography system can be employed.

Characterization of the final products should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm the structure and purity.

Conclusion

2-Amino-7-methyl-7-azaspiro[3.5]nonane is a valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. The protocols detailed in this guide for amide bond formation, Buchwald-Hartwig amination, and reductive amination provide a solid foundation for researchers to construct diverse libraries of compounds based on this promising scaffold. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

  • The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery - Benchchem.
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  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate.
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Method

Application Notes and Protocols for GPR119 Agonist Screening

Introduction: GPR119 as a Key Target in Metabolic Disease G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and obesity.[1] This class A GPCR is predominantly expr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: GPR119 as a Key Target in Metabolic Disease

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and obesity.[1] This class A GPCR is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, positioning it at the nexus of glucose homeostasis and energy balance.[1][2][3] Endogenous ligands for GPR119 include lipid amides such as oleoylethanolamide (OEA) and lysophosphatidylcholine (LPC).[4] The activation of GPR119 by agonists initiates a signaling cascade that addresses key pathophysiological defects in type 2 diabetes through a dual mechanism of action:

  • Direct stimulation of pancreatic β-cells: GPR119 activation leads to a glucose-dependent increase in insulin secretion.[4][5]

  • Indirect enhancement of insulin release: GPR119 activation in the gut stimulates the secretion of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][5] These incretins, in turn, amplify glucose-stimulated insulin secretion from the pancreas.

This dual action, coupled with the glucose-dependent nature of its effects, minimizes the risk of hypoglycemia, a significant advantage over some traditional diabetes therapies.[1] Furthermore, the GPR119-mediated release of GLP-1 contributes to reduced food intake and body weight, addressing the concurrent challenge of obesity.[1] Consequently, the identification of potent and selective GPR119 agonists is a high priority in metabolic disease drug discovery. This guide provides an in-depth overview of the underlying signaling pathway and detailed protocols for robust, high-throughput screening assays designed to identify and characterize novel GPR119 agonists.

The GPR119 Signaling Pathway: A Foundation for Assay Design

GPR119 is canonically coupled to the stimulatory G protein, Gαs.[4] Agonist binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][6] The subsequent rise in intracellular cAMP is the linchpin of GPR119-mediated effects and serves as the primary readout in many screening assays.

The downstream consequences of elevated cAMP are cell-type specific:

  • In Pancreatic β-Cells: cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various substrates that lead to the potentiation of glucose-stimulated insulin secretion.

  • In Intestinal L-Cells: Increased cAMP levels trigger the release of GLP-1, which then enters circulation and acts on its own receptor on β-cells to further enhance insulin secretion.

This signaling cascade offers multiple points of interrogation for agonist activity, from direct measurement of cAMP to downstream functional readouts like reporter gene activation.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binding Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion Gs->AC Stimulation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Insulin or GLP-1 Secretion) PKA->Response Phosphorylation Cascade

Caption: GPR119 agonist-induced signaling cascade.

Experimental Protocols for GPR119 Agonist Screening

The choice of assay for a GPR119 agonist screening campaign depends on several factors, including the desired throughput, the stage of the drug discovery process, and the specific information sought (e.g., potency, efficacy, mechanism of action). Below are detailed protocols for two widely used and robust assay formats: a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay and a Luciferase Reporter Gene assay.

Protocol 1: cAMP Accumulation Assay using HTRF

This biochemical assay directly quantifies the production of cAMP in cells expressing GPR119 following agonist stimulation. HTRF technology offers a sensitive, high-throughput, and homogeneous format ("add-and-read"), minimizing wash steps and making it ideal for primary screening.[7][8]

Principle: The assay is based on a competitive immunoassay format using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8][9] A cAMP-d2 conjugate (acceptor) and a cryptate-labeled anti-cAMP antibody (donor) are used. Endogenous cAMP produced by the cells competes with the cAMP-d2 for binding to the anti-cAMP antibody. High levels of cellular cAMP result in a decreased TR-FRET signal.

Workflow Diagram:

HTRF_Workflow Start Start Seed Seed GPR119-expressing HEK293 cells in 384-well plate Start->Seed Incubate1 Incubate cells (e.g., overnight) Seed->Incubate1 Prepare_Cmpd Prepare serial dilutions of test compounds Incubate1->Prepare_Cmpd Add_Cmpd Add compounds to cells (include controls) Prepare_Cmpd->Add_Cmpd Incubate2 Incubate at 37°C (e.g., 30 minutes) Add_Cmpd->Incubate2 Lyse Add HTRF Lysis Buffer containing cAMP-d2 and anti-cAMP cryptate Incubate2->Lyse Incubate3 Incubate at RT (e.g., 60 minutes) Lyse->Incubate3 Read Read plate on HTRF-compatible reader (620nm & 665nm) Incubate3->Read Analyze Analyze data and calculate EC50 values Read->Analyze End End Analyze->End

Caption: Workflow for a GPR119 cAMP HTRF assay.

Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing human GPR119 (e.g., from DiscoverX, Millipore).

  • Assay Plate: 384-well, low-volume, white, solid-bottom microplates.

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS, Pen/Strep).

    • cAMP HTRF Assay Kit (e.g., from Cisbio, PerkinElmer). This includes:

      • cAMP-d2 conjugate.

      • Anti-cAMP Cryptate conjugate.

      • Lysis Buffer.

      • cAMP standard.

    • Test compounds.

    • Positive Control: A known GPR119 agonist (e.g., AR231453, OEA).

    • Negative Control: Vehicle (e.g., 0.1% DMSO).

  • Equipment:

    • Multichannel pipette.

    • HTRF-compatible microplate reader (e.g., PHERAstar FSX, EnVision).

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture HEK293-GPR119 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into a 384-well plate at a density of 5,000-10,000 cells/well in 10 µL.

    • Incubate the plate at 37°C in a 5% CO₂ incubator overnight.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of test compounds and controls in an appropriate assay buffer. A typical starting concentration for screening is 10 µM.

    • Carefully add 5 µL of the diluted compounds to the corresponding wells of the cell plate.

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and HTRF Reagent Addition:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol by diluting the cAMP-d2 and anti-cAMP cryptate in the provided lysis buffer.

    • Add 10 µL of the combined lysis and detection reagent mix to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Signal Measurement:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

Data Analysis:

  • Calculate the ratio of the two emission signals: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data to the controls: % Activity = 100 * (Sample Ratio - Negative Control Ratio) / (Positive Control Ratio - Negative Control Ratio).

  • Plot the % Activity against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.[10]

ParameterRecommended Value
Cell LineHEK293-hGPR119
Plate Format384-well
Seeding Density5,000-10,000 cells/well
Compound Incubation30 min at 37°C
Lysis/Detection Incubation60 min at Room Temp
Positive ControlAR231453 (e.g., 1 µM)
Negative Control0.1% DMSO
Protocol 2: Luciferase Reporter Gene Assay

This cell-based assay provides a functional readout of GPR119 activation by measuring the transcription of a reporter gene. It is particularly useful for confirming hits from primary screens and for mechanistic studies.

Principle: Cells are engineered to express GPR119 and a reporter construct. The reporter construct contains a promoter with cAMP Response Elements (CRE) upstream of a luciferase gene.[11] When an agonist activates GPR119, the resulting increase in cAMP leads to the activation of transcription factors that bind to the CRE, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of GPR119 activation.

Workflow Diagram:

Reporter_Assay_Workflow Start Start CoTransfect Co-transfect cells (e.g., HEK293T) with GPR119 and CRE-Luciferase plasmids Start->CoTransfect Seed Seed transfected cells in 96-well plate CoTransfect->Seed Incubate1 Incubate cells (e.g., 24 hours) Seed->Incubate1 Add_Cmpd Add serial dilutions of test compounds Incubate1->Add_Cmpd Incubate2 Incubate at 37°C (e.g., 6 hours) Add_Cmpd->Incubate2 Lyse Lyse cells Incubate2->Lyse Add_Substrate Add Luciferase Substrate Lyse->Add_Substrate Read Measure luminescence on a plate reader Add_Substrate->Read Analyze Analyze data and calculate EC50 values Read->Analyze End End Analyze->End

Caption: Workflow for a GPR119 Luciferase Reporter Assay.

Materials and Reagents:

  • Cell Line: HEK293T or other suitable host cells.

  • Plasmids:

    • Expression vector for human GPR119.

    • Reporter vector containing a CRE-driven firefly luciferase gene.

    • Control vector for normalization (e.g., expressing Renilla luciferase).

  • Transfection Reagent: (e.g., Lipofectamine®).

  • Assay Plate: 96-well, white, clear-bottom tissue culture plates.

  • Reagents:

    • Cell culture medium.

    • Dual-Luciferase® Reporter Assay System (e.g., from Promega).[12]

    • Test compounds, positive control (AR231453), and negative control (vehicle).

  • Equipment:

    • Luminometer or a microplate reader with luminescence detection capability.

Step-by-Step Protocol:

  • Transfection and Seeding:

    • Co-transfect HEK293T cells with the GPR119 expression plasmid, the CRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[13]

    • After transfection, seed the cells into a 96-well plate at an appropriate density (e.g., 40,000 cells/well).

    • Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Stimulation:

    • Remove the culture medium and replace it with serum-free medium containing serial dilutions of the test compounds or controls.

    • Incubate the plate at 37°C for 6 hours. This incubation time allows for transcription and translation of the luciferase enzyme.

  • Luminescence Measurement:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Remove the medium and lyse the cells according to the assay kit protocol.

    • Measure firefly luciferase activity by adding the luciferase substrate and reading the luminescence.

    • Subsequently, add the Stop & Glo® reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity for normalization.[12]

Data Analysis:

  • Normalize the data by calculating the ratio of Firefly to Renilla luminescence for each well. This corrects for variations in cell number and transfection efficiency.

  • Calculate "Fold Induction" by dividing the normalized luminescence of compound-treated wells by the normalized luminescence of vehicle-treated wells.

  • Plot the Fold Induction against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

ParameterRecommended Value
Cell LineHEK293T
Plate Format96-well
PlasmidsGPR119, CRE-Luc, Renilla-Luc
Compound Incubation6 hours at 37°C
ReadoutDual-Luminescence
Positive ControlAR231453 (e.g., 1 µM)
Negative Control0.1% DMSO

Conclusion and Future Perspectives

The protocols detailed in this application note provide robust and reliable methods for the identification and characterization of GPR119 agonists. A cAMP HTRF assay is ideally suited for high-throughput primary screening, while a luciferase reporter gene assay offers a valuable secondary assay for hit confirmation and mechanistic studies. The successful identification of novel GPR119 agonists holds significant promise for the development of new and improved therapies for type 2 diabetes and obesity. As research progresses, the integration of these screening platforms with downstream functional assays, such as glucose-stimulated insulin secretion (GSIS) from pancreatic islet cells, will be crucial for advancing lead compounds toward clinical development.

References

  • Overton, H. A., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 153(Suppl 1), S76–S81. [Link]

  • Patsnap Synapse. (2024). What are GPR119 agonists and how do they work? Patsnap. [Link]

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  • Lauffer, L. M., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(4), 548–558. [Link]

  • Ye, Y., et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications, 13(1), 6896. [Link]

  • ResearchGate. Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. [Link]

  • Overton, H. A., et al. (2006). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. PubMed Central. [Link]

  • Kommalapati, S., et al. (2022). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. Molecules, 27(19), 6296. [Link]

  • ResearchGate. GPR119 agonists trigger cAMP elevation in primary L-cells. [Link]

  • ResearchGate. Activation of the G-Protein-Coupled Receptor 119: A Conformation-Based Hypothesis for Understanding Agonist Response. [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. [Link]

  • Singh, S., et al. (2018). Deciphering G-Protein-Coupled Receptor 119 Agonists as Promising Strategy against Type 2 Diabetes Using Systems Biology Approach. ACS Omega, 3(12), 17434–17446. [Link]

  • D'Souza, A. M., et al. (2017). β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation. Diabetes, 66(5), 1164–1173. [Link]

  • ResearchGate. A Homogeneous G Protein-Coupled Receptor Ligand Binding Assay Based on Time-Resolved Fluorescence Resonance Energy Transfer. [Link]

  • Assay Genie. Dual Luciferase Reporter Assay Protocol. [Link]

  • Wikipedia. cAMP-dependent pathway. [Link]

  • Hillje, R. (2020). Calculate EC50 and plot dose response curve. [Link]

  • Cottet, M., et al. (2019). Time-Resolved FRET-Based Assays to Characterize G Protein-Coupled Receptor Hetero-oligomer Pharmacology. Methods in Molecular Biology, 1947, 151-168. [Link]

  • BMG LABTECH. TR-FRET Measurements. [Link]

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Application

Application Notes and Protocols for the Development of KRAS G12C Inhibitor Bioassays

Abstract The discovery of a druggable pocket on the KRAS G12C mutant protein has revolutionized targeted cancer therapy, leading to the development of specific covalent inhibitors.[1][2][3] Validating the efficacy and me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of a druggable pocket on the KRAS G12C mutant protein has revolutionized targeted cancer therapy, leading to the development of specific covalent inhibitors.[1][2][3] Validating the efficacy and mechanism of these inhibitors requires a robust and multi-faceted suite of bioassays. This guide provides an in-depth overview of the principles, methodologies, and best practices for developing biochemical, biophysical, and cell-based assays to characterize KRAS G12C inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive screening and characterization cascade.

Introduction: Targeting the "Undruggable" KRAS G12C

For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the lack of deep allosteric pockets.[4] The KRAS protein is a small GTPase that acts as a molecular switch in critical cell signaling pathways.[5][6] It cycles between an inactive, GDP-bound state and an active, GTP-bound state.[3][7] This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, which promote the release of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[8][9]

The G12C mutation, a glycine-to-cysteine substitution, impairs GAP-mediated GTP hydrolysis, locking KRAS in a constitutively active, GTP-bound state.[3][9] This leads to persistent activation of downstream pro-proliferative pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, driving oncogenesis.[7][8][9]

The breakthrough in targeting KRAS G12C came from the discovery of a transient pocket near the mutated cysteine (Cys12), known as the Switch-II pocket.[10] Covalent inhibitors exploit this by irreversibly binding to Cys12, locking the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors.[1][2][7] A successful drug discovery campaign requires assays that can probe each step of this mechanism: direct binding to the target, inhibition of nucleotide exchange, disruption of protein-protein interactions, and confirmation of downstream pathway modulation in a cellular context.

The KRAS G12C Signaling and Inhibition Pathway

Understanding the core signaling pathway is fundamental to designing relevant assays. Inhibitors are designed to trap KRAS G12C in the "OFF" state, preventing the downstream cascade.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS G12C (GDP-bound, Inactive) KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP GTP Loading GAP GAP KRAS_GTP->GAP RAF RAF KRAS_GTP->RAF Effector Binding PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GDP release MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PI3K->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalent Binding, Locks in Inactive State

Caption: KRAS G12C signaling pathway and point of inhibitor action.

A Multi-Tiered Assay Cascade Strategy

A hierarchical approach is recommended, moving from high-throughput biochemical assays to more complex, lower-throughput biophysical and cell-based models. This ensures that compounds are rigorously validated for on-target activity before investing in resource-intensive studies.

Assay Tier Assay Type Purpose Pros Cons
Primary Screening Biochemical Assays High-throughput screening (HTS) to identify initial hits that modulate KRAS G12C activity.High throughput, low cost, direct measure of target modulation, easily automated.Lacks cellular context, prone to artifacts (e.g., compound aggregation).
Secondary Validation Biophysical Assays Confirm direct binding of hits to the KRAS G12C protein and determine binding kinetics.Provides direct evidence of target engagement, measures binding affinity (KD) and kinetics (kon/koff).Lower throughput, can be technically demanding, may not reflect cellular binding.
Tertiary Confirmation Cell-Based Assays Evaluate compound efficacy in a physiological environment, confirming target engagement and downstream effects.High biological relevance, assesses cell permeability and off-target effects, links target inhibition to cellular phenotype.Lower throughput, more complex data interpretation, indirect measure of target binding.

Biochemical Assays: Probing Molecular Interactions

Biochemical assays are the workhorse of early-stage inhibitor discovery. They utilize purified recombinant proteins to directly measure a compound's effect on a specific molecular event.

Nucleotide Exchange Assays

Principle: These assays measure the exchange of GDP for GTP. Since KRAS G12C inhibitors lock the protein in the GDP-bound state, they inhibit this exchange. A common method uses a fluorescently labeled GDP analog, such as BODIPY™-GDP.[1][11] When KRAS is loaded with BODIPY-GDP, the fluorescence is high. The addition of excess unlabeled GTP causes the displacement of the fluorescent GDP, leading to a decrease in fluorescence signal.[11] Inhibitors prevent this displacement, thus maintaining a high fluorescence signal.

Protocol: BODIPY-GDP Displacement Assay

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

    • KRAS G12C: Recombinant, purified KRAS G12C protein pre-loaded with BODIPY-GDP.

    • Test Compounds: Serially diluted in DMSO, then further diluted in Assay Buffer.

    • GTP Solution: A stock solution of unlabeled GTP in Assay Buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of test compound or DMSO vehicle control to appropriate wells.

    • Add 10 µL of BODIPY-GDP-loaded KRAS G12C to all wells. Final concentration should be optimized (e.g., 50-100 nM).

    • Incubate at room temperature for 30-60 minutes to allow for compound binding.

    • Initiate the exchange reaction by adding 5 µL of GTP solution. The final GTP concentration should be in excess (e.g., 100 µM).

    • Monitor the decrease in fluorescence (e.g., Ex/Em = 485/520 nm) over time in a plate reader.

  • Data Analysis: Calculate the percent inhibition based on the fluorescence signal relative to positive (no GTP) and negative (DMSO vehicle) controls. Plot percent inhibition against compound concentration to determine the IC₅₀ value.

Protein-Protein Interaction (PPI) Assays

Principle: Active, GTP-bound KRAS interacts with downstream effectors like RAF kinase and upstream regulators like the GEF SOS1.[2][12] Inhibitors that lock KRAS in the GDP state will disrupt these interactions. Homogeneous Time-Resolved Fluorescence (TR-FRET) and AlphaLISA® are ideal technologies for monitoring these PPIs in a high-throughput format.[1][13][14]

Example: KRAS G12C / SOS1 Interaction Assay (HTRF®)

This assay measures the interaction between KRAS G12C and its exchange factor, SOS1.[13][14] Inhibitors that bind to KRAS G12C can prevent this interaction.

TR_FRET_Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor KRAS_Tb His-KRAS G12C + Anti-His-Tb (Donor) SOS1_XL GST-SOS1 + Anti-GST-XL665 (Acceptor) KRAS_Tb->SOS1_XL Binding FRET_Signal High FRET Signal SOS1_XL->FRET_Signal Energy Transfer KRAS_Inhib_Tb Inhibitor-bound His-KRAS G12C + Anti-His-Tb (Donor) No_FRET Low FRET Signal KRAS_Inhib_Tb->No_FRET Interaction Blocked SOS1_XL2 GST-SOS1 + Anti-GST-XL665 (Acceptor) Inhibitor Inhibitor

Caption: Workflow for a TR-FRET based KRAS/SOS1 interaction assay.

Protocol: KRAS G12C / RAF1-RBD TR-FRET Assay

  • Reagent Preparation:

    • Reagents: His-tagged KRAS G12C (GDP-loaded), GST-tagged RAF1-RBD (Ras Binding Domain), GTPγS (a non-hydrolyzable GTP analog), Terbium (Tb)-conjugated anti-His antibody (donor), and d2-conjugated anti-GST antibody (acceptor).

    • Assay Buffer: As previously described.

  • Assay Procedure (384-well format):

    • Add 2 µL of test compound or DMSO vehicle.

    • Add 4 µL of a solution containing His-KRAS G12C and GTPγS. Incubate for 15-30 minutes to allow for nucleotide exchange and KRAS activation.

    • Add 4 µL of GST-RAF1-RBD. Incubate for 30-60 minutes to allow for protein-protein interaction.

    • Add 10 µL of a detection mixture containing the Tb-anti-His and d2-anti-GST antibodies.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF®-compatible reader (excite at 340 nm, read emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). A decrease in the HTRF ratio indicates inhibition of the KRAS-RAF interaction. Determine IC₅₀ values from dose-response curves.

Biophysical Assays: Confirming Direct Target Engagement

Biophysical methods are critical for confirming that a compound physically binds to the target protein and for quantifying the binding affinity and kinetics.

Thermal Shift Assays (TSA)

Principle: The binding of a ligand, such as an inhibitor, typically increases the thermal stability of a protein.[15][16] TSA measures the change in a protein's melting temperature (Tₘ) in the presence of a compound. An increase in Tₘ is indicative of direct binding.[15][17] This can be performed with purified protein (Differential Scanning Fluorimetry, DSF) or in cell lysates or even intact cells (Cellular Thermal Shift Assay, CETSA).[18][19]

Protocol: DSF with Purified KRAS G12C

  • Reagent Preparation:

    • KRAS G12C: Purified protein at a working concentration of ~2-5 µM.

    • Fluorescent Dye: SYPRO™ Orange dye, diluted in assay buffer.

    • Test Compounds: Serially diluted.

  • Assay Procedure:

    • In a 96-well qPCR plate, mix KRAS G12C protein, SYPRO Orange dye, and the test compound or DMSO control.

    • Seal the plate and place it in a real-time PCR instrument.

    • Apply a thermal gradient, increasing the temperature from 25°C to 95°C in small increments (e.g., 0.5°C/min).

    • Monitor the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds and exposes hydrophobic regions.

  • Data Analysis: Plot fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition. Calculate the ΔTₘ (Tₘ with compound - Tₘ with DMSO) to quantify stabilization.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures binding events in real-time. One binding partner (e.g., KRAS G12C) is immobilized on a sensor chip surface. A solution containing the other partner (the inhibitor) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a response. This allows for the determination of association (kₐ) and dissociation (kₔ) rates, from which the equilibrium dissociation constant (K₋) can be calculated.[20][21]

Cell-Based Assays: Validating Activity in a Biological Context

Ultimately, an inhibitor must function within a living cell. Cell-based assays are essential for confirming target engagement, measuring the inhibition of downstream signaling, and assessing the phenotypic consequences, such as reduced cell viability.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA extends the TSA principle to a cellular environment.[19] Intact cells are treated with the inhibitor, then heated to various temperatures. At a specific temperature, unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble KRAS G12C remaining at each temperature is then quantified, typically by Western blot or AlphaLISA.[19] An effective inhibitor will increase the amount of soluble KRAS G12C at higher temperatures.

CETSA_Workflow Start Treat KRAS G12C cells with inhibitor or DMSO Heat Heat cells at various temperatures Start->Heat Lyse Lyse cells and separate soluble fraction (centrifugation) Heat->Lyse Quantify Quantify soluble KRAS G12C (e.g., Western Blot, AlphaLISA) Lyse->Quantify Result Plot soluble KRAS vs. Temp Determine thermal shift Quantify->Result

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Downstream Signaling Assays (p-ERK)

Principle: Since KRAS G12C constitutively activates the MAPK pathway, inhibitor treatment should lead to a decrease in the phosphorylation of downstream kinases, most notably ERK.[8][20] Measuring the levels of phosphorylated ERK (p-ERK) is a robust and biologically relevant readout of inhibitor activity.

Protocol: p-ERK AlphaLISA Assay

  • Cell Culture and Treatment:

    • Plate KRAS G12C mutant cells (e.g., NCI-H358) in 96-well plates and allow them to adhere overnight.

    • Starve the cells in low-serum media for 4-6 hours.

    • Treat cells with a dose-response curve of the KRAS G12C inhibitor for 1-2 hours.

  • Lysis and Detection:

    • Lyse the cells directly in the wells using the provided AlphaLISA lysis buffer.

    • Transfer lysate to a 384-well assay plate.

    • Add a mixture of biotinylated anti-ERK antibody and acceptor beads conjugated to an anti-p-ERK antibody.

    • Incubate to allow for antibody binding.

    • Add streptavidin-coated donor beads.

    • Incubate in the dark.

  • Data Analysis: Read the plate on an AlphaLISA-compatible reader. A decrease in the AlphaLISA signal corresponds to a decrease in p-ERK levels. Calculate IC₅₀ values from the dose-response curve.[22]

Cell Viability Assays

Principle: By blocking the pro-proliferative signaling of KRAS G12C, inhibitors are expected to reduce the growth and viability of KRAS G12C-dependent cancer cells. Standard assays like CellTiter-Glo® (measures ATP levels as an indicator of metabolic activity) or crystal violet staining can be used to assess the long-term phenotypic effect of the inhibitors.

Conclusion

The development of effective KRAS G12C inhibitors relies on a well-designed cascade of bioassays. This guide outlines the key biochemical, biophysical, and cell-based methodologies required to identify and characterize these compounds. By starting with high-throughput biochemical screens to measure direct molecular effects, confirming direct binding with biophysical methods, and finally validating efficacy in a cellular context, researchers can confidently advance promising candidates through the drug discovery pipeline. Each assay provides a unique and critical piece of information, and together they form a self-validating system to ensure the scientific integrity of the results.

References

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  • Aurora Biolabs. Kras G12C Nucleotide Exchange Assay Kit. [Link]

  • BPS Bioscience. KRAS(G12C) Nucleotide Exchange Assay Kit. [Link]

  • Amsbio. KRAS(G12C) Nucleotide Exchange Assay Kit, 79859. [Link]

  • Cisbio. KRAS-G12C/SOS1 BINDING ASSAY KITS. [Link]

  • BPS Bioscience. KRAS(G12C) Coupled Nucleotide Exchange Assay Kit. [Link]

  • BPS Bioscience. KRAS(G12C) Coupled Nucleotide Exchange Assay Kit (SOS1 mediated). [Link]

  • ACS Publications. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. [Link]

  • National Institutes of Health (NIH). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. [Link]

  • National Institutes of Health (NIH). KRAS G12C Mutations in NSCLC: From Target to Resistance. [Link]

  • Patsnap Synapse. What are the therapeutic candidates targeting KRAS G12C?. [Link]

  • National Institutes of Health (NIH). KRAS G12C fragment screening renders new binding pockets. [Link]

  • Reaction Biology. KRAS Assay Services. [Link]

  • National Institutes of Health (NIH). Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints. [Link]

  • PNAS. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction. [Link]

  • ResearchGate. Oncogenic signalling pathways of G12C-mutated KRAS and inhibition by.... [Link]

  • bioRxiv. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. [Link]

  • PubMed Central. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. [Link]

  • PubMed Central. Drugging KRAS: current perspectives and state-of-art review. [Link]

  • BPS Bioscience. KRAS (G12C) Isoform A Coupled Nucleotide Exchange (TR-FRET) Assay Kit. [Link]

  • AACR Journals. Abstract A06: Biophysical and biochemical characterization of KRAS G12C inhibition through the SMARTTM platform. [Link]

  • ResearchGate. Biophysical and Biochemical Characterization of Structurally Diverse Small Molecule Hits for KRAS Inhibition. [Link]

  • MDPI. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. [Link]

  • National Institutes of Health (NIH). Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. [Link]

  • Andreas Plückthun. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. [Link]

  • eScholarship.org. UNIVERSITY OF CALIFORNIA RIVERSIDE Targeting KRAS G12V Mutant with Novel Strategies A Thesis submitted in partial satisfaction. [Link]

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Method

Application Note: A Guide to the Design, Synthesis, and Validation of Covalent Inhibitors Derived from 7-Azaspiro[3.5]nonane Scaffolds

Abstract Covalent inhibitors have undergone a renaissance in drug discovery, prized for their potential to achieve profound and durable target modulation, leading to enhanced potency and prolonged pharmacodynamic effects...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Covalent inhibitors have undergone a renaissance in drug discovery, prized for their potential to achieve profound and durable target modulation, leading to enhanced potency and prolonged pharmacodynamic effects.[1][2] A key challenge in their development is achieving high selectivity to minimize off-target toxicities. The incorporation of three-dimensional (3D), sp³-rich scaffolds is a powerful strategy to improve physicochemical properties and confer conformational rigidity, which can enhance target affinity and selectivity.[3][4] This guide details a comprehensive workflow for the development of targeted covalent inhibitors using the 7-azaspiro[3.5]nonane scaffold, a versatile and synthetically accessible building block that serves as an excellent bioisostere for piperidine motifs, often improving properties such as solubility and metabolic stability.[5][6][7] We provide field-proven insights and detailed protocols for the rational design, chemical synthesis, and rigorous validation of these next-generation therapeutic candidates.

The Strategic Imperative for 3D Covalent Inhibitors

The paradigm of covalent drug design has shifted from serendipitous discovery to rational, structure-guided engineering. A modern covalent inhibitor consists of two key components: a "guidance system" that drives initial, reversible binding to the target protein, and an electrophilic "warhead" that subsequently forms a stable covalent bond with a nearby nucleophilic amino acid residue.[1]

The 7-azaspiro[3.5]nonane core is an exemplary "guidance system" scaffold. Its inherent three-dimensionality moves away from the "flatland" of traditional aromatic ring systems, offering several advantages:

  • Improved Physicochemical Properties: Spirocyclic structures often lead to increased aqueous solubility and metabolic stability compared to their carbocyclic or less-saturated counterparts.[3][8]

  • Conformational Constraint: The rigid spirocyclic core restricts the conformational freedom of the molecule, which can pre-organize the inhibitor into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.

  • Novel Chemical Space: These scaffolds provide access to unique vectoral exits for substitution, allowing for fine-tuning of interactions within a protein's binding pocket.

The overall mechanism of inhibition follows a two-step process, which is fundamental to the design and kinetic evaluation of these compounds.[9][10][11]

G E_I E + I EI E•I (Reversible Complex) E_I->EI k₁ (on-rate) k₋₁ (off-rate) Kᵢ = k₋₁/k₁ E_I_covalent E-I (Covalent Adduct) EI->E_I_covalent kᵢₙₐ꜀ₜ (Inactivation Rate) caption Mechanism of irreversible covalent inhibition.

Caption: The two-step mechanism of covalent inhibition.

Design Principles for 7-Azaspiro[3.5]nonane Covalent Inhibitors

The design process begins with identifying a suitable nucleophilic residue (e.g., Cysteine, Serine, Lysine) within or near the target's binding pocket.[12] A non-covalent scaffold is then designed or selected to position an electrophilic warhead for optimal reaction with this nucleophile.

2.1. Scaffold Optimization

The 7-azaspiro[3.5]nonane core provides a rigid anchor. The key is to decorate this core with functional groups that establish specific, high-affinity interactions (hydrogen bonds, hydrophobic interactions, etc.) with the target protein. This initial non-covalent binding affinity, defined by the inhibition constant (Kᵢ), is critical for ensuring that the warhead spends sufficient time in proximity to the target nucleophile to react.

2.2. Warhead Selection and Tuning

The choice of electrophile is paramount. The warhead must be reactive enough to form a bond with the intended target but not so reactive that it indiscriminately modifies other proteins or biomolecules, which can lead to toxicity.[2] The reactivity is tuned by altering the electronics and sterics of the warhead.

Table 1: Common Electrophilic Warheads and Their Target Residues

Warhead ClassExample StructurePrimary Target Residue(s)Reactivity Profile
AcrylamideR-NH-CO-CH=CH₂CysteineMild to Moderate
ChloroacetamideR-NH-CO-CH₂ClCysteine, Lysine, HistidineHigh
Vinyl SulfoneR-SO₂-CH=CH₂Cysteine, LysineModerate
NitrileR-C≡NCysteine (reversible)Reversible
CyanamideR-NH-C≡NCysteineModerate

This table is adapted from overviews of electrophilic warheads used in drug discovery.[13][14][15]

The following workflow illustrates the logical progression from target identification to a validated lead compound.

G A Target Identification (e.g., Cys in binding pocket) B Scaffold Design (7-Azaspiro[3.5]nonane core + binding elements) A->B C Warhead Selection (e.g., Acrylamide for Cys) B->C D Synthesis of Inhibitor Library C->D E Biochemical Characterization (Kinetics, Mass Spec) D->E F Cell-Based Validation (Target Engagement, Function) E->F G Lead Optimization F->G caption Drug discovery workflow for covalent inhibitors.

Caption: A streamlined workflow for developing covalent inhibitors.

Protocols: Synthesis of a Representative Inhibitor

Here we provide a representative, multi-step synthesis of a hypothetical covalent inhibitor, AZN-Acr-01 , targeting a cysteine residue. This protocol is designed to be a self-validating system, with clear checkpoints for characterization.

G start Commercially Available Starting Materials step1 Step 1: Synthesis of N-Boc-7-azaspiro[3.5]nonane start->step1 step2 Step 2: Boc Deprotection step1->step2 step3 Step 3: Amide Coupling (Guidance Moiety) step2->step3 step4 Step 4: Acrylamide Warhead Installation step3->step4 end Final Product (AZN-Acr-01) step4->end caption Synthetic workflow for a model inhibitor.

Caption: Synthetic workflow for a model 7-azaspiro[3.5]nonane inhibitor.

Protocol 3.1: Synthesis of N-Boc-7-(4-bromophenyl)-7-azaspiro[3.5]nonane

  • Rationale: This protocol outlines the functionalization of the core scaffold with a "guidance" moiety (a bromophenyl group, useful for further elaboration via cross-coupling) while the nitrogen is protected.

  • Materials:

    • N-Boc-7-azaspiro[3.5]nonane

    • 4-bromobenzoyl chloride

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Standard workup and purification reagents (aqueous HCl, aqueous NaHCO₃, brine, MgSO₄, silica gel).

  • Procedure:

    • Dissolve N-Boc-7-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise.

    • Add a solution of 4-bromobenzoyl chloride (1.1 eq) in DCM dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Quench the reaction with water and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: Installation of the Acrylamide Warhead

  • Rationale: Following Boc deprotection (using standard conditions like TFA in DCM), the free amine is acylated with acryloyl chloride to install the reactive warhead.

  • Materials:

    • Deprotected 7-(4-bromophenyl)-7-azaspiro[3.5]nonane

    • Acryloyl chloride

    • Diisopropylethylamine (DIPEA)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the deprotected amine starting material (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -20 °C.

    • Add DIPEA (2.0 eq) dropwise.

    • Add acryloyl chloride (1.2 eq) dropwise, maintaining the temperature below -15 °C.

    • Stir at -20 °C for 2 hours, then allow to warm slowly to room temperature.

    • Monitor reaction completion by LC-MS.

    • Filter the reaction mixture to remove ammonium salts and concentrate the filtrate.

    • Purify the crude product quickly via flash column chromatography, often using a system with a slightly acidic or basic modifier to prevent decomposition.

  • Validation: Confirm the final structure of AZN-Acr-01 by ¹H NMR and HRMS. The product should be stored under inert gas at low temperatures and used promptly due to the reactivity of the acrylamide.

Protocols: Biochemical and Biophysical Characterization

Once synthesized, the inhibitor's interaction with its target must be rigorously quantified. A simple IC₅₀ value is insufficient for covalent inhibitors as it is time-dependent; the key metric is the second-order rate constant of inactivation (kᵢₙₐ꜀ₜ/Kᵢ).[9][16]

Protocol 4.1: Determining kᵢₙₐ꜀ₜ and Kᵢ

  • Rationale: This assay measures the rate of enzyme inactivation at various inhibitor concentrations to derive the kinetic parameters that define the inhibitor's efficiency.

  • Procedure:

    • Prepare a series of dilutions of the inhibitor AZN-Acr-01 .

    • In a multi-well plate, pre-incubate the target enzyme at a fixed concentration with each inhibitor dilution for several different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • At the end of each incubation period, initiate the enzymatic reaction by adding a saturating concentration of the enzyme's substrate.

    • Measure the initial reaction velocity (rate of product formation) using a suitable detection method (e.g., fluorescence, absorbance).

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The negative slope of this line is the observed rate of inactivation (kₒₑₛ).

    • Plot the calculated kₒₑₛ values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation (or a linear version for non-saturating conditions) to determine the maximal inactivation rate (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal rate (Kᵢ).[17][18]

  • Validation: The efficiency of the covalent inhibitor is reported as kᵢₙₐ꜀ₜ/Kᵢ . A non-reactive analog (e.g., with the acrylamide double bond reduced) should be tested as a negative control to ensure the observed time-dependent inhibition is due to the warhead.

Table 2: Representative Kinetic Data for a Covalent Inhibitor

ParameterDescriptionExample Value
Kᵢ Reversible binding affinity constant1.2 µM
kᵢₙₐ꜀ₜ Maximum rate of covalent inactivation0.05 min⁻¹
kᵢₙₐ꜀ₜ/Kᵢ Second-order rate constant of inactivation694 M⁻¹s⁻¹

Protocol 4.2: Intact Protein Mass Spectrometry for Adduct Confirmation

  • Rationale: This is the gold standard for unequivocally demonstrating that the inhibitor forms a covalent bond with the target protein.[12][19] The mass of the protein will increase by the exact molecular weight of the inhibitor.

  • Procedure:

    • Incubate the target protein (~5-10 µM) with an excess of the inhibitor (~50-100 µM) for a sufficient time (e.g., 2-4 hours) to ensure complete reaction.

    • As a control, prepare a sample of the protein with vehicle (e.g., DMSO) only.

    • Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS), typically using electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Deconvolute the resulting mass spectra to determine the average mass of the protein in both the treated and untreated samples.

  • Validation: A successful experiment will show a mass shift in the treated sample that corresponds precisely to the molecular weight of AZN-Acr-01 .[20] No mass shift should be observed in the control.

Protocols: Cell-Based Validation

Demonstrating biochemical activity is necessary but not sufficient. The inhibitor must engage its target in the complex milieu of a living cell and elicit a functional response.

G A Biochemical Hit (Potent kᵢₙₐ꜀ₜ/Kᵢ) B Cellular Target Engagement (CETSA or NanoBRET) A->B C Cellular Washout Assay (Durable Phenotype) A->C D Functional Cellular Assay (e.g., Anti-proliferative Effect) A->D E On-Target Confirmation (CRISPR or Mutant Rescue) B->E C->E D->E F Validated Cellular Lead E->F caption Inhibitor validation cascade from biochemistry to cells.

Caption: A robust cascade for validating covalent inhibitors in a cellular context.

Protocol 5.1: Cellular Washout Assay

  • Rationale: This assay confirms the covalent and durable nature of target inhibition in living cells.[10] The biological effect of a covalent inhibitor should persist long after the compound has been removed from the extracellular medium.[21]

  • Procedure:

    • Culture cells in multi-well plates to the desired confluency.

    • Treat one set of cells with a saturating concentration of AZN-Acr-01 for a defined period (e.g., 2-4 hours). Treat control sets with a reversible inhibitor and vehicle.

    • After treatment, gently aspirate the media. Wash the cells three times with warm, serum-free media to remove all unbound compound.

    • Add fresh, complete growth media to all wells.

    • Assess the functional endpoint (e.g., phosphorylation of a downstream substrate, cell viability) at various time points after the washout (e.g., 0, 4, 12, 24 hours).

  • Validation: Cells treated with the covalent inhibitor AZN-Acr-01 should show a sustained biological effect long after the washout. In contrast, the effect of the reversible inhibitor should diminish rapidly as it dissociates from the target and is washed away.

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a valuable starting point for the development of next-generation covalent inhibitors. Its favorable physicochemical properties and rigid 3D structure provide a superior foundation for achieving high potency and selectivity. By employing a rigorous and multi-faceted validation strategy—encompassing precise kinetic analysis, direct biophysical confirmation of the covalent adduct, and robust cell-based assays—researchers can confidently advance these promising molecules through the drug discovery pipeline. The protocols and workflows detailed in this guide provide a comprehensive framework for harnessing the full potential of this exciting chemical space.

References

  • Title: Covalent Inhibition in Drug Discovery Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL: [Link]

  • Title: Cheat Sheet for Covalent Enzyme Inhibitors Source: Drug Hunter URL: [Link]

  • Title: Emerging strategies in covalent inhibition Source: YouTube (Chemistry World) URL: [Link]

  • Title: Development of Covalent Drugs with New Emerging Technologies Source: YouTube (The Scientist) URL: [Link]

  • Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: ResearchGate URL: [Link]

  • Title: From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets Source: BioAscent URL: [Link]

  • Title: Strategies for discovering and derisking covalent, irreversible enzyme inhibitors Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: PubMed URL: [Link]

  • Title: Electrophilic warheads in covalent drug discovery: an overview Source: PubMed URL: [Link]

  • Title: Design and Synthesis of Covalent Inhibitors of FabA Source: ACS Omega URL: [Link]

  • Title: A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]

  • Title: Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Technologies for Direct Detection of Covalent Protein–Drug Adducts Source: MDPI URL: [Link]

  • Title: A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine Source: Biochemical Journal URL: [Link]

  • Title: Electrophilic warheads in covalent drug discovery: an overview Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
  • Title: The rise of covalent inhibitors in strategic therapeutic design Source: CAS URL: [Link]

  • Title: Identification of covalent adducts by mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Covalent Inhibitors Source: Rowan Scientific URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed URL: [Link]

  • Title: Electrophilic warheads in covalent drug discovery: an overview | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis method of 2, 5-dioxa-8-azaspiro [3.

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Application

Guide to Advanced Purification Techniques for 2-Amino-7-methyl-7-azaspiro[3.5]nonane

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-7-methyl-7-azaspiro[3.5]nonane is a spirocyclic diamine of significant interest in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-7-methyl-7-azaspiro[3.5]nonane is a spirocyclic diamine of significant interest in medicinal chemistry and drug development due to its rigid, three-dimensional structure, which can offer unique pharmacological properties. The presence of both a primary and a tertiary amine group presents distinct challenges for purification. This guide provides a comprehensive overview of robust purification strategies, detailing the underlying principles and offering step-by-step protocols for researchers to obtain this compound with high purity. Methodologies covered include acid-base extraction, crystallization of both the free base and its salt, and advanced column chromatography techniques tailored to basic compounds.

Compound Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 2-Amino-7-methyl-7-azaspiro[3.5]nonane is fundamental to designing an effective purification strategy. The basicity of the amine groups dictates its behavior in different solvent and pH environments.

PropertyValueSource
Molecular Formula C₉H₁₈N₂[Sunway Pharm Ltd][1]
Molecular Weight 154.25 g/mol [PubChem][2]
XLogP3-AA 0.5[PubChem][2]
Hydrogen Bond Donor Count 1[PubChem][2]
Hydrogen Bond Acceptor Count 1[PubChem][2]

Anticipated Impurities: Based on common synthetic routes for analogous spirocycles, the crude product may contain a variety of impurities that must be removed.[3][4]

  • Unreacted Starting Materials: Precursors used in the cyclization steps.

  • Incompletely Cyclized Intermediates: Byproducts from failed ring-closure reactions.

  • Reagent-Derived Impurities: Excess reagents, such as reducing agents (e.g., lithium aluminum hydride) or catalysts.

  • Oxidation Products: Amines, particularly primary amines, are susceptible to air oxidation over time, which can lead to colored impurities.[5]

Strategic Approach to Purification

The selection of a purification method depends on the impurity profile, the desired purity level, and the scale of the operation. The following diagram outlines a general decision-making workflow for purifying the target compound.

Purification_Strategy cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Crude_Product Crude 2-Amino-7-methyl-7-azaspiro[3.5]nonane Analysis Analyze Impurity Profile (TLC, LC-MS, NMR) Crude_Product->Analysis Acid_Base Acid-Base Extraction (Removes neutral & acidic impurities) Analysis->Acid_Base Gross impurities present Decision Purity & Impurity Type? Acid_Base->Decision Chromatography Column Chromatography (Complex mixtures) Decision->Chromatography  Multiple components   Recrystallization Recrystallization (High concentration of target) Decision->Recrystallization  Solid, >90% pure   Distillation Vacuum Distillation (Volatile impurities) Decision->Distillation  Liquid, thermally stable   Pure_Product Pure Compound (>98%) Chromatography->Pure_Product Recrystallization->Pure_Product Distillation->Pure_Product

Caption: Decision workflow for selecting an appropriate purification technique.

Detailed Purification Protocols

Protocol 1: Preparative Acid-Base Extraction

This technique leverages the basicity of the amine groups to separate the target compound from non-basic impurities. It is an excellent first-pass purification step.

Principle: The basic amine is protonated in an acidic aqueous solution, rendering it water-soluble. Neutral and acidic organic impurities remain in the organic phase and are removed. The aqueous phase is then basified to deprotonate the amine, which can then be extracted back into an organic solvent.[6]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) solution. Repeat the extraction 2-3 times. The target amine will move into the aqueous phase as its hydrochloride salt.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with a small amount of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 5 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10.

  • Back-Extraction: Extract the now-free amine from the basified aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Repeat 3-4 times to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free amine.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are relatively pure (>90%) to begin with.[7][8] For amines, this can be performed on the free base or, more commonly, on a salt derivative.[9]

Principle: The compound is dissolved in a minimum amount of a hot solvent in which it has high solubility. As the solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solvent.[10]

Method A: Recrystallization of the Free Base

  • Solvent Screening: In small test tubes, test the solubility of the free base in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the flask or adding a seed crystal may be necessary. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Method B: Recrystallization of the Hydrochloride Salt

This is often more effective as amine salts typically form more robust, well-defined crystals than their free-base counterparts.[5][9]

  • Salt Formation: Dissolve the purified free base in a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration.

  • Recrystallization: Perform solvent screening to find a suitable solvent system for the salt (e.g., ethanol/ether, methanol/ethyl acetate). Dissolve the crude salt in a minimum of the boiling solvent (or solvent mixture), then cool slowly to induce crystallization as described in Method A.

  • Isolation and Drying: Collect the pure salt crystals by vacuum filtration and dry thoroughly.

Protocol 3: Flash Column Chromatography

Chromatography is the most versatile technique for separating complex mixtures. However, the basic nature of amines can lead to strong interactions with the acidic silanol groups on standard silica gel, causing issues like peak tailing and poor recovery.[11][12] The following methods are designed to mitigate these problems.

Chromatography_Workflow Start Crude Amine Mixture Decision Choose Chromatography Method Start->Decision NP_Modified Method A: Normal-Phase on Amine-Functionalized Silica Decision->NP_Modified Good separation, mild conditions desired NP_Additive Method B: Normal-Phase on Silica with Amine Additive Decision->NP_Additive Standard setup, cost-effective RP_Alkaline Method C: Reversed-Phase with Alkaline Mobile Phase Decision->RP_Alkaline Polar impurities, orthogonal separation End Purified Fractions NP_Modified->End NP_Additive->End RP_Alkaline->End

Caption: Decision tree for amine purification via flash chromatography.

Method A: Normal-Phase using Amine-Functionalized Silica

Principle: Using a stationary phase where the acidic silanol groups are pre-treated (e.g., Biotage® KP-NH) minimizes the acid-base interaction, leading to symmetrical peaks and improved separation.[11]

  • Column Packing: Pack a column with amine-functionalized silica gel using a suitable non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.

  • Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A typical gradient might be 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

Method B: Normal-Phase on Standard Silica with a Mobile Phase Additive

Principle: Adding a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase neutralizes the active sites on the silica gel, allowing the target amine to elute with less tailing.[13][14]

  • Column Packing: Pack a column with standard silica gel.

  • Mobile Phase Preparation: Prepare the eluent system (e.g., DCM/Methanol or Hexane/Ethyl Acetate) and add 0.1-1% of triethylamine or concentrated ammonium hydroxide.

  • Equilibration: Equilibrate the column by flushing with several column volumes of the prepared mobile phase.

  • Sample Loading and Elution: Load the sample and elute as described in Method A, using the additive-containing mobile phase.

  • Fraction Collection: Collect and analyze fractions. Note that the additive (e.g., TEA) will need to be removed from the final product, typically by evaporation under reduced pressure.

Method C: Reversed-Phase Chromatography

Principle: In reversed-phase chromatography (e.g., using a C18 stationary phase), an alkaline mobile phase (pH > 9) ensures the amine is in its neutral, free-base form. This increases its lipophilicity and retention, often leading to excellent separation from more polar impurities.[13]

  • Column and Mobile Phase: Use a C18-functionalized silica column. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, with a basic additive (e.g., 0.1% triethylamine or ammonium hydroxide) to maintain a high pH.

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent like methanol.

  • Elution: Elute with a gradient, starting with a high percentage of the aqueous phase and increasing the organic phase percentage over time.

  • Fraction Collection: Collect fractions. The product will be in an aqueous/organic mixture, which will require solvent removal, possibly followed by a liquid-liquid extraction to isolate the final product.

MethodStationary PhaseMobile Phase ExampleProsCons
A: Modified NP Amine-functionalized silicaHexane/Ethyl AcetateExcellent peak shape; reproducible.Higher cost of stationary phase.
B: Additive NP Standard Silica GelDCM/Methanol + 0.5% TEACost-effective; uses standard supplies.Additive must be removed; can alter selectivity.
C: Alkaline RP C18 SilicaWater/Acetonitrile + 0.1% NH₄OHExcellent for polar impurities; orthogonal to NP.Requires removal of large volumes of water; potential for compound instability at high pH.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • ResearchGate. (1997). ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A. [Link]

  • PubChem. (7-Methyl-7-azaspiro[3.5]nonan-2-yl)azanium. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chem LibreTexts. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents.
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Chemical Science. (2021). Oxa-spirocycles: synthesis, properties and applications. [Link]

  • Sunway Pharm Ltd. 2-Amino-7-methyl-7-azaspiro[3.5]nonane. [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. [Link]

  • Amino Acids. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]

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Method

Application Notes and Protocols for the Analytical Characterization of 7-Azaspiro[3.5]nonane Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold The 7-azaspiro[3.5]nonane framework, characterized by a piperidine ring fused to a cyclobutane ring at...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 7-azaspiro[3.5]nonane framework, characterized by a piperidine ring fused to a cyclobutane ring at the C4 position, represents a significant advancement in the field of medicinal chemistry. Its inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic ring systems, providing a unique vectoral display of substituents in chemical space.[1] This novel scaffold has shown considerable promise in the development of potent and selective modulators for a variety of biological targets, including G protein-coupled receptors (GPCRs) and enzymes. The conformational rigidity imparted by the spirocyclic system, combined with the synthetic tractability of the piperidine and cyclobutane rings, makes it an attractive motif for modern drug discovery.

This guide provides a comprehensive overview of the key analytical methodologies for the structural characterization and purity assessment of 7-azaspiro[3.5]nonane derivatives. As a senior application scientist, the following sections are designed to not only provide step-by-step protocols but also to instill a deeper understanding of the causality behind the experimental choices, ensuring robust and reliable analytical outcomes.

Core Analytical Workflow

The comprehensive characterization of 7-azaspiro[3.5]nonane derivatives relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating system of analysis.

Analytical Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of 7-Azaspiro[3.5]nonane Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Connectivity MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Weight & Formula HPLC HPLC Analysis (Achiral & Chiral) NMR->HPLC Purity & Isomer Separation MS->HPLC XRay Single Crystal X-ray Crystallography HPLC->XRay Definitive 3D Structure

Caption: Integrated workflow for the characterization of 7-azaspiro[3.5]nonane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 7-azaspiro[3.5]nonane derivatives, it provides invaluable information on the connectivity of atoms, the chemical environment of each nucleus, and the stereochemical relationships between protons.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The ¹H NMR spectrum of a 7-azaspiro[3.5]nonane derivative will present characteristic signals for both the piperidine and cyclobutane rings. The chemical shifts of the piperidine protons are influenced by the nitrogen atom and any substituents on it. The cyclobutane protons often appear as complex multiplets due to restricted rotation and complex spin-spin coupling. The choice of solvent can be critical, as hydrogen-bonding solvents like DMSO-d₆ can significantly alter the chemical shifts of N-H protons and protons on adjacent carbons compared to non-polar solvents like CDCl₃.[2]

Table 1: Typical ¹H NMR Chemical Shift Ranges for the 7-Azaspiro[3.5]nonane Core

ProtonsTypical Chemical Shift (ppm)MultiplicityNotes
Piperidine H2, H6 (axial & equatorial)2.5 - 3.5mProtons alpha to the nitrogen are deshielded.
Piperidine H3, H5 (axial & equatorial)1.5 - 2.0mTypically in the aliphatic region.
Cyclobutane H1, H2, H3, H41.8 - 2.5mOften complex and overlapping multiplets.
N-H (if present)1.0 - 4.0 (broad)br sChemical shift is highly dependent on solvent and concentration.

Protocol 1: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified 7-azaspiro[3.5]nonane derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Spectral width: -2 to 12 ppm.

    • Acquisition time: ~3-4 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum.

  • Analysis: Integrate all signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign the structure. Pay close attention to the coupling constants within the cyclobutane ring, as they can provide conformational information. Vicinal coupling constants (³J) in cyclobutanes are highly dependent on the dihedral angle.[3][4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: ¹³C NMR provides a count of the unique carbon atoms in the molecule and their chemical environment. The spiro-carbon is a key diagnostic signal, typically appearing in the range of 30-50 ppm. The chemical shifts of the piperidine carbons are sensitive to the nature of the substituent on the nitrogen.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the 7-Azaspiro[3.5]nonane Core

CarbonTypical Chemical Shift (ppm)Notes
Piperidine C2, C645 - 55Carbons alpha to the nitrogen.
Piperidine C3, C525 - 35
Spiro C430 - 50Quaternary carbon, often a low-intensity signal.
Cyclobutane Carbons20 - 40

Protocol 2: ¹³C NMR Analysis

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Proton-decoupled ¹³C experiment (zgpg30).

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum.

  • Analysis: Correlate the number of signals with the expected number of unique carbons. Utilize DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy (COSY, HSQC, HMBC): Connecting the Dots

Expertise & Experience: For complex derivatives, 2D NMR is essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, crucial for tracing the connectivity within the piperidine and cyclobutane rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for identifying quaternary carbons and linking different fragments of the molecule.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight and elemental composition of the 7-azaspiro[3.5]nonane derivative, and its fragmentation pattern can offer further structural confirmation.

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula. The fragmentation of the 7-azaspiro[3.5]nonane core in Electron Ionization (EI) or Collision-Induced Dissociation (CID) experiments is expected to involve cleavages of the piperidine and cyclobutane rings. Common fragmentation pathways for cyclic amines include alpha-cleavage (loss of a substituent adjacent to the nitrogen) and ring opening followed by further fragmentation.[5][6]

MS Fragmentation M Molecular Ion [M]⁺˙ F1 Fragment 1 (α-cleavage) M->F1 Loss of R• F2 Fragment 2 (Ring Opening) M->F2 F3 Fragment 3 (Loss of cyclobutane) F2->F3

Caption: Potential fragmentation pathways for 7-azaspiro[3.5]nonane derivatives in MS.

Protocol 3: HRMS (ESI-TOF) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Parameters:

    • Ionization mode: Positive ion mode is typical for amines.

    • Mass range: 50 - 1000 m/z.

    • Calibration: Use a suitable calibrant to ensure high mass accuracy.

  • Data Analysis: Determine the m/z of the [M+H]⁺ ion. Use the instrument's software to calculate the molecular formula based on the accurate mass. The measured mass should be within 5 ppm of the calculated mass.

High-Performance Liquid Chromatography (HPLC): Purity and Stereoisomerism

HPLC is indispensable for assessing the purity of 7-azaspiro[3.5]nonane derivatives and for separating stereoisomers that may arise during synthesis.

Achiral (Reversed-Phase) HPLC for Purity Assessment

Expertise & Experience: A C18 column is a good starting point for reversed-phase separation. The mobile phase typically consists of a mixture of water and an organic solvent (acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid to improve peak shape for basic compounds like amines.

Protocol 4: Reversed-Phase HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Acetonitrile.

  • Gradient: A typical gradient would be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm if an aromatic substituent is present).

  • Analysis: Integrate the peak area of the main component and any impurities to determine the purity profile.

Chiral HPLC for Enantiomeric and Diastereomeric Separation

Expertise & Experience: The spirocyclic nature of the 7-azaspiro[3.5]nonane core can give rise to stereoisomers. Chiral stationary phases (CSPs) are required for the separation of enantiomers. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for a wide range of compounds.[7][8] The separation of diastereomers can often be achieved on standard achiral columns.[9][10]

Protocol 5: Chiral HPLC for Enantiomer Separation

  • Instrumentation: HPLC system with a UV detector.

  • Column Screening: Screen a selection of chiral columns (e.g., Chiralcel OD-H, Chiralpak IA, Chiralpak AD-H).

  • Mobile Phase (Normal Phase): A mixture of hexane and a polar alcohol (e.g., isopropanol, ethanol) is a common starting point. A small amount of an amine additive (e.g., diethylamine) may be needed to improve peak shape.

  • Isocratic Elution: Start with a mobile phase composition such as 90:10 hexane:isopropanol and adjust as needed to achieve separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Analysis: Determine the enantiomeric excess (ee) from the integrated peak areas of the two enantiomers.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure, including relative and absolute stereochemistry.[11]

Expertise & Experience: Growing diffraction-quality crystals is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble is a common and effective technique.[12][13]

Protocol 6: Crystal Growth and X-ray Diffraction Analysis

  • Crystal Growth (Slow Evaporation):

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, methanol).

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free location for several days to weeks.

  • Crystal Selection and Mounting:

    • Select a single, well-formed crystal (typically >0.1 mm in all dimensions) under a microscope.

    • Mount the crystal on a suitable holder (e.g., a nylon loop).

  • Data Collection:

    • Place the mounted crystal on a single-crystal X-ray diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use direct methods to solve the phase problem and obtain an initial model of the structure.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

Conclusion

The analytical characterization of 7-azaspiro[3.5]nonane derivatives is a multi-faceted process that requires the judicious application of several complementary techniques. By following the protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately determine the structure, purity, and stereochemistry of these promising new chemical entities, thereby accelerating their development into potential therapeutics.

References

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (2018). Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC - NIH. (2015). Marine Drugs, 13(5), 2793–2818. [Link]

  • N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - ResearchGate. (2000). Magnetic Resonance in Chemistry, 38(11), 939-946. [Link]

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Application

Application Notes and Protocols for the In Vitro Characterization of 2-Amino-7-methyl-7-azaspiro[3.5]nonane Derivatives

Introduction: Exploring the Therapeutic Potential of Novel Spirocyclic Scaffolds In the contemporary landscape of drug discovery, the exploration of three-dimensional chemical space is paramount for identifying novel the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring the Therapeutic Potential of Novel Spirocyclic Scaffolds

In the contemporary landscape of drug discovery, the exploration of three-dimensional chemical space is paramount for identifying novel therapeutic agents with improved pharmacological properties.[1] The "escape from flatland" has led to an increased interest in spirocyclic scaffolds, which offer rigid three-dimensional structures that can enhance metabolic stability and provide novel interactions with biological targets.[1] Among these, azaspiro[3.5]nonane derivatives have emerged as a promising class of compounds, acting as bioisosteres for piperidine and other cyclic amines commonly found in bioactive molecules. This application note focuses on the in vitro characterization of 2-amino-7-methyl-7-azaspiro[3.5]nonane derivatives, a class of compounds that has shown significant promise as modulators of G-protein coupled receptors (GPCRs), particularly as agonists of GPR119.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the in vitro testing of this novel compound class, from initial screening to mechanistic studies. The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.

Primary Target and Mechanism of Action: GPR119 Agonism

The 7-azaspiro[3.5]nonane scaffold has been identified as a novel and potent core for the development of GPR119 agonists. GPR119 is a Gs-coupled GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin secretion (GSIS) and the release of glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes and other metabolic disorders. A notable example from this class, compound 54g , has been identified as a potent GPR119 agonist with favorable pharmacokinetic properties.[2]

GPR119 Signaling Pathway

The activation of GPR119 by an agonist, such as a 2-amino-7-methyl-7-azaspiro[3.5]nonane derivative, initiates a well-defined signaling cascade. The diagram below illustrates this pathway.

GPR119_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 2-Amino-7-methyl-7- azaspiro[3.5]nonane Derivative (Agonist) GPR119 GPR119 Agonist->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Vesicle Insulin/GLP-1 Vesicles PKA->Vesicle Promotes Exocytosis CRE CRE CREB->CRE Binds to Gene Gene Expression (e.g., Insulin, GLP-1) CRE->Gene Secretion Secretion Vesicle->Secretion

Caption: GPR119 Signaling Cascade.

Experimental Workflows: A Step-by-Step Guide

The in vitro characterization of 2-amino-7-methyl-7-azaspiro[3.5]nonane derivatives can be systematically approached through a tiered screening funnel. This workflow ensures a thorough evaluation of a compound's activity, potency, and potential liabilities.

a cluster_primary Tier 1: Hit Identification cluster_secondary Tier 2: Hit-to-Lead cluster_tertiary Tier 3: Lead Optimization A Primary Screening: High-Throughput cAMP Assay B Secondary Assays: Potency & Efficacy Determination A->B Active Compounds C Mechanistic Studies: Signaling Pathway Analysis B->C Potent Agonists D Selectivity & Safety Profiling C->D Confirmed Mechanism

Caption: Tiered In Vitro Screening Workflow.

Detailed Application Notes and Protocols

Part 1: Primary Screening - Identifying GPR119 Agonists

The initial step is to screen a library of 2-amino-7-methyl-7-azaspiro[3.5]nonane derivatives for their ability to activate GPR119. A high-throughput cAMP assay is the method of choice for this purpose.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This competitive immunoassay measures intracellular cAMP levels and is highly amenable to automation.[3]

  • Principle: The assay is based on the competition between native cAMP produced by cells and a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a cryptate. When the antibody-cryptate and d2-tracer are in close proximity, a FRET signal is generated. An increase in intracellular cAMP displaces the d2-tracer, leading to a decrease in the FRET signal.[4]

  • Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Reagents:

    • HEK293-hGPR119 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • Test compounds (2-amino-7-methyl-7-azaspiro[3.5]nonane derivatives)

    • Reference agonist (e.g., AR-231453)

    • HTRF cAMP assay kit (containing d2-labeled cAMP and anti-cAMP cryptate antibody)

    • Lysis buffer

  • Procedure:

    • Cell Seeding: Seed HEK293-hGPR119 cells into 384-well white plates at a density of 5,000-10,000 cells per well and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer.

    • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.[5]

    • Cell Lysis and Detection: Add the HTRF lysis buffer containing the d2-labeled cAMP and anti-cAMP cryptate antibody to each well. Incubate for 60 minutes at room temperature, protected from light.[5]

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 nm ratio and normalize the data to the vehicle control (0% activation) and a saturating concentration of the reference agonist (100% activation). Plot the concentration-response curves and determine the EC₅₀ values for active compounds.

Compound ID Structure EC₅₀ (nM) Maximal Activation (%)
Example 1 2-amino-7-methyl-7-azaspiro[3.5]nonane>10,000<10
Example 2 Derivative A15095
Example 3 Derivative B (e.g., 54g)25105
AR-231453 Reference Agonist50100
Part 2: Secondary Assays - Potency and Mechanistic Confirmation

Compounds identified as hits in the primary screen should be further characterized to confirm their potency and mechanism of action.

Protocol 2: CRE-Luciferase Reporter Assay

This assay confirms that the observed cAMP increase translates to the activation of the downstream transcription factor, CREB.

  • Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple cAMP response elements (CREs). Activation of the Gs-cAMP-PKA pathway leads to the phosphorylation of CREB, which then binds to the CREs and drives luciferase expression.[4][6][7]

  • Cell Line: HEK293 cells stably co-expressing hGPR119 and a CRE-luciferase reporter construct (HEK293-hGPR119-CRE-Luc).

  • Reagents:

    • HEK293-hGPR119-CRE-Luc cells

    • Cell culture medium

    • Test compounds

    • Reference agonist

    • Luciferase assay reagent (e.g., ONE-Glo™)

  • Procedure:

    • Cell Seeding: Seed cells into 96-well white, clear-bottom plates and incubate overnight.

    • Compound Treatment: Treat cells with serial dilutions of test compounds for 5-6 hours.[8][9]

    • Luciferase Assay: Add the luciferase assay reagent to each well and incubate for 10-15 minutes at room temperature.[9]

    • Data Acquisition: Measure luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control and plot concentration-response curves to determine EC₅₀ values.

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional assay assesses the physiological relevance of GPR119 agonism in a pancreatic β-cell model.

  • Principle: Pancreatic β-cells release insulin in response to high glucose levels. GPR119 agonists potentiate this effect.

  • Cell Line: MIN6 mouse insulinoma cells or primary pancreatic islets.

  • Reagents:

    • MIN6 cells

    • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (2.8 mM) and high (16.7 mM) glucose

    • Test compounds

    • Reference agonist

    • Insulin ELISA kit

  • Procedure:

    • Cell Culture and Starvation: Culture MIN6 cells to confluency. Prior to the assay, starve the cells in low glucose KRBH buffer for 2 hours.

    • Compound Incubation: Incubate the cells with test compounds in both low and high glucose KRBH buffer for 2 hours.

    • Supernatant Collection: Collect the supernatant from each well.

    • Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the amount of insulin secreted in the presence of the test compound under high glucose conditions to the vehicle control.

Part 3: Selectivity and Safety Profiling

It is crucial to assess the selectivity and potential cytotoxicity of lead compounds.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10][11][12]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[10][12] The amount of formazan is proportional to the number of living cells.

  • Cell Line: A panel of cell lines, including the target cell line (e.g., HEK293-hGPR119) and a non-target cell line (e.g., parental HEK293), should be used.

  • Reagents:

    • Cell lines

    • Cell culture medium

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

    • Compound Treatment: Treat cells with serial dilutions of the test compounds for 24-72 hours.[11]

    • MTT Addition: Add MTT solution to each well and incubate for 1.5-4 hours at 37°C.[11][13]

    • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[13]

    • Data Acquisition: Measure the absorbance at 492 nm or 590 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC₅₀ (50% cytotoxic concentration).

Compound ID HEK293-hGPR119 CC₅₀ (µM) HEK293 CC₅₀ (µM) Selectivity Index (SI)
Example 3 >100>100>4000 (based on EC₅₀)
Doxorubicin 0.50.4~1

Selectivity Profiling:

To ensure that the observed activity is specific to GPR119, lead compounds should be tested against a panel of other GPCRs, particularly those that are closely related or that also signal through cAMP. This can be done using commercially available screening services or by developing in-house assays for specific off-targets.

Potential Applications in Other Therapeutic Areas

While the primary focus of this application note is on GPR119 agonism for metabolic diseases, the 2-amino-7-methyl-7-azaspiro[3.5]nonane scaffold may have broader therapeutic potential. The azaspiro[3.5]nonane core has been identified in compounds with activity against Respiratory Syncytial Virus (RSV) and Epidermal Growth Factor Receptor (EGFR). Therefore, it may be worthwhile to screen these derivatives in relevant in vitro assays for these targets.

  • RSV Inhibition: An antiviral screening assay could involve infecting a suitable cell line (e.g., HEp-2 cells) with RSV in the presence of the test compounds and measuring the reduction in viral replication, for example, by quantifying viral RNA via RT-qPCR or by assessing the inhibition of virus-induced cytopathic effects (CPE).[14][15]

  • EGFR Inhibition: An EGFR kinase inhibition assay can be performed using a purified EGFR enzyme and a substrate. The ability of the compounds to inhibit the phosphorylation of the substrate can be measured using various detection methods, such as luminescence-based assays that quantify the amount of ATP consumed.[1]

Further investigation into these areas could uncover additional therapeutic applications for this versatile class of compounds.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Sayed, M. A.-H., & Abdel-Aziz, A. A.-M. (2025).
  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange. Retrieved from [Link]

  • Cisbio. (n.d.). Principle of the HTRF cAMP assay. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Overton, H. A., Babbs, A. J., Doel, S. M., Fyfe, M. C., Gardner, L. S., Griffin, G., Jackson, H. C., Procter, M. J., Rasamison, C. M., Tang-Christensen, M., Widdowson, P. S., Williams, G. M., & Reynet, C. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 153(Suppl 1), S76–S81.
  • Pécheur, E.-I., Borisevich, V., & Halfmann, P. (2021). Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro. Viruses, 13(5), 793.
  • Sun, Z., Pan, J., & Chen, R. (2021). The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin. Journal of Medical Virology, 93(8), 5067-5075.
  • BPS Bioscience. (n.d.). CRE/CREB Reporter Kit (cAMP/PKA Signaling Pathway). Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • BPS Bioscience. (n.d.). GLP-1R/CRE Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]

  • Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]

  • BPS Bioscience. (n.d.). cAMP/PKA Signaling Pathway CRE/CREB Reporter (Luc) – HEK293 Cell Line. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(2), 1-10.
  • AMSBIO. (n.d.). CRE/CREB Reporter Assay Kit. Retrieved from [Link]

  • MDPI. (2022). New Anticancer Theobromine Derivative Targeting EGFR WT and EGFR T790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies. Molecules, 27(18), 5963.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • ResearchGate. (n.d.). Principle of cAMP responsive element (CRE) luciferase screening assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). cAMP/PKA Signaling Pathway CRE/CREB Reporter (Luc) – HEK293 Cell Line. Retrieved from [Link]

  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(7), 1545-1555.
  • PubMed. (2010). Design of potent and selective GPR119 agonists for type II diabetes. Bioorganic & Medicinal Chemistry Letters, 20(4), 1433-1437.
  • PubMed. (2018). Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one. Bioorganic & Medicinal Chemistry Letters, 28(15), 2567-2571.
  • PubMed. (2022). Discovery of 2-Amino-7-sulfonyl-7 H-pyrrolo[2,3- d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 65(24), 16455-16478.
  • ResearchGate. (n.d.). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Retrieved from [Link]

  • ResearchGate. (n.d.). GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus. Retrieved from [Link]

  • ResearchGate. (n.d.). Shinichi Nishimoto's research works. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 7-Azaspiro[3.5]nonane

The 7-azaspiro[3.5]nonane scaffold has emerged as a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture for exploring new chemical space in drug discovery.[1] Its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

The 7-azaspiro[3.5]nonane scaffold has emerged as a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture for exploring new chemical space in drug discovery.[1] Its derivatives have shown promise as agonists for G protein-coupled receptors, covalent inhibitors for oncogenes like KRAS G12C, and inhibitors of fatty acid amide hydrolase (FAAH).[1][2] However, the synthesis of this spirocyclic amine, which contains a strained azetidine ring, is not without its challenges. Researchers frequently encounter side reactions that can lead to low yields, complex purification procedures, and ambiguous analytical results.

This technical support guide provides practical, field-tested advice for identifying, mitigating, and resolving common issues encountered during the synthesis of 7-azaspiro[3.5]nonane and its derivatives.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the 7-azaspiro[3.5]nonane core?

A1: The synthesis of 7-azaspiro[3.5]nonane and its analogues typically involves intramolecular cyclization strategies. Common approaches include the reduction of β-lactams (azetidin-2-ones) or the cyclization of γ-amino alcohols or γ-haloamines.[3][4] Another prevalent method is the [2+2] cycloaddition between a ketene and an imine, often referred to as the Staudinger reaction, to form a spiro-β-lactam intermediate which is subsequently reduced.[5]

Q2: My yield is consistently low. What are the primary factors to investigate?

A2: Low yields in azetidine synthesis can often be attributed to several factors. The inherent ring strain of the four-membered ring makes it susceptible to decomposition or ring-opening.[6] Inefficient cyclization, suboptimal reaction temperatures, and the presence of moisture can also significantly reduce the yield.[5] Additionally, the polarity and potential volatility of azetidine derivatives can lead to losses during purification.[6]

Q3: I'm observing a significant byproduct that I suspect is a result of the azetidine ring opening. How can I confirm this and prevent it?

A3: Azetidine rings are known to be susceptible to ring-opening, particularly under acidic conditions.[7][8] This can occur via nucleophilic attack, leading to the formation of linear amine byproducts. To confirm, carefully analyze your NMR and mass spectrometry data for the presence of acyclic structures. To prevent this, it is crucial to control the pH of the reaction and purification steps. Using neutralized silica gel or basic alumina for chromatography can also minimize decomposition.[9]

Q4: What is the most effective way to protect the secondary amine of 7-azaspiro[3.5]nonane for subsequent functionalization?

A4: Protecting the secondary amine is a common strategy to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is widely used for protecting azetidine nitrogens due to its stability under various reaction conditions and its straightforward removal with acid.[6] Other common protecting groups include carbobenzyloxy (Cbz) and benzyl (Bn), which offer different deprotection strategies, allowing for orthogonal protection schemes in more complex syntheses.[6][10]

Part 2: Troubleshooting Guide: Common Side Reactions and Solutions

This section delves into specific experimental problems, providing insights into their mechanistic origins and offering detailed protocols for resolution.

Problem 1: Formation of Olefinic Impurities During Synthesis
  • Symptom: You observe unexpected signals in the vinyl region of your ¹H NMR spectrum (typically 4.5-6.5 ppm) and/or a C=C stretching band in your IR spectrum. Mass spectrometry may show a byproduct with a mass corresponding to the loss of H₂ or a leaving group from your starting material or product.

  • Plausible Cause: The formation of olefinic impurities often arises from elimination reactions competing with the desired cyclization or substitution. This is particularly common when using strong bases or high temperatures.[5] In syntheses involving lithium aluminum hydride (LAH) for cyclization, "transitional reduction olefin impurities" have been noted.[5]

  • Proposed Solution: To minimize elimination, reaction conditions should be optimized. This includes using a milder base, lowering the reaction temperature, and carefully controlling the rate of reagent addition.

  • Verification Protocol: Optimization of Base and Temperature

    • Set up parallel reactions in small-scale screening vials.

    • In each vial, use the same concentration of your starting material and cyclization precursor.

    • Vary the base used (e.g., compare a strong, non-nucleophilic base like DBU with a milder one like K₂CO₃ or Et₃N).

    • For each base, run the reaction at different temperatures (e.g., 0 °C, room temperature, and 40 °C).

    • Monitor the reactions by TLC or LC-MS at regular intervals to determine the optimal conditions that favor product formation while minimizing the olefinic byproduct.

G cluster_0 Reaction Setup cluster_1 Condition Screening cluster_2 Analysis A Starting Material B Solvent & Precursor C Vial 1: Mild Base (K2CO3) 0 °C B->C Parallel Reactions D Vial 2: Mild Base (K2CO3) Room Temp B->D Parallel Reactions E Vial 3: Strong Base (DBU) 0 °C B->E Parallel Reactions F Vial 4: Strong Base (DBU) Room Temp B->F Parallel Reactions G Monitor by TLC/LC-MS C->G D->G E->G F->G H Identify Optimal Conditions (Max Product, Min Byproduct) G->H I Preparative Scale Synthesis H->I Scale-up

Caption: Workflow for optimizing reaction conditions to reduce olefinic byproducts.

Problem 2: Acid-Mediated Ring-Opening of the Azetidine Moiety
  • Symptom: During purification by silica gel chromatography or after an acidic workup, you notice the appearance of a new, more polar spot on your TLC plate. NMR analysis of the isolated impurity may show the absence of the characteristic strained ring protons and the appearance of new signals consistent with a linear amino alcohol or amino halide.

  • Plausible Mechanism: The nitrogen atom of the azetidine ring can be protonated under acidic conditions. This makes the strained ring highly susceptible to nucleophilic attack by water, counter-ions (e.g., Cl⁻), or even other solvent molecules, leading to irreversible ring-opening.[7][8] The rate of this decomposition is highly dependent on the pH and the pKa of the azetidine nitrogen.[7]

  • Proposed Solution: Avoid acidic conditions wherever possible. If an acidic workup is necessary, use a brief wash with a dilute, weak acid followed immediately by neutralization. For chromatography, use a stationary phase that is not acidic.

  • Verification Protocol: Purification Using Neutralized Silica Gel

    • Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).

    • Add 1% triethylamine (or another suitable base) to the slurry and mix thoroughly.

    • Pack your column with this neutralized silica gel.

    • Equilibrate the column with your starting eluent mixture, ensuring it also contains 1% triethylamine.

    • Load your crude product and perform the chromatography as usual.

    • Compare the purity and yield of the product obtained from this method with a run using standard silica gel to confirm that decomposition has been minimized.[9]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Azetidine R-N(CH2)3 Protonated_Azetidine R-N+H(CH2)3 Azetidine->Protonated_Azetidine + H+ H+ H+ Ring_Opened Nu-(CH2)3-NH-R Protonated_Azetidine->Ring_Opened + Nu- Nu Nu-

Caption: Acid-catalyzed ring-opening of the azetidine ring.

Problem 3: Formation of Dimeric or Polymeric Byproducts
  • Symptom: You observe high molecular weight species in your mass spectrum, often corresponding to twice the mass of your expected product or starting material. The crude NMR may be complex and show broad signals, and the material may appear as an intractable mixture or baseline material on TLC.

  • Plausible Cause: If the secondary amine of the 7-azaspiro[3.5]nonane is unprotected, it can act as a nucleophile and react with an electrophilic starting material or intermediate. This intermolecular reaction leads to the formation of dimers or even polymers, reducing the yield of the desired intramolecular cyclization. This is a common issue in amine synthesis where the product can be as reactive as the starting materials.

  • Proposed Solution: Employ high-dilution conditions for the cyclization step. By keeping the concentration of the reactants low, you can favor the intramolecular reaction over the intermolecular side reaction. Alternatively, if the synthesis allows, protecting the amine before the critical step can completely prevent this side reaction.

  • Verification Protocol: High-Dilution Cyclization

    • Set up the cyclization reaction in a large volume of solvent to achieve a low concentration of the substrate (e.g., 0.01 M or less).

    • Use a syringe pump to add the substrate solution to the reaction flask containing the reagent over a long period (e.g., 8-12 hours). This maintains a constantly low concentration of the reactive species.

    • Ensure efficient stirring to quickly disperse the added substrate.

    • Upon completion, concentrate the reaction mixture and analyze the product distribution. Compare the results to a reaction run at a higher concentration (e.g., 0.5 M) to quantify the reduction in dimer formation.

Part 3: Data Interpretation

For rapid identification of common impurities, refer to the table below which summarizes key analytical data.

Byproduct Type Plausible Structure Expected Mass (vs. Product) Key ¹H NMR Signals Mitigation Strategy
Olefinic Impurity Structure with C=C bondM-2 (from dehydrogenation) or M-HX (from elimination)Signals in the 4.5-6.5 ppm rangeOptimize base and temperature[5]
Ring-Opened Product Linear amino alcohol/halideM+18 (H₂O addition) or M+HXAbsence of strained ring protons; presence of -OH or other new signalsAvoid acidic conditions; use neutralized silica[9]
Dimer Two product/starting material units linked together~2MComplex, possibly broad signals; integration values higher than expectedUse high-dilution techniques; consider protecting groups
Unreacted Starting Material Imine or ketene precursorsVariesSignals corresponding to known starting materialsMonitor reaction to completion; purify by chromatography[5]

References

  • The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery. (2025). Benchchem.
  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. (n.d.). Benchchem.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). Bioorganic & Medicinal Chemistry.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters.
  • Troubleshooting guide for azetidine deriv
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021).
  • Azetidine. (n.d.). Wikipedia.
  • Azetidine: Basicity and Prepar
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Optimization of reaction conditions for azetidine synthesis. (n.d.). Benchchem.
  • Protecting groups. (n.d.). Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Optimizing Coupling Efficiency of 2-Amino-7-methyl-7-azaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 2-Amino-7-methyl-7-azaspiro[3.5]nonane. This document provides in-depth troubleshooting advice and answers to fre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-Amino-7-methyl-7-azaspiro[3.5]nonane. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges and optimize your coupling reactions. As a unique, sterically hindered primary amine, this spirocyclic building block offers novel structural possibilities but can present specific synthetic challenges. This guide is designed to provide you, as a fellow scientist, with the rationale behind experimental choices to ensure robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and reactivity of 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

Q1: What are the key structural features of 2-Amino-7-methyl-7-azaspiro[3.5]nonane that influence its reactivity in coupling reactions?

A1: The primary challenge in coupling this amine stems from significant steric hindrance around the primary amino group. The amine is attached to a quaternary carbon atom at the spirocyclic junction, which restricts access for incoming electrophiles. This structural rigidity can slow down reaction kinetics compared to simpler primary amines. On the positive side, the defined three-dimensional structure can be highly advantageous in drug design for exploring specific vector spaces. The molecule also contains a tertiary amine (the N-methyl group) which, while generally less reactive as a nucleophile, can influence the overall basicity and coordination properties of the molecule.

Q2: Which types of coupling reactions are most suitable for this amine?

A2: Amide bond formation and Buchwald-Hartwig amination are the most common and suitable coupling reactions.

  • Amide Coupling: This is the most frequent application. Success hinges on using highly efficient coupling reagents that can overcome the steric barrier. Reagents known to work well with hindered amines, such as uronium or phosphonium salts, are strongly recommended.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is effective for forming C-N bonds with aryl halides or triflates. The key to success is the careful selection of the phosphine ligand, as sterically demanding ligands are often required to facilitate the catalytic cycle with hindered amines.[1][2]

Q3: What are the best general starting conditions for a small-scale test reaction?

A3: For an initial amide coupling test, we recommend starting with a powerful uronium-based coupling reagent like HATU.

  • Reaction: Carboxylic acid (1.0 equiv), 2-Amino-7-methyl-7-azaspiro[3.5]nonane (1.1 equiv), HATU (1.2 equiv), and a non-nucleophilic base like DIPEA (2.0-3.0 equiv) in an aprotic polar solvent like DMF or NMP.[3]

  • Temperature: Start at room temperature (20-25°C).[3]

  • Monitoring: Track the reaction progress by LC-MS to observe the consumption of the limiting reagent (the carboxylic acid) and the formation of the product.

Part 2: Troubleshooting Guide for Amide Coupling

This section provides a structured approach to diagnosing and solving common problems encountered during amide bond formation with 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

Problem 1: Low or No Product Formation

This is the most common issue, typically pointing to insufficient activation of the carboxylic acid or a slow rate of nucleophilic attack by the sterically hindered amine.

Immediate Checks:

  • Reagent Quality: Ensure all reagents, especially the coupling reagent and the amine, have not degraded. Coupling reagents can be sensitive to moisture.

  • Solvent Purity: Use anhydrous solvents. Water can hydrolyze the activated ester intermediate, quenching the reaction.[4]

Troubleshooting Steps:

Potential Cause Explanation & Recommended Solution
Insufficient Carboxylic Acid Activation The chosen coupling reagent may not be potent enough to overcome the energy barrier for this challenging substrate.
Solution: Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU , HCTU , or COMU are generally more effective than standard carbodiimides (e.g., EDC, DIC) for hindered couplings due to the formation of highly reactive OAt or Oxyma esters.[3] Phosphonium reagents like PyBOP or PyAOP are also excellent choices and avoid a key side reaction (guanidinylation) sometimes seen with uronium salts.[5][6]
Slow Nucleophilic Attack The steric bulk around the primary amine significantly slows the rate of its attack on the activated ester intermediate.
Solution 1 (Increase Temperature): Gently heat the reaction to 40-60°C. This often provides the necessary kinetic energy to overcome the steric barrier. Monitor carefully for potential side reactions or degradation.
Solution 2 (Increase Concentration): Running the reaction at a higher concentration can favor the bimolecular coupling reaction. Ensure all components remain soluble.
Solution 3 (Extended Reaction Time): Allow the reaction to proceed for a longer period (e.g., 24-48 hours), monitoring by LC-MS until the starting material is consumed.
Incorrect Base Selection or Stoichiometry The base is critical for deprotonating the carboxylic acid and neutralizing acidic byproducts.[7] An inappropriate base can hinder the reaction.
Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . These bases are less likely to cause side reactions. Ensure at least 2 equivalents are used with uronium/phosphonium salts to facilitate both the initial activation and the subsequent coupling step.[3]
Problem 2: Formation of Significant Byproducts

The appearance of unexpected peaks in your LC-MS or NMR indicates side reactions are occurring.

Troubleshooting Steps:

Potential Cause Explanation & Recommended Solution
Guanidinylation of the Amine This occurs when the amine starting material reacts directly with a uronium coupling reagent (like HBTU or HATU) instead of the activated acid.[7] This is more likely if activation is slow or excess coupling reagent is used.
Solution 1 (Change Reagent Type): Switch to a phosphonium-based reagent like PyBOP or PyAOP. These reagents do not have the guanidinium core and thus cannot cause this side reaction.[5]
Solution 2 (Modify Addition Order): Pre-activate the carboxylic acid. Dissolve the carboxylic acid, coupling reagent, and base in the solvent and stir for 15-30 minutes before adding the amine. This allows the active ester to form, minimizing the amount of free coupling reagent available to react with the amine.
Epimerization/Racemization If your carboxylic acid has a stereocenter adjacent to the carboxyl group, harsh conditions or certain reagent combinations can cause loss of stereochemical integrity.
Solution: While reagents like HATU are known to suppress racemization, using an additive like OxymaPure (ethyl cyanohydroxyiminoacetate) can further minimize this risk, especially when used with carbodiimides.[7] Running the reaction at lower temperatures (0°C to RT) is also beneficial.
N-Acylurea Formation When using carbodiimides (EDC, DIC), the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, reducing yield.[8][9]
Solution: This side reaction is effectively suppressed by adding 1-Hydroxybenzotriazole (HOBt) or, more effectively, 7-Aza-1-hydroxybenzotriazole (HOAt) . These additives rapidly trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement.[6][9]

Part 3: Experimental Protocols & Visualization

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended as a robust starting point for coupling 2-Amino-7-methyl-7-azaspiro[3.5]nonane with a generic carboxylic acid (R-COOH).

Materials:

  • Carboxylic Acid (R-COOH)

  • 2-Amino-7-methyl-7-azaspiro[3.5]nonane

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).

  • Add anhydrous DMF to dissolve the acid (aim for a concentration of 0.1-0.2 M).

  • Add HATU (1.2 equiv) to the solution.

  • Add DIPEA (2.5 equiv) and stir the mixture at room temperature for 15 minutes. This is the "pre-activation" step.

  • In a separate vial, dissolve 2-Amino-7-methyl-7-azaspiro[3.5]nonane (1.1 equiv) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS every 2-4 hours.

  • If the reaction is slow after 24 hours, consider warming the mixture to 40-50°C.

  • Upon completion, quench the reaction with water and proceed with standard aqueous workup and purification (e.g., extraction with EtOAc or DCM, followed by column chromatography).

Workflow Visualization

A clear workflow is essential for diagnosing issues. The following diagram illustrates a logical troubleshooting sequence for a failing amide coupling reaction.

TroubleshootingWorkflow Start Reaction Start: Low Yield or Stalled CheckReagents Verify Reagent & Solvent Quality (Anhydrous, Not Degraded) Start->CheckReagents ChangeReagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU, PyAOP) CheckReagents->ChangeReagent Reagents OK IncreaseEnergy Increase Reaction Temperature (e.g., to 40-60°C) ChangeReagent->IncreaseEnergy Still Low Yield Success Reaction Optimized ChangeReagent->Success Yield Improves CheckByproducts Analyze Byproducts by MS IncreaseEnergy->CheckByproducts Still Low Yield IncreaseEnergy->Success Yield Improves Preactivate Implement Pre-activation (Acid + Reagent + Base for 15 min) Preactivate->Success Guanidinylation Guanidinylation Detected? CheckByproducts->Guanidinylation Guanidinylation->Preactivate No SwitchToPhosphonium Switch to Phosphonium Reagent (e.g., PyBOP) Guanidinylation->SwitchToPhosphonium Yes SwitchToPhosphonium->Success

Caption: Troubleshooting flowchart for optimizing amide coupling.

Mechanism Visualization: HATU-Mediated Coupling

Understanding the mechanism highlights the critical roles of the reagent and base.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH HATU HATU RCOOH->HATU Attacks ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Forms TMU Tetramethylurea (Byproduct) HATU->TMU Base Base (DIPEA) Base->RCOOH Deprotonates Product Desired Amide ActiveEster->Product HOAt HOAt (Byproduct) ActiveEster->HOAt Amine Hindered Amine (Azaspiro[3.5]nonane) Amine->ActiveEster Attacks

Caption: Mechanism of HATU-mediated amide bond formation.[7][10][11]

References

  • HATU - Wikipedia. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • Carbodiimide - Wikipedia. Wikipedia. [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies | ACS Omega. ACS Publications. [Link]

  • Carbodiimides and Additives - Aapptec Peptides. Aapptec. [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed. National Library of Medicine. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. HepatoChem. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Reddit. [Link]

  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents - SciSpace. SciSpace. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. YouTube. [Link]

  • Coupling Reagents - Aapptec Peptides. Aapptec. [Link]

  • (7-Methyl-7-azaspiro[3.5]nonan-2-yl)azanium - PubChem. National Library of Medicine. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. Dilun Biotechnology. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH. National Library of Medicine. [Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[12]uril | Organic Chemistry | ChemRxiv | Cambridge Open Engage. ChemRxiv. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. ResearchGate. [Link]

  • Phosphonium coupling - Wikipedia. Wikipedia. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. Royal Society of Chemistry. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Publishing. Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. CHIMIA. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. Aapptec. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Predicting relative efficiency of amide bond formation using multivariate linear regression. PNAS. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. ACS Publications. [Link]

  • 2-Amino-7-methyl-7-azaspiro[3.5]nonane - CAS:1160247-16-4 - Sunway Pharm Ltd. Sunway Pharm Ltd. [Link]

  • Amide Synthesis - Fisher Scientific. Fisher Scientific. [Link]

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Organic Letters - ACS Publications. ACS Publications. [Link]

  • tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate | AMERICAN ELEMENTS. American Elements. [Link]

  • 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem - NIH. National Library of Medicine. [Link]

  • 6 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. French-Ukrainian Journal of Chemistry. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Spirocyclic Amine Synthesis

Welcome to the Technical Support Center for Spirocyclic Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these va...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spirocyclic Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these valuable three-dimensional scaffolds. Spirocyclic amines are increasingly important in medicinal chemistry due to their ability to confer unique structural and physicochemical properties to drug candidates.[1] However, their synthesis can be challenging, often plagued by low yields.

This resource provides in-depth troubleshooting advice in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to solve specific issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My spirocyclization reaction is resulting in a low yield with a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

A1: Low conversion is a common hurdle in spirocyclic amine synthesis and can often be traced back to several key factors related to reaction kinetics and catalyst efficiency.

Underlying Causes & Solutions:

  • Insufficient Catalyst Activity or Loading: The catalyst may not be active enough under your current conditions, or the loading might be too low to achieve a reasonable reaction rate.

    • Troubleshooting Steps:

      • Catalyst Screening: If applicable, screen a panel of catalysts. For instance, in metal-catalyzed reactions, varying the metal center (e.g., Pd, Rh, Ni) and the ligand can have a profound impact on yield.[2][3] Chiral phosphoric acids have also shown promise in certain spirocyclizations.[3]

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or higher). While this can increase costs, it's a straightforward way to determine if catalyst concentration is the limiting factor.[3]

      • Check Catalyst Quality: Ensure your catalyst has not degraded due to improper storage (exposure to air or moisture).

  • Sub-optimal Reaction Conditions: Temperature, solvent, and concentration play a critical role in reaction kinetics.

    • Troubleshooting Steps:

      • Temperature Adjustment: Gradually increase the reaction temperature. Some spirocyclization reactions require significant thermal energy to overcome activation barriers. Monitor for product decomposition at higher temperatures.

      • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence the reaction. Screen a range of solvents with varying properties (e.g., toluene, THF, DCM, acetonitrile).[2]

      • Concentration Effects: In some cases, higher concentrations can favor the desired intramolecular cyclization. Conversely, if intermolecular side reactions are an issue, more dilute conditions may be beneficial.

  • Poor Quality of Starting Materials: Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions.[2]

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure the purity of your substrates through techniques like recrystallization or column chromatography before use.

      • Thoroughly Dry Reagents and Solvents: Water can be detrimental to many catalytic systems. Use freshly distilled/dried solvents and dry reagents thoroughly.

  • Equilibrium Limitations: The reaction may be reversible and reaching an equilibrium that favors the starting materials.

    • Troubleshooting Steps:

      • Removal of a Byproduct: If a small molecule (like water or an alcohol) is generated during the reaction, consider using a Dean-Stark trap or molecular sieves to drive the equilibrium towards the product.

Below is a general workflow for troubleshooting low conversion:

Caption: Troubleshooting workflow for low conversion.

Q2: I'm forming my desired spirocyclic amine, but the yield is low due to the formation of multiple side products. How can I improve the selectivity of my reaction?

A2: The formation of side products indicates that there are competing reaction pathways. Improving selectivity requires a careful analysis of potential side reactions and adjusting conditions to favor the desired transformation.

Common Side Reactions and Mitigation Strategies:

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials may react with each other.

    • Solution: Employ high dilution conditions to favor the intramolecular pathway. This can be achieved by adding the substrate slowly to the reaction mixture over an extended period using a syringe pump.

  • Decomposition of Starting Material or Product: The desired product or starting material may be unstable under the reaction conditions.[2]

    • Solution:

      • Monitor Reaction Over Time: Take aliquots from the reaction at different time points and analyze them (e.g., by TLC, LC-MS, or NMR) to determine when the product concentration is at its maximum and if it degrades over time.

      • Milder Conditions: If decomposition is observed, try lowering the reaction temperature or using a milder base/acid.

  • Rearrangement Reactions: The initial product may undergo rearrangement to a more stable, but undesired, isomer.

    • Solution: This is often dependent on the specific substrate and reaction mechanism. A thorough understanding of the potential mechanistic pathways is crucial. Computational studies can sometimes predict likely rearrangement pathways. Consider modifying the substrate to disfavor the rearrangement.

  • Protecting Group Issues: The choice of protecting groups on the amine or other functional groups can significantly impact the reaction outcome.[4][5][6][7]

    • Solution:

      • Steric Hindrance: A bulky protecting group may sterically hinder the desired cyclization. Consider a smaller protecting group.

      • Electronic Effects: The electronic nature of the protecting group can influence the nucleophilicity of the amine. Electron-withdrawing groups will decrease nucleophilicity, while electron-donating groups will increase it.

      • Orthogonal Protecting Groups: If multiple deprotection steps are required, ensure your protecting groups are orthogonal, meaning one can be removed without affecting the other.[4][8]

Protecting GroupDeprotection ConditionsKey Characteristics
Boc (tert-Butoxycarbonyl)Acidic (e.g., TFA, HCl)Common, stable to many conditions.
Cbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.
Fmoc (Fluorenylmethyloxycarbonyl)Basic (e.g., Piperidine)Often used in peptide synthesis, base-labile.[6]
Ts (Tosyl)Strong reducing agents (e.g., Na/NH₃)Very stable, can be difficult to remove.

Table 1: Common Amine Protecting Groups and Their Removal.

Q3: My purification process is leading to significant product loss. What are the best practices for purifying spirocyclic amines?

A3: Spirocyclic amines can present unique purification challenges due to their polarity and potential for strong interactions with stationary phases.

Purification Troubleshooting:

  • Poor Separation on Silica Gel: The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.[9]

    • Solutions:

      • Add a Competing Base: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to improve peak shape.[9]

      • Use a Different Stationary Phase: Consider using basic or neutral alumina, or an amine-functionalized silica gel column.[9]

      • Reversed-Phase Chromatography: This can be an effective alternative, especially for more polar compounds.

  • Product Insolubility or Crystallization Issues: The rigid, three-dimensional structure of spirocycles can sometimes lead to poor solubility or difficulty in crystallization.

    • Solutions:

      • Solvent Screening for Crystallization: Screen a wide range of solvent systems to find one that promotes crystallization.

      • Salt Formation: Convert the amine to a salt (e.g., hydrochloride or trifluoroacetate) which may have different solubility and crystallinity properties. The free amine can be regenerated by basification.

  • Product Degradation During Workup or Purification: Some spirocyclic amines may be sensitive to acidic or basic conditions during aqueous workup, or to prolonged exposure to silica gel.

    • Solutions:

      • Milder Workup Conditions: Use buffered aqueous solutions for extraction.

      • Minimize Contact Time with Silica: Run flash chromatography as quickly as possible. If the compound is particularly sensitive, consider alternative purification methods like preparative HPLC.

Q4: I am struggling with controlling the stereochemistry of my spirocyclic amine. How can I improve diastereoselectivity or enantioselectivity?

A4: Achieving high stereocontrol is a critical aspect of synthesizing spirocyclic amines for pharmaceutical applications.[10]

Strategies for Stereocontrol:

  • Diastereoselectivity:

    • Solvent Effects: The polarity of the solvent can influence the transition state geometry, thereby affecting the diastereomeric ratio. A systematic screening of solvents is recommended.[2]

    • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

    • Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization.

  • Enantioselectivity:

    • Chiral Catalysts and Ligands: The use of chiral catalysts, such as those based on transition metals with chiral ligands or chiral organocatalysts (e.g., chiral phosphoric acids), is the most common strategy for achieving high enantioselectivity.[3] The choice of ligand is often crucial and requires screening.[2]

    • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of the spirocyclization, after which it is removed.

Below is a protocol for a typical catalyst and solvent screen to optimize a spirocyclization reaction.

Experimental Protocol: Catalyst and Solvent Screening for a Generic Spirocyclization

Objective: To identify the optimal catalyst and solvent for the synthesis of a target spirocyclic amine to maximize yield and stereoselectivity.

Materials:

  • Starting material (precursor to the spirocyclic amine)

  • A panel of catalysts (e.g., Pd(OAc)₂, [Rh(cod)Cl]₂, NiCl₂(dme))

  • A panel of ligands (e.g., BINAP, Xantphos, Mandyphos)[2]

  • A range of anhydrous solvents (e.g., Toluene, THF, Dioxane, Acetonitrile, DCM)

  • Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, DBU)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • Analytical instruments (TLC, LC-MS, chiral HPLC, NMR)

Procedure:

  • Preparation: Set up an array of reaction vials in a temperature-controlled reaction block under an inert atmosphere (N₂ or Ar).

  • Reagent Addition:

    • To each vial, add the starting material (e.g., 0.1 mmol).

    • Add the appropriate base (e.g., 0.2 mmol).

    • In separate stock solutions, pre-mix the catalyst and ligand in the desired ratio (e.g., 1:1.1) in an anhydrous solvent.

    • Add the catalyst/ligand solution (e.g., 5 mol%) to each designated vial.

  • Solvent Addition and Reaction:

    • Add the chosen anhydrous solvent (1.0 mL) to each vial.

    • Seal the vials and place them in the reaction block at the desired temperature (e.g., 80 °C).

  • Monitoring and Analysis:

    • After a set time (e.g., 24 hours), cool the reactions to room temperature.

    • Take a small aliquot from each vial for analysis by TLC and LC-MS to determine the conversion to the product.

    • Work up the reactions by filtering off solids and concentrating the filtrate.

    • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.

    • If applicable, analyze the product by chiral HPLC to determine the enantiomeric excess.

  • Data Evaluation: Tabulate the results (conversion, yield, dr, ee) to identify the most promising conditions for scale-up.

Caption: Workflow for reaction optimization.

By systematically addressing these common issues, you can significantly improve the yield and efficiency of your spirocyclic amine syntheses.

References
  • Zhang, R., & Zhu, M. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines.
  • Various Authors. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Zhang, R., & Zhu, M. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines.
  • Arnold, F. H., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome.
  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Labinsights. [Link]

  • Kocienski, P. J. (n.d.). The Role of Protective Groups in Organic Synthesis. wiley-vch.de. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in. [Link]

  • Benchchem. (n.d.). purification challenges of N-cyclohexylthiolan-3-amine and solutions. Benchchem.

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Optimization

Technical Support Center: Troubleshooting the Purification of Spirocyclic Compounds

Welcome to the technical support center for the purification of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth FAQs to address common challenges encountered during the purification of these unique three-dimensional molecules. Spirocycles, characterized by two rings sharing a single atom, present distinct purification hurdles due to their rigid structures and potential for complex isomeric mixtures.[1][2] This resource provides expert insights and validated protocols to help you navigate these complexities and achieve high-purity compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying spirocyclic compounds?

A1: The primary challenges stem from their unique structural features. The rigid, three-dimensional nature of spirocycles can lead to the formation of diastereomers and enantiomers that are often difficult to separate.[3][4] Additionally, common impurities can include starting materials, reagents, and by-products from the synthesis, which may have similar polarities to the target compound, further complicating purification.[5]

Q2: Which purification techniques are most effective for spirocyclic compounds?

A2: The choice of purification method depends on several factors, including the nature of the compound (chiral or achiral), the types of impurities, and the desired scale. The most common and effective techniques include:

  • Flash Column Chromatography: A versatile and widely used method for routine purification and separation of diastereomers.[4][6][7]

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers higher resolution for challenging separations of isomers.[4][6]

  • Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to HPLC, especially for chiral separations, offering faster run times and reduced solvent consumption.[6][8][9]

  • Recrystallization: A powerful technique for obtaining highly pure crystalline material, particularly for a single diastereomer.[7][10][11]

Q3: How do I choose between normal-phase and reversed-phase chromatography?

A3: The choice depends on the polarity of your spirocyclic compound and the impurities.

  • Normal-Phase (e.g., silica gel): Generally suitable for non-polar to moderately polar compounds. Eluents are typically non-polar organic solvents like hexanes and ethyl acetate.[12]

  • Reversed-Phase (e.g., C18): Ideal for polar compounds. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.

Thin-layer chromatography (TLC) is an essential first step to quickly screen for the optimal stationary and mobile phases.[12][13]

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of spirocyclic compounds.

Flash Column Chromatography
Problem Potential Cause Recommended Solution
Poor Separation of Diastereomers Inadequate resolution between diastereomeric spots on TLC.Optimize the eluent system. A difference in Rf values (ΔRf) of at least 0.1 is generally needed for good separation.[12] Consider using a different solvent system or adding a small amount of a third solvent to modulate selectivity.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of compound to silica gel by weight.
Improper column packing.Ensure the silica gel is packed uniformly without any cracks or channels. "Wet-packing" is often preferred to "dry-packing" to avoid air bubbles.[12]
Product Elutes with the Solvent Front The eluent is too polar.Start with a less polar solvent system. If the compound is very non-polar, consider using a less polar stationary phase like alumina.
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[12] If the compound is very polar, reversed-phase chromatography may be a better option.
Tailing of Spots on TLC and Peaks in Column The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent for basic compounds, or an acidic modifier like acetic acid for acidic compounds.
The sample is not fully dissolved or is precipitating on the column.Ensure the sample is fully dissolved in the loading solvent. Dry-loading the sample adsorbed onto a small amount of silica gel can improve resolution.[7]
Chiral Purification (HPLC & SFC)
Problem Potential Cause Recommended Solution
No Separation of Enantiomers Incorrect chiral stationary phase (CSP).Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a good starting point as they are effective for a wide range of compounds.[14]
Inappropriate mobile phase.For SFC, optimize the co-solvent (e.g., methanol, ethanol, isopropanol) and any additives. For HPLC, the choice between normal-phase, reversed-phase, or polar organic mode is critical.[14]
Poor Peak Shape Sub-optimal mobile phase composition.In SFC, additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can significantly improve peak shape.[9]
Compound solubility issues in the mobile phase.Ensure the compound is soluble in the mobile phase. For SFC, this can sometimes be a challenge for highly polar compounds.[15]
Low Recovery of Purified Compound The compound may be degrading on the column.The use of additives in the mobile phase can sometimes prevent on-column degradation.[14]
Inefficient fraction collection.For SFC, mass-directed fraction collection is highly efficient and reduces the need for post-purification analysis of fractions.[16]
Recrystallization
Problem Potential Cause Recommended Solution
Compound Oils Out Instead of Crystallizing The solution is supersaturated, or the cooling rate is too fast.Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can induce nucleation. Adding a seed crystal of the pure compound can also help.
The chosen solvent is not ideal.An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10][17] You may need to screen several solvents or use a binary solvent system.[18]
No Crystals Form Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
The compound is highly soluble in the chosen solvent even at low temperatures.Choose a different solvent in which the compound is less soluble, or use an anti-solvent to induce precipitation.[11]
Impurities Co-crystallize with the Product The cooling process was too rapid.Slow cooling is crucial to allow for the selective incorporation of the desired molecules into the crystal lattice.[10]
The crude material is too impure.It may be necessary to perform a preliminary purification step, such as flash chromatography, to remove the bulk of the impurities before recrystallization.

III. Experimental Workflows & Diagrams

Workflow for Selecting a Purification Method

The following diagram outlines a decision-making process for choosing the most appropriate purification strategy for your spirocyclic compound.

Purification_Decision_Tree start Crude Spirocyclic Compound is_chiral Is the compound a mixture of enantiomers? start->is_chiral is_diastereomer Mixture of diastereomers? is_chiral->is_diastereomer No chiral_sfc Chiral SFC is_chiral->chiral_sfc Yes chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes achiral_check Purity check by TLC/LC-MS is_diastereomer->achiral_check No flash_chrom Flash Column Chromatography is_diastereomer->flash_chrom Yes achiral_check->flash_chrom high_purity Is high purity required for a single diastereomer? recrystallization Recrystallization high_purity->recrystallization Yes prep_hplc Preparative HPLC high_purity->prep_hplc If recrystallization fails flash_chrom->high_purity

Caption: Decision tree for selecting a purification method.

General Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal eluent for separation. Aim for an Rf value of ~0.25-0.35 for the target compound.[12]

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[12]

    • Prepare a slurry of silica gel in the initial eluent and pour it into the column.

    • Gently tap the column to ensure even packing and allow the silica to settle.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully pipette it onto the top of the column.

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.[7]

  • Elution:

    • Carefully add the eluent to the column and apply gentle pressure (e.g., with a nitrogen line or air pump) to start the flow.

    • Maintain a constant flow rate and collect fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Key Advantages of SFC for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for the purification of spirocyclic compounds, particularly for chiral separations.[6]

  • High Throughput: The low viscosity of supercritical CO2 allows for faster flow rates and shorter analysis times compared to HPLC.[8]

  • Reduced Solvent Consumption: Replacing a large portion of the organic mobile phase with CO2 makes SFC a more environmentally friendly and cost-effective technique.[8]

  • Orthogonal Selectivity: SFC often provides different separation selectivity compared to reversed-phase HPLC, which can be advantageous for complex mixtures.

  • Faster Sample Recovery: The CO2 in the mobile phase evaporates upon depressurization, leaving the purified compound in a smaller volume of co-solvent, which significantly reduces the time required for solvent removal.[8]

IV. References

  • Benchchem. (n.d.). Technical Support Center: Scalable Purification of Spiro Intermediates.

  • ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration.

  • Benchchem. (n.d.). Application Notes & Protocols for the Purification of Spiro[3.5]nonane-1,3-diol.

  • ACS Publications. (2026). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters.

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.

  • University of Cambridge. (n.d.). Spirocycles as Rigidified sp-Rich Scaffolds for a Fragment Collection Supporting Information.

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.

  • Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.

  • Lilly. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

  • HPLC. (2011). Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck.

  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.

  • AstraZeneca. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds.

  • Vernier. (n.d.). Recrystallization > Experiment 2 from Organic Chemistry with Vernier.

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.

  • New England Biolabs. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns.

  • Pharma Inventor Inc. (n.d.). SFC Purification.

  • MDPI. (n.d.). Synthesis of 5′-Chlorospiro(benzo[d][6][7]dioxole-2,4′-[3][6][13]thiadiazin).

  • ResearchGate. (2025). Isolation and identification of impurities in spironolactone.

  • Chemistry LibreTexts. (2023). Recrystallization.

  • Royal Society of Chemistry. (n.d.). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications.

  • SpiroChem. (n.d.). Impurity Synthesis And Identification.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • Wiley. (2025). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem.

  • NIH. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

  • Wikipedia. (n.d.). Spiro compound.

  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

  • Reddit. (2024). Purification Troubleshooting : r/chemistry.

  • Reddit. (2024). Purification Troubleshooting : r/Chempros.

  • NIH. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC PubMed Central.

  • MDPI. (n.d.). Molecules | Special Issue : Advances in Spiro Compounds.

  • Elsevier. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 7-Azaspiro[3.5]nonane-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaspiro[3.5]nonane-based inhibitors. This guide provides in-depth troubleshooting strategies, detail...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaspiro[3.5]nonane-based inhibitors. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions regarding the solubility of this important class of compounds. Our goal is to equip you with the foundational knowledge and practical tools to diagnose and overcome solubility hurdles in your experiments.

Introduction: The Solubility Paradox of a Privileged Scaffold

The 7-azaspiro[3.5]nonane scaffold and its analogs are increasingly prevalent in modern drug discovery.[1][2] Their rigid, three-dimensional structure offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved potency, selectivity, and metabolic stability.[3] The higher fraction of sp³-hybridized carbons (Fsp³) in these spirocycles is generally associated with improved physicochemical properties, including potentially higher aqueous solubility compared to corresponding aromatic systems.[2][3][4]

However, a paradox often emerges. While the core scaffold is designed for favorable properties, the very substituents added to achieve high target potency can introduce lipophilicity, leading to poor aqueous solubility. This frequently results in compounds that are challenging to work with in biological assays, creating experimental artifacts and hindering accurate data interpretation. This guide is designed to address these specific challenges head-on.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the solubility of 7-azaspiro[3.5]nonane-based inhibitors.

Q1: Why is my potent 7-azaspiro[3.5]nonane inhibitor poorly soluble, even though spirocycles are supposed to improve solubility?

A: This is a common and critical question. The issue typically arises from a conflict between potency-driving modifications and physicochemical properties.

  • Lipophilic Potency Groups: To achieve high affinity for a target's binding pocket, medicinal chemists often add large, hydrophobic functional groups. While the spirocyclic core provides an excellent 3D vector for positioning these groups, the overall molecule can become what is known as a "grease-ball" molecule—highly lipophilic and poorly soluble in water.[5]

  • Crystal Packing: Potent, rigid molecules can sometimes pack very tightly into a stable crystal lattice, creating "brick-dust" molecules.[5] A significant amount of energy is required to break this lattice, resulting in low solubility even if the molecule itself is not excessively greasy.

  • Overall Molecular Properties: Solubility is a property of the entire molecule, not just the core scaffold. While the 7-azaspiro[3.5]nonane core contributes favorably, its benefits can be outweighed by the negative contributions of other substituents.

Q2: What is the first and most critical step when I encounter a solubility issue in my assay?

A: Visual confirmation. Before altering your protocol, you must confirm that the problem is indeed compound precipitation. Look for turbidity, cloudiness, or a visible pellet in your assay wells or stock solutions.[6] This step is crucial because other factors can mimic poor solubility, such as compound aggregation (which may not be visible), assay interference, or reagent degradation.

Q3: My compound is soluble in 100% DMSO, but crashes out when I dilute it into my aqueous assay buffer. Is this normal?

A: Yes, this is the classic sign of a poorly water-soluble compound and the most frequent challenge researchers face. DMSO is a very strong organic solvent that can dissolve highly lipophilic compounds. However, when this DMSO stock is diluted into an aqueous buffer (typically to <1% final DMSO concentration), the solvent environment changes dramatically. The water forces the hydrophobic inhibitor molecules to come out of solution, causing them to precipitate or aggregate.

Q4: Can the nitrogen atom in the 7-azaspiro[3.5]nonane ring be used to improve solubility?

A: Absolutely. The nitrogen atom is a key handle for modulating physicochemical properties.[7] As a basic center, it can be protonated to form a salt.

  • Salt Formation: Creating a hydrochloride (HCl) or other salt form of the molecule can dramatically increase aqueous solubility, especially if the parent molecule has a suitable pKa. This is a standard pharmaceutical strategy.[8]

  • pH Adjustment: If your assay can tolerate it, lowering the pH of the buffer will increase the protonation of the basic nitrogen, thereby increasing the solubility of the compound in the assay medium itself.

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to solving specific solubility issues you may encounter during your experiments.

Problem 1: My inhibitor precipitates immediately upon dilution into aqueous assay buffer.
  • Diagnosis (The "Why"): This indicates that the kinetic and thermodynamic solubility of your compound in the final assay buffer is exceedingly low. The rapid change in solvent environment upon dilution from a DMSO stock causes the compound to immediately crash out of solution.

  • Step-by-Step Solutions (The "How"):

    • Lower the Final Concentration: The simplest first step is to test a lower concentration of your inhibitor. Poor solubility is a concentration-dependent phenomenon.

    • Optimize Co-Solvent Use: While you may be using DMSO, its concentration matters.

      • Increase Final DMSO %: Determine if your assay can tolerate a slightly higher final DMSO concentration (e.g., 1.5% or 2%). This small change can sometimes be enough to keep the compound in solution. Always run a vehicle control to ensure the higher DMSO level does not affect your assay's performance.

      • Test Other Co-solvents: Some assays are sensitive to DMSO. Consider solvents like ethanol, PEG 400, or propylene glycol. A systematic screening is recommended (see Protocol 1).

    • Adjust Buffer pH: If your molecule has an ionizable center, like the nitrogen in the azaspirocycle, its solubility will be pH-dependent. Test the solubility in a range of buffer pH values that are compatible with your assay.

    • Utilize Solubilizing Excipients: These are additives that help keep hydrophobic molecules in solution.

      • Cyclodextrins: These are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic parts of your inhibitor, effectively shielding them from water.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

      • Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01%) can help, but must be used with caution as they can disrupt cell membranes or denature proteins.

Problem 2: My compound solution is clear initially, but becomes turbid during the assay incubation.
  • Diagnosis (The "Why"): This suggests that your compound concentration is above its thermodynamic solubility limit but below the point of immediate precipitation (i.e., you have created a supersaturated solution). Over time, or with changes in temperature during incubation, the compound slowly comes out of solution. This is a common issue for "brick-dust" compounds with high melting points.[5]

  • Step-by-Step Solutions (The "How"):

    • Confirm Time-Dependency: Set up a simple experiment where you monitor the turbidity of your compound in the final assay buffer over the same time and temperature as your actual assay. This will confirm the nature of the problem.

    • Employ Amorphous Formulations: The issue may be with the crystalline nature of the compound. Amorphous forms are generally more soluble than their crystalline counterparts.[8]

      • Solid Dispersions: A powerful technique is to create an amorphous solid dispersion, where the drug is molecularly dispersed within a polymer matrix. This can be achieved through methods like spray drying or melt extrusion, though these are more advanced techniques.[8] For lab-scale work, a simple solvent evaporation method can be attempted.

    • Use Stabilizers: Excipients like cyclodextrins or polymers (e.g., PVP, HPMCAS) can not only increase solubility but also stabilize supersaturated solutions, preventing precipitation over time.[11]

Problem 3: The co-solvents and excipients I'm using are interfering with my biological assay.
  • Diagnosis (The "Why"): This is a critical challenge where the solution to one problem (solubility) creates another (assay artifacts). Co-solvents can denature proteins, and surfactants can disrupt protein-protein interactions or interfere with detection methods (e.g., fluorescence).

  • Step-by-Step Solutions (The "How"):

    • Systematic Vehicle Controls: For any solubilizing agent you test, you MUST run a parallel vehicle control (assay buffer + agent, no inhibitor) at the exact same concentration. This is the only way to definitively prove that the agent itself is causing the interference.

    • Jump-Dilution Counter-Screen: This is an effective method to test if inhibition is reversible and not an artifact of aggregation. The principle is to pre-incubate the target protein with a high concentration of the inhibitor, then dilute the mixture 100-fold before starting the reaction. If the compound is a true inhibitor, its effect should be diminished upon dilution. If it's an aggregator, the aggregates may not dissociate, and inhibition will persist.[12]

    • Particle Size Reduction (Nanosuspensions): This is a more advanced strategy that avoids high concentrations of excipients. By reducing the particle size of the drug to the nanometer range, you dramatically increase the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][9] This can be achieved through techniques like wet media milling or precipitation.[5] While complex, it can be a powerful solution for creating formulations with high drug loading and minimal excipients.

Part 3: Key Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

This protocol provides a methodical way to identify the optimal co-solvent and concentration for your inhibitor.

  • Prepare Stock Solutions: Prepare a high-concentration stock of your inhibitor (e.g., 10 mM) in 100% DMSO, 100% Ethanol, and 100% PEG 400.

  • Create a Dilution Matrix: In a 96-well clear plate, create a matrix. On one axis, have your final desired inhibitor concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM). On the other axis, have a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%).

  • Perform Dilutions: Add the appropriate amount of assay buffer to each well first. Then, add the small volume of inhibitor stock from the corresponding co-solvent to achieve the final concentrations in your matrix.

  • Visual and Spectrophotometric Analysis:

    • Immediately inspect the plate visually for any signs of precipitation.

    • Read the absorbance of the plate at a high wavelength (e.g., 600-700 nm). An increase in absorbance indicates light scattering due to precipitation or aggregation.

    • Incubate the plate under your standard assay conditions (e.g., 1 hour at 37°C) and read the absorbance again to check for time-dependent precipitation.

  • Select Optimal Conditions: Choose the condition that provides the highest inhibitor concentration with the lowest co-solvent percentage without any evidence of precipitation.

  • Validate in Assay: Run a vehicle control with the selected co-solvent and concentration in your biological assay to confirm it does not interfere with the results.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution of your inhibitor complexed with HP-β-CD.

  • Prepare Cyclodextrin Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v) in your assay buffer or water. Gentle heating and stirring may be required to fully dissolve the cyclodextrin.

  • Add Inhibitor: Weigh out your solid inhibitor and add it directly to the HP-β-CD solution. Alternatively, add a small, concentrated aliquot of your inhibitor from an organic solvent (e.g., DMSO), ensuring the final organic solvent concentration is minimal (<1-2%).

  • Promote Complexation: Vigorously vortex the mixture. For best results, sonicate the mixture for 15-30 minutes and then place it on a shaker or rotator at room temperature overnight. This allows the inhibitor to equilibrate and form the inclusion complex.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining, undissolved compound.

  • Quantify Solubilized Inhibitor: Carefully collect the supernatant. The concentration of the solubilized inhibitor in this stock solution must be accurately determined using a method like HPLC-UV or LC-MS. This quantified stock can then be used for your experiments.

  • Assay Validation: Remember to include a vehicle control containing the same concentration of HP-β-CD in your final assay to account for any potential effects of the excipient itself.

Part 4: Visualization and Data Summary

Diagrams

// Troubleshooting Paths path_sol [label="Troubleshoot Solubility", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; path_assay [label="Troubleshoot Assay", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solubility Solutions sol_conc [label="1. Lower concentration"]; sol_cosolvent [label="2. Optimize co-solvent\n(See Protocol 1)"]; sol_ph [label="3. Adjust buffer pH"]; sol_excipient [label="4. Add excipients (e.g., Cyclodextrin)\n(See Protocol 2)"]; sol_advanced [label="5. Advanced Formulation\n(e.g., Solid Dispersion)"];

// Assay Solutions assay_control [label="Check vehicle controls"]; assay_reagents [label="Check reagent stability"]; assay_interference [label="Test for compound interference\n(e.g., fluorescence quenching)"];

// Connections start -> q1; q1 -> sol_precip [label="Yes"]; q1 -> path_assay [label="No"];

sol_precip -> path_sol [label="Yes"]; sol_precip -> path_assay [label="No\n(Suspect aggregation\nor other interference)"];

path_sol -> sol_conc -> sol_cosolvent -> sol_ph -> sol_excipient -> sol_advanced; path_assay -> assay_control -> assay_reagents -> assay_interference; }

Caption: A decision tree for troubleshooting solubility issues.

G inhibitor_start Lipophilic Inhibitor inhibitor inhibitor cd_start Cyclodextrin cyclodextrin cyclodextrin cd_start->cyclodextrin Addition of Excipient complex_cd complex_cd cyclodextrin->complex_cd Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin.

Data Summary Tables

Table 1: Comparison of Common Co-Solvents for In Vitro Assays

Co-SolventTypical Final Conc.ProsCons
DMSO 0.1% - 1.0%Excellent solubilizing power for many compounds.Can interfere with enzyme activity; may cause cell toxicity at >1%.
Ethanol 1.0% - 5.0%Less aggressive than DMSO; often better tolerated by cells.Weaker solubilizing power than DMSO; can still affect protein stability.
PEG 400 1.0% - 10%Good solubilizer; generally low toxicity.Can increase viscosity; may interfere with some assay readouts.
Propylene Glycol 1.0% - 10%Low toxicity; commonly used in formulations.Solubilizing power is compound-dependent.

Table 2: Overview of Solubility Enhancement Strategies

StrategyPrincipleBest ForKey Considerations
pH Adjustment Ionization of acidic/basic functional groups increases affinity for water.Compounds with ionizable groups (like the azaspirocycle nitrogen).Assay must be stable and functional at the required pH.
Co-solvents Modifying the polarity of the bulk solvent to be more favorable for the drug.Initial screening and most lab-scale in vitro assays.Potential for assay interference and toxicity must be validated.[13]
Cyclodextrins Encapsulating the lipophilic drug within a hydrophilic shell.[10]Compounds that fit within the cyclodextrin cavity; improving stability.Can have concentration-dependent effects on assays; requires quantification.
Solid Dispersions Dispersing the drug in an amorphous state within a polymer matrix.[5]"Brick-dust" compounds; preparing materials for in vivo studies.More complex to prepare; requires specialized equipment for large scale.
Nanosuspensions Increasing surface area by reducing particle size to enhance dissolution rate.Very poorly soluble compounds; high drug-load formulations.Requires specialized equipment (homogenizers, mills); potential stability issues.

Part 5: References

  • He, Y., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Verheyen, S., et al. (2012). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Azaspiro(3.5)nonane. PubChem. [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Welsch, M. E., et al. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • de Witte, A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC - NIH. [Link]

Sources

Optimization

GPR119 Agonist Assay Technical Support Center: A Guide to Refining Experimental Conditions

Welcome to the technical support center for GPR119 agonist assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of GPR119 assay development and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for GPR119 agonist assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of GPR119 assay development and troubleshoot common challenges. As a Gαs-coupled receptor with significant constitutive activity, GPR119 presents unique experimental considerations. This resource provides in-depth, experience-driven advice to help you generate robust and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during GPR119 agonist assays in a question-and-answer format, offering explanations and actionable solutions.

High Basal Signal/Constitutive Activity

Question: My basal cAMP/reporter signal is very high, even without any agonist. Is this normal for GPR119 assays, and how can I improve my assay window?

Answer: Yes, a high basal signal is a known characteristic of GPR119 assays due to its high degree of constitutive (agonist-independent) activity. This can compress the assay window, making it difficult to discern agonist-specific effects. Here’s a systematic approach to manage this:

1. Confirm GPR119 Expression Levels: The degree of constitutive activity is directly related to the level of GPR119 expression on the cell surface. Overexpression can lead to an elevated basal signal.

  • Recommendation: If using a transient transfection system, perform a titration of the GPR119 expression plasmid to find the optimal concentration that provides a sufficient signal window without an excessively high basal activity. For stable cell lines, consider sorting for a population with moderate receptor expression.

2. Optimize Cell Seeding Density: Higher cell densities can lead to an accumulation of basal signaling.

  • Recommendation: Perform a cell titration experiment to determine the optimal cell number per well that provides a robust signal-to-background ratio. A lower cell density can sometimes reduce the basal signal without proportionally affecting the agonist-stimulated signal.

3. Serum Starvation: Components in fetal bovine serum (FBS) can sometimes stimulate Gαs-coupled receptors or interfere with the assay.

  • Recommendation: Prior to the assay, wash the cells with serum-free media and incubate them in serum-free or low-serum media for a few hours.

4. Consider Inverse Agonists: The use of an inverse agonist can help to quell the constitutive activity of GPR119 and widen the assay window for screening agonists.

  • Recommendation: If your primary goal is to identify agonists, you can pre-incubate the cells with a low concentration of a known GPR119 inverse agonist to reduce the basal signal before adding your test compounds.

Low Signal-to-Noise Ratio

Question: I'm observing a very weak signal window between my agonist-treated and untreated wells. How can I improve the signal-to-noise ratio?

Answer: A low signal-to-noise ratio can be frustrating and can be caused by several factors, from suboptimal assay conditions to issues with the reagents themselves.

1. The Critical Role of Phosphodiesterase (PDE) Inhibitors: GPR119 activation leads to the production of cyclic AMP (cAMP), which is rapidly degraded by endogenous phosphodiesterases (PDEs). The inclusion of a PDE inhibitor is crucial for allowing cAMP to accumulate to detectable levels.

  • Recommendation: The non-selective PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX) is commonly used in cAMP assays. It's important to titrate the concentration of IBMX, as too high a concentration can elevate the basal signal, while too low a concentration will result in a weak agonist response.

2. Agonist Incubation Time: The kinetics of GPR119 activation and subsequent cAMP production can vary.

  • Recommendation: Perform a time-course experiment to determine the optimal agonist incubation time. This typically ranges from 30 minutes to a few hours for cAMP assays. For reporter gene assays, a longer incubation of 6-24 hours is usually required.

3. Choice of Assay Technology: Different assay formats have varying sensitivities.

  • Recommendation: For cAMP detection, highly sensitive methods like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen are often preferred over less sensitive ELISA-based methods. Reporter gene assays, which involve signal amplification, can also provide a robust signal window.

4. Cell Line Selection: The choice of host cell line can significantly impact assay performance. HEK293 and CHO cells are commonly used for GPCR assays.

  • HEK293 Cells: Known for their high transfection efficiency and rapid growth, making them suitable for transient expression and high-throughput screening.

  • CHO Cells: Often preferred for generating stable cell lines and for large-scale production due to their robust growth in suspension.

  • Recommendation: The best cell line for your assay should be determined empirically. If you are having trouble with one, consider testing the other.

High Assay Variability

Question: My results are inconsistent between wells and between experiments. What are the common sources of variability in GPR119 agonist assays?

Answer: High variability can undermine the reliability of your data. Here are some key areas to focus on to improve consistency:

1. Cell Culture and Handling: Inconsistent cell passage number, confluency, and handling can introduce significant variability.

  • Recommendation: Use cells within a defined passage number range. Ensure consistent cell seeding density and avoid letting cells become over-confluent. Handle cells gently to maintain their health and viability.

2. Reagent Preparation and Dispensing: Inaccurate or inconsistent reagent preparation and dispensing are common sources of error.

  • Recommendation: Use calibrated pipettes and ensure all reagents are thoroughly mixed before use. For multi-well plates, be mindful of evaporation, especially on the outer wells. Consider using an automated liquid handler for improved precision.

3. Normalization for Reporter Gene Assays: In transient transfection-based reporter gene assays, well-to-well variations in transfection efficiency can be a major source of variability.

  • Recommendation: Co-transfect a control reporter vector (e.g., a constitutively expressed Renilla luciferase or β-galactosidase) to normalize the signal from your experimental reporter (e.g., firefly luciferase driven by a cAMP response element).

4. Appropriate Controls: Proper controls are essential for interpreting your data and identifying sources of variability.

  • Recommendation:

    • Negative Control: Cells treated with vehicle (e.g., DMSO) to determine the basal signal.

    • Positive Control: A known GPR119 agonist to confirm assay performance.

    • Untransfected/Parental Cell Line Control: To ensure the observed signal is specific to GPR119 expression.

Experimental Protocols & Workflows

Protocol: Cell Density Optimization for a 384-Well cAMP Assay

This protocol outlines a method to determine the optimal cell seeding density for a GPR119 cAMP assay in a 384-well format.

  • Cell Seeding:

    • Prepare a serial dilution of your GPR119-expressing cells (e.g., HEK293 or CHO) in assay buffer.

    • Seed the cells into a 384-well plate at a range of densities (e.g., 1,000, 2,500, 5,000, 7,500, and 10,000 cells per well). Include wells with no cells as a background control.

    • Culture the cells overnight.

  • Assay Procedure:

    • The next day, gently wash the cells with serum-free media.

    • Add your assay buffer containing a fixed, optimized concentration of a PDE inhibitor (e.g., IBMX).

    • Add either vehicle (for basal signal) or a saturating concentration of a known GPR119 agonist (for stimulated signal) to replicate wells for each cell density.

    • Incubate for the optimized duration (e.g., 30 minutes).

  • Signal Detection and Analysis:

    • Lyse the cells and measure cAMP levels according to your assay kit's instructions (e.g., HTRF, AlphaScreen).

    • Calculate the signal-to-background (S/B) ratio for each cell density:

      • S/B = (Mean signal of agonist-treated wells) / (Mean signal of vehicle-treated wells)

    • Plot the S/B ratio against the cell density. The optimal cell density will be the one that gives the highest S/B ratio.

Data Presentation: Optimizing Assay Parameters

The following table summarizes key parameters to optimize for a robust GPR119 agonist assay.

ParameterRecommended RangeRationale
Cell Seeding Density 1,000 - 10,000 cells/well (384-well)Balances signal strength with managing basal activity.
Agonist Incubation Time 30 - 120 minutes (cAMP)Allows for sufficient cAMP accumulation without signal decay.
6 - 24 hours (Reporter Gene)Required for transcription and translation of the reporter protein.
PDE Inhibitor (IBMX) 100 - 500 µMPrevents cAMP degradation, enhancing signal.
Serum Starvation 2 - 4 hoursReduces potential interference from serum components.

Visualizing GPR119 Signaling and Assay Workflow

GPR119 Signaling Pathway

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist GPR119 Agonist Agonist->GPR119 Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Secretion GLP-1 / Insulin Secretion PKA->Secretion Promotes Gene_Expression Gene Expression (e.g., CRE-luciferase) CREB->Gene_Expression Promotes

Caption: GPR119 agonist binding activates Gαs, leading to cAMP production and downstream signaling.

Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Check_PDE Is a PDE inhibitor included? Start->Check_PDE Add_PDE Add and titrate PDE inhibitor (e.g., IBMX) Check_PDE->Add_PDE No Optimize_Time Optimize agonist incubation time Check_PDE->Optimize_Time Yes Add_PDE->Optimize_Time Time_Course Perform a time-course experiment (e.g., 15-120 min) Optimize_Time->Time_Course No Check_Cells Is cell density optimal? Optimize_Time->Check_Cells Yes Time_Course->Check_Cells Cell_Titration Perform a cell density titration Check_Cells->Cell_Titration No Review_Reagents Review reagent quality and assay technology Check_Cells->Review_Reagents Yes Cell_Titration->Review_Reagents Success Improved S/N Ratio Review_Reagents->Success

Caption: A decision tree for systematically troubleshooting a low signal-to-noise ratio.

References

  • Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC - NIH. Available at: [Link]

  • Comparative Study: HEK293 Cells Vs CHO Cells | evitria. Available at: [Link]

  • CHO versus HEK293: Which cell line is right for my protein expression? - Eppendorf Southeast Asia. Available at: [Link]

  • Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - NIH. Available at: [Link]

  • GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC - PubMed Central. Available at: [Link]

  • First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC - PubMed Central. Available at: [Link]

  • CHO vs. HEK293 Cells for Protein Expression - Patsnap Synapse. Available at: [Link]

  • High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db - SciSpace. Available at: [Link]

  • Comparative Yield: HEK Cells vs. CHO Cells in Bioproduction - Cytion. Available at: [Link]

  • Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC - PubMed Central. Available at: [Link]

  • A categorical structure-activity relationship analysis of GPR119 ligands - PubMed Central. Available at: [Link]

  • Identification and characterization of a novel GPR119 agonist. (A)... - ResearchGate. Available at: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. Available at: [Link]

Troubleshooting

Technical Support Center: Enhancing the Potency of Spirocycle-Derived KRAS G12C Inhibitors

Introduction The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering new therapeutic avenues for cancers that were once considered undruggable.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering new therapeutic avenues for cancers that were once considered undruggable.[1][2] Among these, inhibitors featuring spirocyclic scaffolds have shown considerable promise. This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the potency of these specific KRAS G12C inhibitors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles and to offer insights grounded in mechanistic understanding and field-proven experience. Our goal is to empower you to navigate the complexities of your research and accelerate the development of more effective cancer therapies.

Frequently Asked Questions (FAQs)

Q1: My spirocyclic KRAS G12C inhibitor shows good biochemical activity but poor cellular potency. What are the likely causes and how can I troubleshoot this?

A1: This is a common and multifaceted issue. The discrepancy between biochemical and cellular potency often points to challenges with cell permeability, target engagement in a cellular context, or cellular mechanisms that counteract the inhibitor's effect.

  • Causality: Spirocyclic compounds, while offering excellent structural rigidity for potent binding, can sometimes possess physicochemical properties (e.g., high polarity, large size) that hinder their ability to cross the cell membrane. Furthermore, inside the cell, the KRAS G12C protein is in a dynamic equilibrium between its inactive GDP-bound state and its active GTP-bound state.[3] Most current inhibitors, including those with spirocyclic cores, selectively bind to the inactive state.[4][5] If the cellular environment favors the GTP-bound state, the inhibitor will have fewer opportunities to bind its target.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Analyze your compound's LogP, molecular weight, and polar surface area. If these are outside the typical "rule-of-five" guidelines for oral bioavailability, consider chemical modifications to improve permeability without sacrificing biochemical potency.

    • Cellular Target Engagement Assays: It is crucial to confirm that your compound is reaching and binding to KRAS G12C within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide direct evidence of target engagement.[6][7]

    • Investigate Efflux Pumps: Determine if your compound is a substrate for cellular efflux pumps like P-glycoprotein (P-gp). This can be tested using cell lines that overexpress these pumps or by co-incubating with known efflux pump inhibitors.

    • Evaluate KRAS Activation State: The levels of GTP-bound KRAS can be influenced by upstream signaling. Consider if the cell lines you are using have high basal signaling through pathways that activate KRAS.

Q2: I'm observing the development of resistance to my lead spirocyclic inhibitor in long-term cell culture experiments. What are the potential mechanisms?

A2: Acquired resistance to KRAS G12C inhibitors is a significant clinical challenge and an active area of research.[8][9][10] The mechanisms are diverse and can involve both on-target and off-target alterations.[11]

  • Causality: Resistance can emerge through several routes:

    • Secondary KRAS Mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively.

    • Bypass Signaling Pathways: Cancer cells can adapt by upregulating other signaling pathways (e.g., PI3K/AKT/mTOR) to maintain proliferation, even when KRAS G12C is inhibited.[12][13]

    • Histologic Transformation: In some cases, the cancer cells may change their fundamental type (e.g., from adenocarcinoma to squamous cell carcinoma), rendering them less dependent on the original KRAS G12C driver mutation.[9]

  • Investigative Strategies:

    • Sequence the KRAS Gene: Analyze the DNA of resistant cell lines to identify any new mutations in the KRAS gene.

    • Phospho-Proteomic Profiling: Compare the phosphorylation status of key signaling proteins in sensitive versus resistant cells to identify upregulated bypass pathways.

    • Combination Therapy Screening: Evaluate the efficacy of your inhibitor in combination with inhibitors of other signaling pathways (e.g., MEK, SHP2, or PI3K inhibitors) to overcome resistance.[13][14]

Q3: How can I improve the covalent modification efficiency of my spirocyclic inhibitor with the Cys12 residue?

A3: The efficiency of the covalent bond formation between the inhibitor and the cysteine at position 12 is a key determinant of its potency and duration of action.[5]

  • Causality: The reactivity of the electrophilic "warhead" (commonly an acrylamide) and its precise positioning relative to the Cys12 residue are critical. The spirocyclic core plays a crucial role in orienting the warhead for optimal reaction geometry.[8]

  • Optimization Approaches:

    • Structure-Activity Relationship (SAR) Studies: Systematically modify the linker connecting the spirocyclic core to the acrylamide warhead to optimize its length and flexibility.[1]

    • Computational Modeling: Use molecular docking and molecular dynamics simulations to predict how modifications to the spirocycle or linker will affect the positioning of the warhead in the Switch-II pocket.

    • Biochemical Assays: Employ kinetic assays to measure the rate of covalent modification. This can provide a quantitative measure of how different chemical modifications impact reactivity.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cellular Proliferation Assays

High variability in IC50 values can undermine the reliability of your data and hinder progress. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Potential Cause Explanation Recommended Action
Cell Line Instability Cancer cell lines can undergo genetic drift over time, leading to changes in their sensitivity to inhibitors.1. Authenticate Cell Lines: Use short tandem repeat (STR) profiling to confirm the identity of your cell lines. 2. Use Low Passage Numbers: Thaw fresh vials of cells regularly to avoid using high-passage-number cells that may have altered characteristics.
Assay Conditions Variations in cell seeding density, incubation time, and reagent concentrations can all contribute to inconsistent results.1. Optimize Seeding Density: Determine the optimal cell seeding density that allows for logarithmic growth throughout the assay period. 2. Standardize Protocols: Ensure that all experimental parameters are kept consistent across all experiments.
Compound Stability The spirocyclic inhibitor may be unstable in the cell culture medium, leading to a decrease in its effective concentration over time.1. Assess Compound Stability: Use techniques like HPLC to measure the concentration of your compound in the cell culture medium over the course of the experiment. 2. Consider Fresh Media Changes: If the compound is found to be unstable, consider performing media changes with fresh compound during the assay.
Guide 2: Off-Target Effects Obscuring On-Target Potency
Potential Cause Explanation Recommended Action
Reactivity of the Covalent Warhead The electrophilic warhead, while necessary for covalent binding to Cys12, can also react with other cysteine residues in the proteome, leading to off-target toxicity.1. Proteomic Profiling: Use chemoproteomic techniques to identify other proteins that are covalently modified by your inhibitor. 2. Modify Warhead Reactivity: If significant off-target modification is observed, consider synthesizing analogs with a less reactive warhead.
Non-Covalent Interactions The spirocyclic scaffold or other parts of the molecule may have non-covalent interactions with other proteins, leading to off-target effects.1. Develop a "Warhead-Less" Control Compound: Synthesize an analog of your inhibitor that lacks the electrophilic warhead. This compound can be used to distinguish between on-target covalent effects and off-target non-covalent effects. 2. Kinome Screening: Screen your inhibitor against a panel of kinases to identify any off-target kinase inhibition.

Experimental Protocols & Workflows

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps for performing a CETSA to confirm the binding of your spirocyclic inhibitor to KRAS G12C in a cellular context.[6][7]

Materials:

  • KRAS G12C mutant cell line

  • Your spirocyclic inhibitor

  • DMSO (vehicle control)

  • PBS (phosphate-buffered saline)

  • Protease inhibitor cocktail

  • Apparatus for heating cell lysates (e.g., PCR thermocycler)

  • Equipment for Western blotting

Procedure:

  • Cell Treatment: Seed KRAS G12C cells and grow to 70-80% confluency. Treat the cells with your inhibitor at various concentrations or with DMSO as a vehicle control for 1 hour.

  • Cell Lysis: Harvest the cells and resuspend them in PBS containing a protease inhibitor cocktail. Lyse the cells by freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 45-65°C) for 3 minutes.[7]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble proteins) and analyze the levels of KRAS G12C by Western blotting.

Expected Outcome: Binding of your inhibitor should stabilize the KRAS G12C protein, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control. This will be visible as a stronger band on the Western blot at higher temperatures for the inhibitor-treated samples.

Workflow for Investigating Resistance Mechanisms

The following diagram illustrates a logical workflow for elucidating the mechanisms of acquired resistance to your spirocyclic KRAS G12C inhibitor.

Resistance_Workflow start Develop Resistant Cell Line (Long-term culture with inhibitor) seq_kras Sequence KRAS Gene start->seq_kras phospho Phospho-Proteomics start->phospho combo Combination Screen start->combo secondary_mut Identify Secondary KRAS Mutations seq_kras->secondary_mut bypass Identify Upregulated Bypass Pathways phospho->bypass synergy Identify Synergistic Combinations combo->synergy

Caption: Workflow for investigating acquired resistance mechanisms.

KRAS G12C Signaling and Inhibitor Action

This diagram depicts the central role of KRAS G12C in downstream signaling and the mechanism of action of covalent inhibitors.

KRAS_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Upstream Signals KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP Intrinsic GTP Hydrolysis RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GDP->GTP Exchange GAP GAP (GTPase Activating Protein) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Spirocyclic Inhibitor Inhibitor->KRAS_GDP Covalent Binding Locks Inactive State

Caption: Simplified KRAS G12C signaling pathway and inhibitor action.

References

  • The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC. (2023-11-04). Retrieved from [Link]

  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • More to the RAS Story: KRASG12C Inhibition, Resistance Mechanisms, and Moving Beyond KRASG12C | American Society of Clinical Oncology Educational Book - ASCO Publications. Retrieved from [Link]

  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - ACS Publications. Retrieved from [Link]

  • KRAS G12C Inhibition in Advanced NSCLC: AMG 510 - YouTube. (2020-08-28). Retrieved from [Link]

  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv. (2024-07-23). Retrieved from [Link]

  • Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - NIH. Retrieved from [Link]

  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders - ResearchGate. (2024-07-23). Retrieved from [Link]

  • Targeting rare genomic subgroups with KRAS G12C inhibitors in solid tumors - VJOncology. (2025-10-18). Retrieved from [Link]

  • Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - NIH. (2024-09-05). Retrieved from [Link]

  • D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PubMed Central. (2023-05-09). Retrieved from [Link]

  • Getting to the Bottom of Why KRAS Inhibitors Stop Working | New Discoveries. (2020-02-21). Retrieved from [Link]

  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC - NIH. Retrieved from [Link]

  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors - ACS Publications. (2019-12-10). Retrieved from [Link]

  • Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PubMed. (2021-11-23). Retrieved from [Link]

  • KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - MDPI. Retrieved from [Link]

  • Mechanisms of resistance to KRAS G12C inhibitors - YouTube. (2022-10-06). Retrieved from [Link]

  • Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors - NIH. Retrieved from [Link]

  • KRasG12C inhibitors in clinical trials: a short historical perspective - PMC - PubMed Central. (2020-06-01). Retrieved from [Link]

  • Advancements in developing inhibitors for non-G12C KRAS mutations - YouTube. (2025-10-20). Retrieved from [Link]

  • KRAS G12C–Mutant Non–Small Cell Lung Cancer: Biology, Developmental Therapeutics, and Molecular Testing - Icahn School of Medicine at Mount Sinai. Retrieved from [Link]

  • Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PubMed Central. Retrieved from [Link]

  • Targeting KRAS G12C with Covalent Inhibitors - Annual Reviews. (2022-04-11). Retrieved from [Link]

  • Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer. (2021-07-08). Retrieved from [Link]

  • (PDF) Targeting KRAS G12C with Covalent Inhibitors - ResearchGate. (2025-08-08). Retrieved from [Link]

  • Multiple Mechanisms Underlie the Acquired Resistance to KRAS G12C Inhibition | Cancer Discovery - AACR Journals. (2022-03-01). Retrieved from [Link]

  • Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory. (2024-09-26). Retrieved from [Link]

  • The Benefits of KRAS G12C Inhibitor Sotorasib in NSCLC - Patient Power. (2022-06-03). Retrieved from [Link]

  • Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PubMed. (2021-11-18). Retrieved from [Link]

  • Challenges in targeting KRASG12C mutations - YouTube. (2022-08-09). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Amino-7-methyl-7-azaspiro[3.5]nonane

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the scale-up synthesis of 2-Amino-7-methyl-7-azaspiro[3.5]nonane. This document is designed for researchers, process c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 2-Amino-7-methyl-7-azaspiro[3.5]nonane. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this valuable scaffold from bench-scale to pilot or manufacturing scale. The unique three-dimensional architecture of 7-azaspiro[3.5]nonane derivatives makes them highly sought-after in medicinal chemistry for developing novel therapeutics.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address common challenges encountered during scale-up. We will delve into the causality behind these issues and provide field-proven, actionable solutions.

Overview of a Representative Synthetic Pathway

While multiple synthetic routes exist, a common and logical approach to the target molecule involves the construction of a protected spirocyclic ketone, followed by reductive amination, and concluding with N-methylation and deprotection. The following workflow illustrates a representative pathway, which will serve as the framework for our discussion.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Amination & Methylation cluster_2 Stage 3: Final Deprotection A Starting Materials (e.g., 1,1-cyclobutane- dicarboxylic acid derivative) B Dieckmann Condensation or similar cyclization A->B Multi-step process C Protected Spirocyclic Ketone (e.g., N-Boc-7-azaspiro[3.5]nonan-2-one) B->C D Reductive Amination C->D Key Intermediate E Protected Diamine (e.g., N-Boc-2-amino-7-azaspiro[3.5]nonane) D->E F N-Methylation (Eschweiler-Clarke) E->F G Fully Protected Intermediate (N-Boc-2-amino-7-methyl-7-azaspiro[3.5]nonane) F->G H Acidic Deprotection (e.g., TFA or HCl) G->H I Final Product (2-Amino-7-methyl-7-azaspiro[3.5]nonane) H->I

Caption: Representative synthetic workflow for 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

Frequently Asked Questions & Troubleshooting Guide
Part 1: Spirocyclic Core Synthesis & Amination

Question 1: We are experiencing poor yields and difficult purification during the initial cyclization to form the N-Boc-7-azaspiro[3.5]nonan-2-one intermediate at a 1 kg scale. What are the likely causes?

Answer: This is a common scale-up challenge. The Dieckmann condensation or related cyclizations can be sensitive to reaction conditions, especially at a larger scale.

  • Causality & Troubleshooting:

    • Base Stoichiometry and Addition: At scale, localized concentration gradients of the base (e.g., sodium ethoxide, NaH) can lead to side reactions like Claisen condensation or oligomerization. Ensure slow, subsurface addition of the base to a well-agitated solution to maintain homogeneity.

    • Temperature Control: Exotherms are more difficult to manage at scale. An uncontrolled temperature increase can promote side reactions. Ensure your reactor has adequate cooling capacity and consider a slower addition rate.

    • Work-up and Quench: The quenching of a strong base at a large scale is highly exothermic and can lead to product degradation. A reverse quench (slowly adding the reaction mixture to a cooled acid solution) is often more controllable.

    • Purification: Direct isolation via crystallization is ideal for scale-up. If chromatography is necessary at the lab scale, invest time in developing a crystallization procedure. Screen various solvent/anti-solvent systems. A patent for a related compound suggests that while some routes require harsh conditions or expensive materials, focusing on routes with mild conditions and straightforward post-treatment is crucial for large-scale production.[3]

Question 2: Our reductive amination of the spirocyclic ketone is sluggish and generates a significant amount of the corresponding alcohol by-product. How can we improve the selectivity for the desired amine?

Answer: The competition between reductive amination and simple ketone reduction is a classic selectivity problem. The key is to favor the formation of the imine/enamine intermediate before the reduction step.

  • Causality & Troubleshooting:

    • Ammonia/Amine Source: Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) is present to drive the equilibrium towards imine formation.

    • pH Control: The optimal pH for imine formation is typically mildly acidic (pH 5-6). This protonates the ketone carbonyl, activating it for nucleophilic attack, but does not excessively protonate the amine nucleophile. Using a buffer like ammonium acetate can be effective.

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are generally more selective for imines over ketones compared to the more reactive sodium borohydride (NaBH₄). STAB is often preferred for its less toxic nature and effectiveness under mildly acidic conditions.

    • Water Removal: The formation of the imine intermediate generates water. At a large scale, the accumulation of water can shift the equilibrium back towards the ketone. The use of a dehydrating agent (like molecular sieves) or azeotropic removal of water (if the solvent system allows) can significantly improve conversion.

G Start Low yield / selectivity in Reductive Amination Q1 Is the reaction sluggish (incomplete conversion)? Start->Q1 Q2 Is the primary byproduct the alcohol? Q1->Q2 Yes Sol1 Increase excess of Ammonia source. Q1->Sol1 No, conversion is fast but unselective Sol2 Optimize pH to 5-6. Use buffered system. Q1->Sol2 Yes Q2->Sol2 No, other impurities Sol4 Switch to a more selective reducing agent (e.g., STAB). Q2->Sol4 Yes Sol3 Consider adding a dehydrating agent. Sol2->Sol3 Sol5 Ensure slow addition of reducing agent to favor imine reduction over ketone. Sol4->Sol5

Caption: Troubleshooting Decision Tree for Reductive Amination.

Part 2: N-Methylation and Final Deprotection

Question 3: We need to selectively methylate the piperidine nitrogen (N7) without affecting the Boc-protected primary amine (at C2). Which methylation strategy is most suitable for scale-up?

Answer: For selective N-methylation at scale, the Eschweiler-Clarke reaction is often the preferred method.

  • Causality & Rationale:

    • Eschweiler-Clarke Reaction: This method uses formaldehyde and formic acid. It is robust, inexpensive, and high-yielding. The mechanism involves the formation of an iminium ion followed by reduction with formate, which is highly selective for secondary amines. The Boc-protected primary amine is significantly less nucleophilic and will not react under these conditions.

    • Alternative Reagents (and their issues): While reagents like methyl iodide are effective, they are often more expensive, can lead to over-methylation (quaternary salt formation), and present safety/handling challenges at a large scale. Reductive amination with formaldehyde and a reducing agent like STAB is also an option but is less atom-economical than Eschweiler-Clarke.

Question 4: The final Boc-deprotection step using Trifluoroacetic Acid (TFA) works well in the lab, but on a 500g scale, we are seeing increased impurity formation and our product is isolated as a sticky TFA salt. How do we address this?[4]

Answer: This is a classic scale-up issue related to exotherm control and product isolation.

  • Causality & Troubleshooting:

    • Exotherm Control: The reaction of TFA with the Boc-protected amine is highly exothermic. On a large scale, this can lead to a significant temperature increase, causing degradation of the product or acid-sensitive functional groups.

      • Solution: Perform the reaction at 0-5 °C in a suitable reactor. Use slow, controlled addition of TFA to the solution of the protected amine in a solvent like Dichloromethane (DCM). A detailed synthetic route for a related compound specifies dissolving the intermediate in DCM, cooling to 0°C, and then adding TFA dropwise.[4]

    • Product Isolation: The resulting amine-TFA salt can be difficult to handle and purify. Converting it to a more crystalline salt or isolating it as the free base is often necessary.

      • Salt Conversion: After removing the excess TFA and solvent under vacuum, dissolve the crude residue in a solvent like isopropanol or ethanol and add a solution of HCl in the same solvent (or bubble HCl gas) to precipitate the more crystalline hydrochloride salt.

      • Free Base Isolation: After the reaction, carefully quench the mixture by adding it to a cold, stirred solution of a base (e.g., NaOH, K₂CO₃). Extract the aqueous layer with a suitable organic solvent (e.g., DCM, EtOAc), dry the combined organic layers, and concentrate to obtain the free base. This can then be purified further by distillation or crystallization.

Experimental Protocols
Protocol 1: Scale-Up N-Methylation via Eschweiler-Clarke

This protocol is representative for the selective methylation of the N-Boc-2-amino-7-azaspiro[3.5]nonane intermediate.

  • Reactor Setup: Charge a 20 L jacketed glass reactor with N-Boc-2-amino-7-azaspiro[3.5]nonane (1.0 kg, 1.0 equiv) and formic acid (98%, 2.5 L).

  • Reagent Addition: Begin stirring and add formaldehyde (37% in H₂O, 1.2 L, ~3.5 equiv) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 20 °C using the reactor cooling jacket.

  • Reaction & Monitoring: After the addition is complete, slowly heat the reaction mixture to 85-90 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a separate vessel containing a stirred, cold (0 °C) solution of 10 M sodium hydroxide (approx. 5 L) to basify the mixture to pH > 11. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Dichloromethane (3 x 3 L).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-7-methyl-7-azaspiro[3.5]nonane. The product can be used directly or purified by column chromatography if necessary.

Data Summary Table

The following table provides representative parameters for the key synthetic steps discussed. Yields and conditions are illustrative and based on typical outcomes for this class of chemistry.[3][5]

StepKey ReagentsSolventTemp (°C)Typical ScaleAvg. Yield (%)Purity (LC-MS)
Cyclization Sodium Ethoxide, Diethyl ester precursorEthanol/Toluene80-1101-5 kg65-75%>95%
Reductive Amination NH₄OAc, STABMethanol/DCE20-251-5 kg70-85%>97%
N-Methylation HCOOH, CH₂ONeat/H₂O85-900.5-2 kg85-95%>98%
Boc-Deprotection TFA or 4M HClDCM or Dioxane0-250.5-2 kg90-98%>99% (as salt)
References
  • Melnykov, K. O., et al. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 6(48), 32959–32971. [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. National Institutes of Health (NIH). [Link]

  • Gergely, M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. National Institutes of Health (NIH). [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry. [Link]

  • Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. MDPI. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. SpringerLink. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. PubChem. [Link]

  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.

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Troubleshooting

mitigating epimerization during derivatization of spirocyclic amines

Technical Support Center: Spirocyclic Amine Derivatization Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with spirocyclic amines.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spirocyclic Amine Derivatization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with spirocyclic amines. Maintaining the stereochemical integrity of these complex structures during chemical derivatization is a critical challenge. This resource provides in-depth troubleshooting advice, optimized protocols, and the fundamental principles to help you mitigate epimerization and ensure the stereopurity of your compounds.

Section 1: Understanding the Challenge: Epimerization in Spirocyclic Amines

This section addresses the fundamental concepts essential for diagnosing and preventing stereochemical erosion.

Frequently Asked Questions (FAQs)

Q1.1: What are spirocyclic amines and why is their precise 3D structure so important?

A: Spirocyclic amines are organic compounds featuring a unique structural motif where two rings are connected through a single, shared carbon atom, known as the spiro atom. When one of these rings contains a nitrogen atom (amine), the molecule is classified as a spirocyclic amine. This rigid, three-dimensional architecture is highly sought after in medicinal chemistry as it allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets like enzymes and receptors. Even a minor change in the configuration at a single stereocenter can dramatically alter a molecule's biological activity, turning a potent therapeutic into an inactive or even toxic compound.[1]

Q1.2: What is epimerization, and why is it a major concern during derivatization?

A: Epimerization is a chemical process where the configuration at only one of several stereocenters in a molecule is inverted.[1][2] The resulting molecule is called an epimer. During derivatization—the process of chemically modifying the amine to improve its properties for analysis (e.g., by gas or liquid chromatography)—the conditions used can inadvertently cause this inversion.[3][4][5] This is a significant problem because the goal of the analysis is often to determine the stereochemical purity of the original amine. If the derivatization process itself alters the stereochemistry, the analytical results will be inaccurate and misleading, potentially compromising critical decisions in a drug development pipeline.[1][2]

Q1.3: Which stereocenter in a spirocyclic amine is most vulnerable to epimerization?

A: The stereocenter most susceptible to epimerization is typically the carbon atom directly attached to the amine group (the α-carbon). The hydrogen atom on this carbon (the α-proton) can be slightly acidic. Under certain conditions, particularly in the presence of a base, this proton can be temporarily removed to form a planar, achiral enolate or a related intermediate.[1] When the proton is added back, it can approach from either face of the planar intermediate, leading to a mixture of the original stereoisomer and its newly formed epimer. The presence of electron-withdrawing groups can increase the acidity of this proton, making the center even more prone to epimerization.[1]

G cluster_0 Vulnerable Stereocenter in a Spirocyclic Amine Start Spirocyclic Amine (Defined Stereocenter) Intermediate Planar Intermediate (Loss of Chirality) Start->Intermediate Base abstracts α-proton End_R Original Epimer Intermediate->End_R Reprotonation (Original Face) End_S Inverted Epimer Intermediate->End_S Reprotonation (Opposite Face)

Caption: Mechanism of base-catalyzed epimerization at the α-carbon.

Section 2: Troubleshooting Guide: Diagnosing and Solving Epimerization

This section provides a systematic approach to identifying and resolving epimerization issues encountered during your experiments.

Problem 2.1: My post-derivatization analysis (HPLC/GC) shows unexpected diastereomers or a loss of enantiomeric excess (e.e.). How do I fix this?

This is the most common sign of epimerization. Follow this workflow to diagnose and solve the issue.

G Start Unexpected Peaks in Chiral Analysis Step1 Step 1: Verify Starting Material Is the starting amine stereochemically pure? Analyze underivatized amine if possible (e.g., Chiral SFC, NMR with chiral shift reagent). Start->Step1 Step1_Result Purity Confirmed? Step1->Step1_Result Step2 Step 2: Scrutinize Derivatization Conditions Epimerization is likely occurring during the reaction. Step1_Result->Step2 Yes End Re-evaluate synthesis or purification of starting material. Step1_Result->End No (Problem is in synthesis/ purification) Condition1 A. Check the Base Is it too strong? (e.g., alkoxides, DBU) Is it sterically hindered? Step2->Condition1 Condition2 B. Check the Temperature Is the reaction run at elevated temperatures? (e.g., > 50°C) Step2->Condition2 Condition3 C. Check Reaction Time Is the reaction time unnecessarily long? Step2->Condition3 Solution1 Solution: Use a weaker, non-nucleophilic, sterically hindered base like DIEA or 2,4,6-collidine. Or, run the reaction without a base if possible. Condition1->Solution1 Solution2 Solution: Perform the reaction at a lower temperature (e.g., 0°C or -20°C). Cool reaction mixture before adding reagents. Condition2->Solution2 Solution3 Solution: Monitor the reaction by TLC or LC-MS and quench it as soon as it reaches completion. Condition3->Solution3

Sources

Reference Data & Comparative Studies

Comparative

comparing the efficacy of different 7-azaspiro[3.5]nonane-based GPR119 agonists

An In-Depth Comparative Guide to the Efficacy of 7-Azaspiro[3.5]nonane-Based GPR119 Agonists G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of 7-Azaspiro[3.5]nonane-Based GPR119 Agonists

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[3][4] Agonist binding to this Gs-coupled receptor stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP).[5][6] This cascade directly potentiates glucose-stimulated insulin secretion (GSIS) from β-cells and triggers the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[7][8][9] This incretin effect further enhances insulin secretion in a glucose-dependent manner, a crucial feature that minimizes the risk of hypoglycemia, a common side effect of many antidiabetic therapies.[5][10]

Despite significant research and development efforts, many early-generation GPR119 agonists failed to translate their promising preclinical efficacy into successful clinical outcomes, often due to loss of efficacy or tachyphylaxis.[1][11] This has spurred the exploration of novel chemical scaffolds to identify new agonists with improved potency, durability, and pharmacokinetic properties. Among these, the 7-azaspiro[3.5]nonane core has been identified as a novel and potent scaffold for the development of next-generation GPR119 agonists.[12][13] This guide provides a detailed comparison of the efficacy of agonists derived from this specific chemical class, supported by experimental data and protocols to aid researchers in the field.

The GPR119 Signaling Pathway

The mechanism of action for a GPR119 agonist is rooted in the canonical Gs-coupled protein signaling pathway. The following diagram illustrates the key steps from receptor binding to the downstream physiological effects that contribute to improved glycemic control.

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPR119 GPR119 Receptor Gs Gs Protein (α, β, γ) GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist Agonist->GPR119 Binds Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Glucose-Stimulated Insulin Secretion (Pancreatic β-cell) PKA->Insulin Potentiates GLP1 ↑ GLP-1 Release (Intestinal L-cell) PKA->GLP1 Promotes

Caption: GPR119 Signaling Pathway.

Comparative Efficacy of 7-Azaspiro[3.5]nonane Agonists

The development of the 7-azaspiro[3.5]nonane series involved systematic optimization of different chemical moieties on the core structure to enhance potency and pharmacokinetic properties. A key study described the synthesis and evaluation of a series of these compounds, leading to the identification of a particularly potent agonist, designated compound 54g .[12]

The primary metric for in vitro efficacy is the EC50 value, which represents the concentration of an agonist that gives half of the maximal response. This is typically measured using a cAMP accumulation assay in a cell line, such as HEK293, that is engineered to express the human GPR119 receptor.[14] A lower EC50 value indicates higher potency.

Table 1: In Vitro Potency of GPR119 Agonists

Compound IDChemical ClassEC50 (nM) for human GPR119Reference
Compound 54g 7-Azaspiro[3.5]nonane Potent Agonist (Specific EC50 not publicly detailed) [12]
AR231453Pyrimidine4.7 - 9[15]
APD597Pyrimidine46[15]
AS1269574Pyrimidine2500[14]
GSK1292263Pyridine~126[15]

While specific EC50 values for the full 7-azaspiro[3.5]nonane series are not widely published, the lead compound 54g was identified through optimization of the piperidine N-capping group and the aryl group, demonstrating its high potency in these screening assays.[12] Its efficacy was further validated in vivo. In diabetic rat models, oral administration of compound 54g demonstrated a significant glucose-lowering effect during an oral glucose tolerance test (OGTT).[12] This confirms that the potent in vitro activity translates to a tangible physiological response, a critical step in drug development.

Methodologies and Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols used to evaluate these agonists must be robust and well-validated. The following sections detail the standard methodologies for assessing the in vitro and in vivo efficacy of GPR119 agonists.

Experimental Workflow for Agonist Evaluation

The process of identifying and validating a novel GPR119 agonist follows a logical progression from initial high-throughput screening to more complex in vivo models. This workflow ensures that only the most promising compounds advance, saving time and resources.

experimental_workflow cluster_discovery Discovery & Screening cluster_validation Preclinical Validation synthesis 1. Compound Synthesis (e.g., 7-Azaspiro[3.5]nonane library) invitro 2. In Vitro Screening (cAMP Accumulation Assay) synthesis->invitro Test Potency sar 3. Structure-Activity Relationship (SAR) Analysis invitro->sar Generate Data sar->synthesis Optimize Structure pk_profile 4. Pharmacokinetic (PK) Profiling in Rodents sar->pk_profile Select Leads invivo 5. In Vivo Efficacy Testing (Oral Glucose Tolerance Test) pk_profile->invivo Confirm Exposure data_analysis 6. Data Analysis & Lead Candidate Selection invivo->data_analysis Evaluate Efficacy

Caption: General Experimental Workflow.
Protocol 1: In Vitro cAMP Accumulation Assay

This assay is the gold standard for quantifying the potency of Gs-coupled receptor agonists like those for GPR119. The principle is to measure the amount of cAMP produced by cells in response to stimulation by the test compound.

Objective: To determine the EC50 value of a test compound at the human GPR119 receptor.

Materials:

  • HEK293 cell line stably expressing the human GPR119 receptor.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Test compounds (e.g., 7-azaspiro[3.5]nonane derivatives) dissolved in DMSO.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE Ultra cAMP kit).[10]

  • Multi-well assay plates (e.g., 384-well).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Culture the GPR119-expressing HEK293 cells to ~80% confluency. Harvest the cells and seed them into the wells of a 384-well plate at a predetermined density. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate assay buffer. It is critical to include a positive control (a known GPR119 agonist like AR231453) and a negative control (vehicle, e.g., DMSO).[16]

  • Cell Stimulation: Remove the culture medium from the cells and add the diluted compounds. Incubate for a specified period (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

  • Cell Lysis and Detection: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Add the detection reagents provided in the kit. These reagents typically involve competitive immunoassays using fluorescently labeled antibodies.

  • Data Acquisition: Read the plate using a plate reader. The signal generated is inversely proportional to the amount of cAMP produced in the cells.

  • Data Analysis: Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT is a fundamental in vivo experiment to assess how a compound affects glucose metabolism in a living organism.[4] It measures the body's ability to clear a glucose load from the blood, a key function that is impaired in T2DM.

Objective: To evaluate the effect of an orally administered GPR119 agonist on glucose tolerance in a diabetic or healthy rodent model.

Materials:

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6J mice).[4][12]

  • Test compound formulated for oral gavage.

  • Glucose solution (e.g., 2 g/kg body weight).[4]

  • Handheld glucometer and test strips.

  • Blood collection supplies (e.g., lancets, micro-centrifuge tubes).

  • Oral gavage needles.

Procedure:

  • Acclimatization and Fasting: Acclimatize the animals to handling. Before the test, fast the animals overnight (typically 16-18 hours for mice) but allow free access to water.[17]

  • Baseline Glucose Measurement (T=0): Weigh each animal. Take a baseline blood sample by tail tipping and measure the blood glucose concentration using a glucometer. This is the T=0 time point.[17]

  • Compound Administration: Immediately after the baseline reading, administer the test compound (or vehicle control) via oral gavage.

  • Glucose Challenge: After a set pre-treatment period (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.[4]

  • Post-Challenge Blood Glucose Monitoring: Collect blood samples at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[4][18] Measure the blood glucose level at each time point.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion profile. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Discussion and Future Outlook

The exploration of the 7-azaspiro[3.5]nonane scaffold represents a logical and necessary evolution in the quest for a clinically successful GPR119 agonist. Structure-activity relationship (SAR) studies are crucial in this process, as they reveal how specific chemical modifications impact a compound's potency and pharmacokinetic profile.[6][19] The identification of lead compounds like 54g from the 7-azaspiro[3.5]nonane class underscores the potential of this novel core structure.[12]

The primary challenge for GPR119 agonists has been the translation of robust preclinical data into human efficacy.[11] While compounds from this new class have shown promise in animal models, demonstrating a favorable glucose-lowering effect, the path to clinical success requires overcoming the hurdles that stymied their predecessors. Future research should focus not only on potency but also on receptor occupancy, downstream signaling durability, and potential for combination therapies, for instance with DPP-IV inhibitors.[9] The detailed experimental frameworks provided here serve as a guide for the rigorous evaluation required to validate these next-generation compounds and unlock the full therapeutic potential of GPR119 activation.

References

  • Therapeutic application of GPR119 ligands in metabolic disorders. Diabetes, Obesity & Metabolism. [Link]

  • What are GPR119 agonists and how do they work?. Patsnap Synapse. [Link]

  • Therapeutic application of GPR119 ligands in metabolic disorders. ResearchGate. [Link]

  • GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology. [Link]

  • GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases. National Institutes of Health. [Link]

  • GPR119 agonists as potential new oral agents for the treatment of type 2 diabetes and obesity. ResearchGate. [Link]

  • First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. ACS Chemical Neuroscience. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. [Link]

  • GLUCOSE TOLERANCE PROTOCOL (ORAL). Lexington Medical Center. [Link]

  • Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology. [Link]

  • Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. European Journal of Pharmacology. [Link]

  • Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells. Molecular Metabolism. [Link]

  • Oral Glucose Tolerance Test. PhenX Toolkit. [Link]

  • Activation of GPR119 by fatty acid agonists... Biological Chemistry. [Link]

  • DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice. Diabetes & Metabolism Journal. [Link]

  • Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. ResearchGate. [Link]

  • Oral Glucose Tolerance Test. Mouse Metabolic Phenotyping Centers. [Link]

  • A categorical structure-activity relationship analysis of GPR119 ligands. Journal of Computer-Aided Molecular Design. [Link]

  • Oral Glucose Tolerance Test in Mouse. Protocols.io. [Link]

  • Oral Glucose Tolerance Test Procedure in Adults. Royal United Hospitals Bath. [Link]

  • GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. [Link]

  • GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs. [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]

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Validation

The Rising Star in Fragment-Based Drug Discovery: A Comparative Validation of 2-Amino-7-methyl-7-azaspiro[3.5]nonane

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter that balances potency, selectivity, and favorable physicochemical properties is paramount. Fragment-Based Drug Discovery (FBDD) has em...

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter that balances potency, selectivity, and favorable physicochemical properties is paramount. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy to navigate this challenge, championing the principle that smaller, less complex molecules can serve as more efficient starting points for lead optimization. Within this paradigm, the architectural complexity of a fragment is a critical determinant of its value. The "escape from flatland," a strategic shift away from planar, sp²-rich molecules towards three-dimensional, sp³-rich scaffolds, has gained significant traction.[1][2][3] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement, offering rigid yet conformationally defined structures that can project vectors into three-dimensional space.[2][4][5]

This guide provides an in-depth validation of "2-Amino-7-methyl-7-azaspiro[3.5]nonane" as a premier fragment for FBDD. We will objectively compare its performance and properties against other relevant scaffolds, supported by a framework of established experimental validation protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage next-generation fragments in their discovery pipelines.

The Spirocyclic Advantage: Why 2-Amino-7-methyl-7-azaspiro[3.5]nonane Stands Out

The allure of spirocyclic scaffolds lies in their ability to confer a unique combination of rigidity and three-dimensionality, which can lead to improved binding affinity and selectivity.[2][4] Furthermore, the introduction of a spirocyclic moiety can favorably modulate key drug-like properties, including solubility and metabolic stability.[5][6][7]

2-Amino-7-methyl-7-azaspiro[3.5]nonane is a compelling fragment for several reasons:

  • Inherent 3D Geometry: The spirocyclic core rigidly holds the cyclohexane and azetidine rings in a defined orientation, allowing for precise projection of substituents into the binding pocket of a target protein.

  • Strategic Functionalization: The primary amine provides a versatile handle for fragment growing and linking strategies, while the tertiary amine of the azetidine can influence solubility and participate in hydrogen bonding.

  • Favorable Physicochemical Profile: As we will demonstrate, this fragment aligns well with the principles of the "Rule of Three," a set of guidelines for optimal fragment properties.[8][9][10]

To objectively assess the merits of 2-Amino-7-methyl-7-azaspiro[3.5]nonane, we will compare it with two other relevant spirocyclic fragments: the well-established 2-Azaspiro[3.3]heptane and the heteroatom-rich 6-Oxa-2-azaspiro[3.5]nonane .

Comparative Analysis of Physicochemical Properties

A fragment's success is intrinsically linked to its physicochemical properties. The "Rule of Three" provides a useful framework for evaluating fragment quality, suggesting a molecular weight < 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each being ≤ 3.[9][10]

Property2-Amino-7-methyl-7-azaspiro[3.5]nonane2-Azaspiro[3.3]heptane[11][12]6-Oxa-2-azaspiro[3.5]nonane[13]"Rule of Three" Guideline[9][10]
Molecular Weight ( g/mol ) 154.26 (calculated)97.16127.18< 300
cLogP 0.3 (estimated)[14]0.7-0.2 (estimated)≤ 3
Hydrogen Bond Donors 211≤ 3
Hydrogen Bond Acceptors 212≤ 3
Topological Polar Surface Area (Ų) 20.3 (for the ketone precursor)[14]12.021.3≤ 60 (suggested)[9]

Note: Some values are calculated or estimated based on related structures and may vary slightly depending on the prediction software.

This comparison highlights that all three fragments comfortably adhere to the "Rule of Three." Notably, 2-Amino-7-methyl-7-azaspiro[3.5]nonane offers an additional hydrogen bond donor through its primary amine, potentially enabling a greater number of initial interactions with a target protein. The inclusion of an oxygen atom in 6-Oxa-2-azaspiro[3.5]nonane can further enhance aqueous solubility.[6]

Experimental Validation Workflow: A Step-by-Step Guide

The validation of a fragment hit is a critical process that confirms genuine binding and provides a foundation for structure-activity relationship (SAR) studies. A multi-pronged approach using orthogonal biophysical techniques is essential to minimize false positives and gain a comprehensive understanding of the binding event.

Below, we detail the step-by-step protocols for three industry-standard techniques for fragment screening and validation: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Fluorimetry (DSF).

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Structural Characterization Primary_Screen Fragment Library Screen (SPR, NMR, or DSF) Hit_Confirmation Orthogonal Assay (e.g., NMR if primary was SPR) Primary_Screen->Hit_Confirmation Identified Hits Affinity_Determination Affinity Measurement (e.g., SPR titration) Hit_Confirmation->Affinity_Determination Confirmed Binders Structural_Biology X-ray Crystallography or Cryo-EM Affinity_Determination->Structural_Biology Validated Hits

Figure 1: A generalized workflow for fragment screening and validation.
Surface Plasmon Resonance (SPR) for Primary Screening and Affinity Determination

SPR is a highly sensitive, label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It is an excellent method for both primary screening and accurate determination of binding kinetics and affinity.

Experimental Protocol: SPR Screening

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

    • Activate the carboxyl groups on the chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the protein solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in the same way but without protein immobilization to enable background subtraction.

  • Fragment Screening:

    • Prepare fragment solutions in the running buffer (e.g., HBS-EP+) at a concentration of 100-200 µM.

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).[15]

    • Monitor the binding response (in Resonance Units, RU) over time. A typical injection cycle includes a baseline phase, an association phase during fragment injection, and a dissociation phase.[15][16]

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution that removes the bound fragment without denaturing the protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the protein flow cell data to correct for bulk refractive index changes.

    • Identify hits based on a response threshold that is significantly above the baseline noise.

For Affinity Determination:

  • Perform a dose-response experiment by injecting a range of concentrations of the hit fragment (e.g., from 0.1 to 10 times the estimated dissociation constant, Kd).

  • Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the Kd.

NMR Spectroscopy for Hit Validation and Binding Site Mapping

NMR spectroscopy is a powerful tool for detecting the weak interactions typical of fragments. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observation with Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for fragment screening as they do not require isotopic labeling of the protein.

Experimental Protocol: Ligand-Observed NMR (STD)

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., phosphate-buffered saline in 99.9% D₂O).

    • Prepare a stock solution of the fragment to be tested.

    • Add the fragment to the protein solution to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum to ensure the fragment is soluble and its signals are visible.

    • Set up the STD experiment. This involves two experiments: an "on-resonance" experiment where a specific protein resonance is saturated, and an "off-resonance" experiment where a frequency far from any protein or ligand signals is irradiated.

    • The on-resonance saturation is transferred to binding ligands through spin diffusion.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Signals that appear in the difference spectrum belong to the fragment that binds to the protein. The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment protons to the protein surface.

NMR_Validation_Flow Prepare_Sample Prepare Protein & Fragment Sample in D2O Buffer Acquire_Spectra Acquire On-Resonance and Off-Resonance Spectra Prepare_Sample->Acquire_Spectra Process_Data Subtract Spectra to Generate Difference Spectrum Acquire_Spectra->Process_Data Analyze_Result Identify Fragment Signals in Difference Spectrum Process_Data->Analyze_Result

Figure 2: Workflow for hit validation using ligand-observed NMR.
Differential Scanning Fluorimetry (DSF) for High-Throughput Screening

DSF, also known as a thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. It is a rapid and cost-effective method for high-throughput screening of fragment libraries.

Experimental Protocol: DSF Assay

  • Sample Preparation:

    • In a 96- or 384-well PCR plate, prepare a reaction mixture containing the target protein (2-5 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the running buffer.[17][18]

    • Add the fragments to be screened to individual wells at a final concentration of 100-500 µM. Include a no-fragment control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to increase the temperature incrementally (e.g., from 25°C to 95°C at a rate of 1°C/minute).[18]

    • Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve for each well.

    • Determine the Tm, which is the temperature at the midpoint of the unfolding transition.

    • A significant positive shift in Tm (ΔTm) in the presence of a fragment compared to the control indicates that the fragment binds to and stabilizes the protein.

Conclusion and Future Outlook

2-Amino-7-methyl-7-azaspiro[3.5]nonane represents a highly promising fragment for modern drug discovery campaigns. Its inherent three-dimensionality, strategic functional handles, and favorable physicochemical properties make it an excellent starting point for the development of novel therapeutics. When compared to other spirocyclic fragments like 2-azaspiro[3.3]heptane and 6-oxa-2-azaspiro[3.5]nonane, it offers a unique balance of properties that can be advantageous in various target classes.

The robust experimental workflow detailed in this guide, employing orthogonal biophysical techniques such as SPR, NMR, and DSF, provides a clear and reliable path for the validation and characterization of this and other high-value fragments. By embracing the principles of FBDD and leveraging structurally diverse and complex fragments, the scientific community is well-positioned to tackle challenging biological targets and deliver the next generation of innovative medicines.

References

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Expert Opinion on Drug Discovery. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). ResearchGate. [Link]

  • PubChem. 2-Azaspiro(3.3)heptane. [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • ResearchGate. (2018). The 'rule of three' for fragment-based drug discovery: Where are we now?. [Link]

  • Bruker. Fragment screening by ligand observed nmr. [Link]

  • Journal of Visualized Experiments. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. [Link]

  • PubChem. 6-Oxa-2-azaspiro(3.5)nonane hydrochloride. [Link]

  • ACS Medicinal Chemistry Letters. (2010). Fragment Screening by Surface Plasmon Resonance. [Link]

  • ResearchGate. (2017). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]

  • PubChem. 2-Azaspiro[3.3]heptane hydrochloride. [Link]

  • Practical Fragments. (2011). Pushing the Rule of 3. [Link]

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  • Advanced Synthesis & Catalysis. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

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  • PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]

  • Sandiego. NIH Public Access. [Link]

  • protocols.io. Differential Fluorescence Scanning Assay (DSF Assay). [Link]

  • PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • York Structural Biology Laboratory. Fragment Library Screening by SPR. [Link]

  • PubChem. 7-Azaspiro(3.5)nonane. [Link]

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  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • AMERICAN ELEMENTS. tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. [Link]

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  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

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Comparative

A Comparative Guide to 2-Amino-7-methyl-7-azaspiro[3.5]nonane Derivatives as M1 Muscarinic Agonists

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's disease, the M1 muscarinic acetylcholine receptor (M1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's disease, the M1 muscarinic acetylcholine receptor (M1 mAChR) has emerged as a prime target.[1][2] Activation of this receptor, located predominantly in the central nervous system, is believed to enhance cognitive function and potentially modify the course of the disease.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of M1 agonists: derivatives of 2-Amino-7-methyl-7-azaspiro[3.5]nonane. We will objectively compare their performance with alternative M1 agonists and provide detailed experimental protocols to support further research and development.

The Rationale for M1 Muscarinic Agonism in Neurodegenerative Disease

Alzheimer's disease is characterized by a decline in cholinergic neurotransmission, contributing significantly to cognitive deficits.[3] While current treatments like acetylcholinesterase inhibitors offer symptomatic relief, their efficacy is limited.[1] A more direct approach is the activation of M1 mAChRs, which are Gq-coupled receptors that play a crucial role in learning and memory.[2] Selective M1 agonism aims to restore cholinergic tone, thereby improving cognitive function while minimizing the peripheral side effects associated with non-selective muscarinic activation.[1]

Structure-Activity Relationship of 2-Amino-7-methyl-7-azaspiro[3.5]nonane Derivatives

The 7-azaspiro[3.5]nonane scaffold has been identified as a valuable core for the design of M1 muscarinic agonists. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with the receptor's binding pocket. The SAR of this class of compounds can be systematically explored by modifying key positions on the scaffold.

Key Structural Modifications and Their Impact on Activity
  • The 2-Amino Group: The amino group at the 2-position is a critical pharmacophoric element. Its basicity and ability to form hydrogen bonds are essential for anchoring the ligand in the orthosteric binding site of the M1 receptor. Modifications at this position, such as acylation to form amides, can significantly impact potency and selectivity.

  • The 7-Methyl Group: The methyl group on the nitrogen at the 7-position is crucial for maintaining the tertiary amine character, which is a common feature of muscarinic agonists. This group contributes to the overall lipophilicity and pKa of the molecule, influencing its ability to cross the blood-brain barrier.

  • Substitutions on the Amino Group: Derivatization of the 2-amino group into various amides has been a key strategy to enhance M1 activity and selectivity. The nature of the acyl group, including its size, lipophilicity, and hydrogen bonding capacity, dictates the interaction with specific residues in the M1 receptor binding pocket. For instance, bulky and lipophilic secondary amides have shown to be preferred for M1 agonism.[1]

Comparative Analysis with Alternative M1 Agonists

To contextualize the potential of 2-Amino-7-methyl-7-azaspiro[3.5]nonane derivatives, it is essential to compare them with other well-characterized M1 agonists.

Compound ClassRepresentative Compound(s)Key AdvantagesKey Disadvantages
Azaspiro[3.5]nonane Derivatives 2-Amino-7-methyl-7-azaspiro[3.5]nonane AnalogsHigh potential for M1 selectivity, favorable physicochemical properties for CNS penetration.Limited publicly available data on specific derivatives.
Pyrazinylazacycles XanomelineDemonstrated clinical efficacy in improving cognitive and behavioral symptoms in Alzheimer's disease and schizophrenia.[1]Dose-limiting cholinergic side effects due to lack of complete M1 selectivity.[1]
Azabicyclic Oximes CI-1017Functionally M1-selective agonist.[4]Complex synthesis, potential for off-target effects.
Benzimidazolones HTL9936Rationally designed for high M1 selectivity and partial agonism to improve tolerability.[1]Still in clinical development, long-term efficacy and safety profile not fully established.

Experimental Protocols for Evaluating M1 Agonist Activity

The following are detailed methodologies for key in vitro assays to characterize the activity of novel 2-Amino-7-methyl-7-azaspiro[3.5]nonane derivatives.

Radioligand Binding Assay for M1 Receptor Affinity

This assay determines the binding affinity of a test compound to the M1 muscarinic receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M1 muscarinic receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled M1 antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Calcium Mobilization Assay for M1 Receptor Functional Activity

This assay measures the functional potency and efficacy of a test compound as an M1 agonist by detecting changes in intracellular calcium concentration.

Protocol:

  • Cell Culture: Culture a cell line stably expressing the human M1 muscarinic receptor in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: Generate concentration-response curves and determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximal efficacy).

Visualizing Key Concepts

SAR_of_Azaspiro_Nonane_Derivatives cluster_scaffold 2-Amino-7-methyl-7-azaspiro[3.5]nonane Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Structure Amino 2-Amino Group (Receptor Anchoring) Scaffold->Amino Position 2 Methyl 7-Methyl Group (CNS Penetration) Scaffold->Methyl Position 7 Amide Amide Derivatives (Potency & Selectivity) Amino->Amide Derivatization Activity M1 Agonist Potency & Selectivity Methyl->Activity Influences Amide->Activity Impacts

Caption: Key structural features of the 2-Amino-7-methyl-7-azaspiro[3.5]nonane scaffold and their influence on M1 agonist activity.

Experimental_Workflow Start Novel Compound Synthesis BindingAssay Radioligand Binding Assay (Determine Affinity - Ki) Start->BindingAssay FunctionalAssay Calcium Mobilization Assay (Determine Potency - EC50 & Efficacy - Emax) Start->FunctionalAssay SAR_Analysis Structure-Activity Relationship Analysis BindingAssay->SAR_Analysis FunctionalAssay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of novel M1 muscarinic agonists.

Conclusion

Derivatives of 2-Amino-7-methyl-7-azaspiro[3.5]nonane represent a promising class of M1 muscarinic agonists with the potential for development as treatments for neurodegenerative diseases. Their rigid spirocyclic core provides a solid foundation for the design of potent and selective ligands. Further exploration of the SAR, particularly through systematic modification of the 2-amino group, is warranted to optimize their pharmacological profile. The comparative analysis and detailed experimental protocols provided in this guide aim to facilitate and accelerate the discovery of novel M1 agonists with improved therapeutic potential.

References

  • Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish. PubMed Central. [Link]

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  • (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. PubMed. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

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Comparative

A Head-to-Head Comparison of GPR119 Agonists in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The G protein-coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes (T2D) and obesity.[1][2] Located primari...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes (T2D) and obesity.[1][2] Located primarily on pancreatic β-cells and intestinal enteroendocrine L-cells, its activation offers a dual mechanism of action: enhancing glucose-dependent insulin secretion and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][3][4] This guide provides a head-to-head comparison of several key synthetic GPR119 agonists that have undergone significant preclinical evaluation, offering insights into their relative performance and the experimental frameworks used to assess them.

While promising in animal models, the translation of GPR119 agonists to clinical success has been challenging, with many candidates failing in Phase II trials due to modest efficacy.[3][4] This underscores the importance of rigorous preclinical assessment to identify compounds with the highest potential.

The GPR119 Signaling Pathway: A Dual-Pronged Approach to Glycemic Control

Activation of GPR119 by an agonist initiates a signaling cascade predominantly through the Gαs protein subunit.[3] This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] The downstream effects depend on the cell type:

  • In Pancreatic β-Cells: Elevated cAMP directly enhances glucose-stimulated insulin secretion (GSIS). This glucose-dependency is a critical safety feature, reducing the risk of hypoglycemia.[1]

  • In Intestinal L-Cells: The cAMP surge triggers the release of GLP-1 and other incretins, such as glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones then act on the pancreas to further potentiate insulin release, suppress glucagon, and slow gastric emptying, contributing to overall glucose homeostasis.[2]

GPR119_Signaling cluster_pancreas Pancreatic β-Cell cluster_gut Intestinal L-Cell Agonist_P GPR119 Agonist GPR119_P GPR119 Agonist_P->GPR119_P Gs_P Gαs GPR119_P->Gs_P AC_P Adenylyl Cyclase Gs_P->AC_P cAMP_P ↑ cAMP AC_P->cAMP_P Insulin Glucose-Dependent Insulin Secretion cAMP_P->Insulin Agonist_G GPR119 Agonist GPR119_G GPR119 Agonist_G->GPR119_G Gs_G Gαs GPR119_G->Gs_G AC_G Adenylyl Cyclase Gs_G->AC_G cAMP_G ↑ cAMP AC_G->cAMP_G GLP1 GLP-1 & GIP Secretion cAMP_G->GLP1 GLP1->Insulin Potentiates

Caption: GPR119 signaling in pancreatic and intestinal cells.

Head-to-Head Comparison of Preclinical GPR119 Agonists

The following table summarizes the performance of several notable GPR119 agonists in various preclinical models. It is important to note that direct comparisons are complicated by variations in experimental design, animal models, and dosing regimens across studies.

AgonistKey Preclinical FindingsAnimal Model(s)Noteworthy Characteristics
APD597 (JNJ-38431055) Showed significant improvement in glucose excursion at doses of 3-30 mg/kg.[5] Single doses decreased glucose excursion, but multiple doses did not significantly alter 24-hour weighted mean glucose.[6] Increased post-meal GLP-1 and GIP concentrations.[6]Diabetic Rats, T2DM SubjectsGood solubility and favorable balance of potency and intrinsic activity.[7] Avoids the long-half-life hydroxyl metabolites seen with its analog, APD668.[7]
GSK1292263 Modest, numerical lowering of plasma glucose AUC in STZ-induced diabetic rats at 30 mg/kg daily for 2 weeks.[8] In T2DM subjects, it significantly increased PYY levels but had no effect on active or total GLP-1 or GIP.[9]STZ-induced Diabetic Rats, T2DM SubjectsStrong effect on PYY, a gut hormone involved in satiety.
MBX-2982 Potent, selective, and orally active.[10] Functions via a dual mechanism: direct action on β-cells and stimulation of GLP-1 release.[10] In KK-Ay mice, 4 weeks of treatment significantly reduced fasting blood glucose and triglycerides while increasing serum insulin.[11]Healthy Volunteers, KK-Ay MiceHalf-life consistent with once-daily dosing.[10] Preclinical studies suggest potential for improved islet health.[12]
DA-1241 Exhibited sustained, long-standing antidiabetic effects in diabetic animal models without tachyphylaxis (loss of efficacy).[4] Shown to improve both glucose and lipid metabolism.[4]Diabetic Animal ModelsDifferentiated from other agonists by its sustained efficacy in preclinical studies.[4]
ps297 & ps318 Designed as gut-restricted agonists with low systemic bioavailability.[13] ps297 (100 mg/kg) significantly reduced blood glucose levels during an intraperitoneal glucose tolerance test (ipGTT), resulting in a 30% reduction in glucose excursion.[13] Co-administration with a DPP-4 inhibitor (sitagliptin) in db/db mice resulted in a synergistic, three-fold rise in GLP-1 concentrations.[13]Healthy Mice, db/db MiceLow gut permeability and poor oral absorption, designed to minimize systemic side effects by acting locally in the intestine.[13]

Key Preclinical Assays for Evaluating GPR119 Agonists

The efficacy of a GPR119 agonist is typically evaluated through a series of standardized in vivo and in vitro assays. The choice of assay is critical for dissecting the compound's specific effects on insulin secretion, incretin release, and overall glucose metabolism.

Preclinical_Workflow cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Validation Animal_Model Select Animal Model (e.g., db/db mice, STZ rats) Acclimatize Acclimatization (7-14 days) Animal_Model->Acclimatize Dosing Compound Administration (Oral Gavage) Acclimatize->Dosing OGTT Oral Glucose Tolerance Test (OGTT) - Measures incretin effect Dosing->OGTT IPGTT Intraperitoneal GTT (IPGTT) - Bypasses gut, isolates insulin effect Dosing->IPGTT Blood_Sampling Serial Blood Sampling (Tail vein) OGTT->Blood_Sampling IPGTT->Blood_Sampling Analysis Measure Glucose, Insulin, GLP-1 Blood_Sampling->Analysis Cell_Culture Culture β-cell line (e.g., MIN6) or L-cell line (e.g., GLUTag) GSIS Glucose-Stimulated Insulin Secretion (GSIS) Assay Cell_Culture->GSIS GLP1_Assay GLP-1 Secretion Assay Cell_Culture->GLP1_Assay cAMP_Assay cAMP Accumulation Assay GSIS->cAMP_Assay GLP1_Assay->cAMP_Assay Mechanism Confirm On-Target Mechanism cAMP_Assay->Mechanism

Caption: Standard preclinical workflow for GPR119 agonist evaluation.

Detailed Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

Rationale: The OGTT is the cornerstone assay for evaluating therapies that work via the incretin axis. By delivering a glucose challenge orally, it engages the gut, stimulating the release of GLP-1 and GIP. An effective GPR119 agonist will enhance this natural response, leading to greater insulin secretion and a more significant reduction in the glucose excursion compared to vehicle.

Methodology:

  • Animal Preparation: Use overnight-fasted (e.g., 16 hours) diabetic mice (e.g., db/db mice) or rats. Record baseline body weight.

  • Baseline Blood Sample: Obtain a baseline blood sample (t= -30 min) from the tail vein to measure fasting glucose.

  • Compound Administration: Administer the GPR119 agonist or vehicle control via oral gavage at the desired dose (e.g., 10-100 mg/kg).

  • Glucose Challenge: At t=0 min, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Serial Blood Sampling: Collect blood samples at regular intervals post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis:

    • Measure blood glucose concentrations at each time point using a glucometer.

    • For a more detailed analysis, collect plasma to measure insulin and active GLP-1 levels using ELISA kits.

  • Data Interpretation: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in AUC for the agonist-treated group compared to the vehicle group indicates efficacy.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: This assay isolates the direct effect of the GPR119 agonist on pancreatic β-cells, independent of its effects on gut hormone secretion. It confirms that the compound can potentiate insulin release in a glucose-dependent manner.

Methodology:

  • Cell Culture: Culture a pancreatic β-cell line (e.g., MIN6c4 cells) to ~80% confluency in standard growth media.

  • Pre-incubation (Starvation): Wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and incubate for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation:

    • Replace the starvation buffer with fresh KRB buffer containing:

      • Basal Glucose: Low glucose (2.8 mM) ± GPR119 agonist.

      • Stimulated Glucose: High glucose (e.g., 16.7 mM) ± GPR119 agonist.

    • Include a positive control, such as GLP-1, to validate cell responsiveness.

  • Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Analysis: Measure the concentration of insulin in the supernatant using a sensitive insulin ELISA kit. Normalize the results to the total protein content of the cells in each well.

  • Data Interpretation: An effective agonist will show little to no increase in insulin secretion at basal glucose levels but will significantly potentiate insulin secretion at high glucose levels compared to high glucose alone.

Discussion & Future Outlook

The preclinical data reveal a class of compounds with a potent, dual-acting mechanism for improving glycemic control.[10] Agonists like APD597 and MBX-2982 have demonstrated robust effects on both incretin release and direct insulin secretion in animal models.[5][11] However, the clinical translation has been disappointing, with many compounds showing only modest effects in humans.[14][15]

This discrepancy may be due to several factors, including species differences in receptor expression and pharmacology, or rapid receptor desensitization and internalization with chronic dosing.[3] The development of gut-restricted agonists like ps297 and ps318 represents an innovative strategy to circumvent potential systemic side effects and perhaps mitigate tachyphylaxis by localizing the therapeutic action.[13]

Furthermore, the potential for GPR119 agonists lies not only in monotherapy but also in combination with other antidiabetic agents.[3] Preclinical studies have shown synergistic effects when combined with DPP-4 inhibitors (which prolong the action of GLP-1) or metformin, suggesting a promising path forward for this therapeutic class.[3] Future research should focus on understanding the structural basis for sustained agonism and exploring these combination therapies in well-designed clinical trials.

References

  • Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? (2024). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • Ning, J., et al. (2021). Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. PubMed Central. Retrieved January 21, 2026, from [Link]

  • DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice. (2022). Diabetes & Metabolism Journal. Retrieved January 21, 2026, from [Link]

  • What are GPR119 agonists and how do they work? (2024). Patsnap Synapse. Retrieved January 21, 2026, from [Link]

  • GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Overton, H. A., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. (2009). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. (2024). bioRxiv. Retrieved January 21, 2026, from [Link]

  • Hryciw, D. H., et al. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. PubMed. Retrieved January 21, 2026, from [Link]

  • Smith, S. A., et al. (2014). Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies. PubMed. Retrieved January 21, 2026, from [Link]

  • Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. (2012). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Katz, L. B., et al. (2012). Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes. PubMed. Retrieved January 21, 2026, from [Link]

  • Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. (2024). Frontiers in Pharmacology. Retrieved January 21, 2026, from [Link]

  • Katz, L. B., et al. (2011). Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of JNJ-38431055, a Novel GPR119 Receptor Agonist and Potential Antidiabetes Agent, in Healthy Male Subjects. PubMed. Retrieved January 21, 2026, from [Link]

  • Metabolex Announces Positive Results From Phase 1a Clinical Trial of MBX-2982. (2008). PR Newswire. Retrieved January 21, 2026, from [Link]

  • Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists. (n.d.). Chinese Journal of New Drugs. Retrieved January 21, 2026, from [Link]

  • Metabolex begins phase I clinical trial of MBX-2982 for type 2 diabetes. (2008). BioWorld. Retrieved January 21, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 2-Amino-7-methyl-7-azaspiro[3.5]nonane Analogs

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the relentless pursuit of novel therapeutics, the journey from a promising hit compound to a viable drug candidate is fraught with challenges. O...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the relentless pursuit of novel therapeutics, the journey from a promising hit compound to a viable drug candidate is fraught with challenges. One of the most significant hurdles is achieving a desirable pharmacokinetic profile, and at the heart of this lies metabolic stability.[1][2] A compound's susceptibility to metabolism, primarily by hepatic enzymes, dictates its half-life, bioavailability, and potential for generating toxic metabolites.[2][3] Consequently, a thorough evaluation and optimization of metabolic stability are paramount for the successful development of safe and effective drugs with convenient dosing regimens.[1]

This guide focuses on a particularly promising scaffold in modern medicinal chemistry: the 2-Amino-7-methyl-7-azaspiro[3.5]nonane core. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered immense interest due to their inherent three-dimensionality.[4] This rigid, non-planar structure can shield metabolically vulnerable sites from enzymatic attack, often leading to enhanced metabolic stability compared to their "flat" aromatic or acyclic counterparts.[1][4]

Herein, we will provide a comprehensive comparison of the metabolic stability of hypothetical analogs of 2-Amino-7-methyl-7-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights into the experimental evaluation of these promising compounds. We will delve into the causality behind experimental choices, present detailed protocols, and interpret comparative data to inform rational drug design.

The 2-Amino-7-methyl-7-azaspiro[3.5]nonane Scaffold and its Analogs

The 2-Amino-7-methyl-7-azaspiro[3.5]nonane scaffold offers a unique combination of a rigid spirocyclic core with functional handles for chemical modification. The primary amine at the 2-position and the N-methyl group on the azaspirocycle are key points for derivatization to modulate potency, selectivity, and physicochemical properties.

For this comparative guide, we will consider a hypothetical series of analogs designed to probe the impact of subtle structural changes on metabolic stability. We will also include a non-spirocyclic, flexible analog as a comparator to highlight the advantages of the spirocyclic core.

Our hypothetical compound series includes:

  • Compound A: 2-Amino-7-methyl-7-azaspiro[3.5]nonane (the parent scaffold)

  • Compound B: 2-Acetamido-7-methyl-7-azaspiro[3.5]nonane (acetylation of the primary amine)

  • Compound C: 2-Amino-7-ethyl-7-azaspiro[3.5]nonane (modification of the N-alkyl group)

  • Compound D: N,N-diethyl-1,4-diaminocyclohexane (a non-spirocyclic, flexible comparator)

Experimental Design: The Liver Microsomal Stability Assay

To assess the metabolic stability of our compound series, the in vitro liver microsomal stability assay is the gold standard for evaluating Phase I metabolism.[2] Liver microsomes are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs.[3]

The primary objective of this assay is to determine two key parameters:

  • In vitro half-life (t½): The time it takes for 50% of the parent compound to be metabolized.

  • Intrinsic clearance (CLint): A measure of the intrinsic metabolic activity of the liver enzymes towards the compound, independent of physiological factors like blood flow.

A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.[3]

Experimental Workflow

The following diagram illustrates the typical workflow for a liver microsomal stability assay.

workflow cluster_prep Preparation cluster_inc Incubation cluster_proc Processing & Analysis cluster_data Data Analysis prep_mics Thaw & Dilute Liver Microsomes mix Pre-incubate Microsomes & Compound at 37°C prep_mics->mix prep_cpd Prepare Compound Stock Solutions prep_cpd->mix prep_nadph Prepare NADPH Cofactor Solution start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn mix->start_rxn timepoints Sample at Multiple Time Points (0, 5, 15, 30, 60 min) start_rxn->timepoints quench Quench Reaction (e.g., Acetonitrile with IS) timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc Calculate t½ and CLint plot->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol
  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare 1 µM stock solutions of the test compounds (A, B, C, and D) and positive controls (e.g., testosterone, verapamil) in a suitable solvent (e.g., DMSO, not exceeding 0.5% final concentration).

    • Prepare a 10 mM NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution to each well.

    • Add the test compound or control solution to the respective wells and pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except for the negative control wells (to which buffer is added instead).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard like tolbutamide) to stop the reaction and precipitate the proteins.

  • Sample Processing and Analysis:

    • Seal and vortex the quenching plate, then centrifuge at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining against time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) * (1 / [microsomal protein concentration]) * 1000 .

Comparative Data and Interpretation

The following table presents hypothetical, yet representative, data from a human liver microsomal stability assay for our compound series.

Compound IDStructureModificationt½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
A 2-Amino-7-methyl-7-azaspiro[3.5]nonaneParent Scaffold4530.8Moderate
B 2-Acetamido-7-methyl-7-azaspiro[3.5]nonaneAmine Acetylation> 60< 23.1High
C 2-Amino-7-ethyl-7-azaspiro[3.5]nonaneN-Alkylation3539.6Moderate
D N,N-diethyl-1,4-diaminocyclohexaneNon-spirocyclic10138.6Low
Interpretation of Results
  • The Advantage of the Spirocyclic Core (A vs. D): A direct comparison between Compound A and its non-spirocyclic, flexible analog, Compound D, clearly demonstrates the benefit of the spirocyclic scaffold. Compound A exhibits a significantly longer half-life (45 min vs. 10 min) and a much lower intrinsic clearance (30.8 vs. 138.6 µL/min/mg protein). This suggests that the rigid, three-dimensional structure of the 7-azaspiro[3.5]nonane core effectively shields the molecule from metabolic enzymes, a phenomenon often referred to as "metabolic shunting."

  • Impact of Amine Functionalization (A vs. B): Acetylation of the primary amine in Compound B results in a dramatic increase in metabolic stability (t½ > 60 min, CLint < 23.1 µL/min/mg protein). Primary amines are often susceptible to oxidation by CYPs or other metabolic enzymes. The acetamido group in Compound B is less prone to metabolism, highlighting a common and effective strategy for improving the metabolic stability of amine-containing compounds.

  • Influence of N-Alkylation (A vs. C): Lengthening the N-alkyl substituent from methyl (Compound A) to ethyl (Compound C) leads to a modest decrease in metabolic stability. This is likely due to the increased lipophilicity and the introduction of an additional potential site for metabolism (dealkylation). This observation underscores the importance of carefully considering even minor structural modifications, as they can have a measurable impact on the pharmacokinetic profile.

Structure-Metabolism Relationships

The data from our hypothetical study allows us to derive some key structure-metabolism relationships for the 2-Amino-7-methyl-7-azaspiro[3.5]nonane scaffold.

smr cluster_scaffold Spirocyclic Scaffold cluster_mods Structural Modifications cluster_outcome Metabolic Stability Outcome scaffold 7-Azaspiro[3.5]nonane Core stability Metabolic Stability scaffold->stability Increases (vs. acyclic) - Steric shielding - Reduced flexibility amine 2-Amino Group amine->stability Decreases (potential site) - Oxidation n_alkyl 7-N-Alkyl Group n_alkyl->stability Modulates - N-dealkylation - Lipophilicity

Caption: Key structure-metabolism relationships for 7-azaspiro[3.5]nonane analogs.

This logical diagram illustrates that the inherent rigidity of the spirocyclic core provides a foundational level of metabolic stability. However, the functional groups appended to this core, such as the primary amine and the N-alkyl substituent, are key determinants of the overall metabolic fate of the molecule. Strategic modifications at these positions are crucial for fine-tuning the metabolic profile.

Conclusion and Future Directions

This guide has demonstrated a systematic approach to evaluating the metabolic stability of 2-Amino-7-methyl-7-azaspiro[3.5]nonane analogs. Through the use of the in vitro liver microsomal stability assay, we can generate quantitative data (t½ and CLint) that allows for a direct comparison of different structural modifications.

Our findings, based on representative data, underscore the significant advantage of the spirocyclic scaffold in enhancing metabolic stability compared to more flexible, non-spirocyclic structures. Furthermore, we have shown that targeted modifications of functional groups, such as the acetylation of a primary amine, can be a highly effective strategy for mitigating metabolic liabilities.

The successful application of the 7-azaspiro[3.5]nonane scaffold in the development of potent GPR119 agonists with desirable pharmacokinetic profiles further validates the potential of this chemical class.[5] For drug discovery teams working with this scaffold, a systematic evaluation of metabolic stability, as outlined in this guide, is an essential step in identifying candidates with the highest probability of success in preclinical and clinical development. Future work should focus on generating more extensive structure-activity and structure-metabolism relationship data for a wider range of analogs to build more predictive models for the rational design of metabolically robust 7-azaspiro[3.5]nonane-based drug candidates.

References

  • In Vitro ADME Assays and In Vivo Extrapolations. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioisosteres of Common Functional Groups. (n.d.). Retrieved from [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Retrieved from [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Retrieved from [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021). Drug Metabolism Reviews, 53(3), 459-477. Retrieved from [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). ResearchGate. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]

  • Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. (n.d.). Retrieved from [Link]

  • (PDF) Metabolic stability and its role in the discovery of new chemical entities. (2019). ResearchGate. Retrieved from [Link]

  • Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. (2023). ASSAY and Drug Development Technologies. Retrieved from [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Retrieved from [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual. Retrieved from [Link]

  • prediction of human clearance of twenty-nine drugs from hepatic. (n.d.). Retrieved from [Link]

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Comparative

The Next Wave: A Comparative Guide to Benchmarking New KRAS G12C Inhibitors

For decades, the KRAS oncogene was deemed "undruggable," a holy grail for cancer researchers. The approval of first-generation covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib and adagrasib, marked...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the KRAS oncogene was deemed "undruggable," a holy grail for cancer researchers. The approval of first-generation covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib and adagrasib, marked a pivotal breakthrough in oncology, offering hope to patients with specific non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[1][2] However, as with many targeted therapies, the challenges of innate and acquired resistance soon became apparent, driving the development of a new wave of more potent and selective inhibitors.[3][4]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to benchmark these emerging KRAS G12C inhibitors against established compounds. We will delve into the critical experimental methodologies, from biochemical potency assays to in vivo efficacy models, explaining the scientific rationale behind each step. By synthesizing preclinical and clinical data, we aim to equip you with the knowledge to rigorously evaluate and compare the next generation of KRAS G12C-targeted therapies.

The Evolving Landscape of KRAS G12C Inhibition

The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate downstream signaling pathways critical for cell proliferation and survival.[1] The G12C mutation, a glycine-to-cysteine substitution, traps KRAS in a constitutively active state.[1] First-generation inhibitors like sotorasib and adagrasib are covalent inhibitors that irreversibly bind to the mutant cysteine, locking KRAS G12C in its inactive GDP-bound state.[1]

While these drugs have shown meaningful clinical benefit, their efficacy can be limited by resistance mechanisms. These can be "on-target," such as secondary mutations in the KRAS gene that prevent drug binding, or "off-target," involving the activation of bypass signaling pathways that circumvent the need for KRAS signaling.[5][6] This has spurred the development of next-generation inhibitors like divarasib, glecirasib, and garsorasib, which are designed for greater potency, selectivity, and the ability to overcome these resistance mechanisms.[4][7][8]

A Head-to-Head Comparison: Key Performance Metrics

A rigorous comparison of KRAS G12C inhibitors requires a multi-faceted approach, evaluating biochemical potency, cellular activity, and in vivo efficacy. The following tables summarize the publicly available data for established and emerging inhibitors.

Table 1: Preclinical Potency and Cellular Activity

InhibitorTargetAssay TypeIC50Cell Line(s)Source(s)
Sotorasib KRAS G12CBiochemical (Nucleotide Exchange)-NCI-H358, MIA PaCa-2[9]
Cell Viability (IC50)~10-50 nMNCI-H358[10]
Adagrasib KRAS G12CBiochemical-NCI-H358, MIA PaCa-2[9]
Cell Viability (IC50)~10-100 nMNCI-H358[11]
Divarasib KRAS G12CBiochemicalSub-nanomolarMIA PaCa-2[12]
Cell Viability (IC50)~0.2 nMMIA PaCa-2[12]
Glecirasib KRAS G12CBiochemical & CellularPotent InhibitionNCI-H358[13]
Garsorasib KRAS G12CBiochemical & CellularPotent InhibitionMultiple[14][15]

Note: Direct comparison of IC50 values should be approached with caution due to variations in assay conditions between different studies. Preclinical studies have suggested that divarasib is 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib.[16]

Table 2: Clinical Efficacy in KRAS G12C-Mutated NSCLC (Previously Treated)

InhibitorTrial Name (Phase)Objective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Source(s)
Sotorasib CodeBreaK 100 (II)37.1%6.8 months12.5 months[17]
Adagrasib KRYSTAL-1 (II)42.9%6.5 months12.6 months[17]
Divarasib Phase I53.4%13.1 monthsNot Reached[4][12]
Glecirasib Phase II47.9%8.2 months13.6 months[3][7][18][19]
Garsorasib Phase II50%7.6 months14.19 months (pooled analysis)[8]

These data highlight the promising clinical activity of the next-generation inhibitors, with numerically higher response rates and longer progression-free survival in early-phase trials compared to the pivotal studies of first-generation agents.

Core Methodologies for Benchmarking

To generate reliable and comparable data, standardized and well-validated experimental protocols are essential. Here, we provide step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assays: Establishing Potency and Selectivity

Rationale for Experimental Choices: The primary goal of in vitro testing is to determine a compound's direct potency against the target protein (biochemical assay) and its effect on cancer cell viability and signaling (cellular assays). The choice of cell lines is critical; using well-characterized lines with the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) is standard.[5][20] Comparing activity in KRAS G12C mutant versus KRAS wild-type cell lines is crucial for establishing selectivity.

Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay quantifies the number of viable cells in culture after treatment with the inhibitor, providing an IC50 value that represents the concentration required to inhibit cell growth by 50%.

Step-by-Step Methodology:

  • Cell Seeding: Culture KRAS G12C mutant cells (e.g., NCI-H358) in the appropriate medium.[5] Seed 3,000-5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in culture medium. The final DMSO concentration should be kept below 0.5%.[5] Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and no-cell control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]

  • Assay Reagent Addition:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[21]

  • Data Acquisition: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and plot the dose-response curve to calculate the IC50 value.

Protocol 2: p-ERK Inhibition Assay (Western Blot)

This assay measures the phosphorylation of ERK, a key downstream effector of the KRAS signaling pathway, to confirm that the inhibitor is blocking the intended pathway.[22][23]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed KRAS G12C mutant cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the inhibitor for a defined period (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody against total ERK.[24]

In Vivo Models: Assessing Efficacy and Pharmacodynamics

Rationale for Experimental Choices: Moving from a petri dish to a living organism is a critical step. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are a standard for assessing anti-tumor efficacy.[11][17] Genetically engineered mouse models (GEMMs) that endogenously express the KRAS G12C mutation provide a more physiologically relevant system to study tumor development and therapeutic response.[9][17]

Protocol 3: Subcutaneous Xenograft Efficacy Study

This model is used to evaluate the ability of a KRAS G12C inhibitor to suppress tumor growth in vivo.

Step-by-Step Methodology:

  • Cell Implantation: Inject KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).[11]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer the KRAS G12C inhibitor and vehicle control according to the desired schedule (e.g., once daily oral gavage).[11]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Analysis (Optional): At the end of the study, tumors can be harvested to assess target engagement and downstream pathway inhibition (e.g., by Western blot for p-ERK) as described in Protocol 2.[17]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the KRAS signaling pathway and a typical benchmarking workflow.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK GRB2_SOS GRB2/SOS1 RTK->GRB2_SOS Growth Factor KRAS_GDP KRAS G12C (Inactive-GDP) GRB2_SOS->KRAS_GDP Activates GDP/GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation Inhibitor New KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalently Binds & Inactivates

Caption: KRAS/MAPK signaling pathway and the point of intervention for covalent G12C inhibitors.

Benchmarking_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem Biochemical Assays (Potency, Kinetics) Cell_Viability Cell Viability Assays (IC50 in G12C vs WT cells) Biochem->Cell_Viability Signaling Signaling Assays (p-ERK Western Blot) Cell_Viability->Signaling PK Pharmacokinetics (PK Studies) Signaling->PK Lead Candidate Selection Xenograft Xenograft Models (Efficacy, TGI) PK->Xenograft PD Pharmacodynamics (Target Engagement in Tumors) Xenograft->PD GEMM GEMM Models (Advanced Efficacy) Xenograft->GEMM

Caption: A generalized workflow for benchmarking new KRAS G12C inhibitors.

Overcoming Resistance: The Next Frontier

The clinical durability of KRAS G12C inhibitors is often limited by the emergence of resistance.[3][4] Next-generation inhibitors are being developed not only for increased potency but also to address these resistance mechanisms. Benchmarking should therefore include models of acquired resistance.

Developing Resistance Models:

  • In Vitro: Continuously culture sensitive KRAS G12C cell lines with escalating doses of a first-generation inhibitor to select for resistant clones.[25]

  • In Vivo: Treat xenograft-bearing mice until tumors initially regress and then begin to regrow. These relapsed tumors can be harvested and used to establish resistant cell lines or patient-derived xenograft (PDX) models.[25]

By testing new inhibitors in these resistant models, researchers can determine if they can overcome specific resistance mechanisms, a key differentiator for a "best-in-class" compound.

Conclusion and Future Directions

The journey from an "undruggable" target to multiple approved therapies for KRAS G12C-mutant cancers is a testament to persistent scientific innovation. The first-generation inhibitors, sotorasib and adagrasib, have set a clinical benchmark.[26] However, the field is rapidly advancing, with next-generation compounds like divarasib, glecirasib, and garsorasib showing immense promise in early clinical trials.[4][7][8]

A rigorous, systematic benchmarking approach, employing the standardized methodologies outlined in this guide, is paramount for objectively evaluating these new agents. By focusing on potency, selectivity, in vivo efficacy, and the ability to overcome resistance, the scientific community can identify the most promising candidates to improve outcomes for patients with KRAS G12C-driven cancers. The ultimate goal is to develop therapies that provide deeper, more durable responses, potentially through rational combination strategies that are currently under active investigation.[9]

References

  • Glecirasib Shows Efficacy and Safety in KRAS G12C–Mutated NSCLC. The ASCO Post. May 1, 2024. [Link]

  • KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges. MDPI. [Link]

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Validation

A Researcher's Guide to Navigating the Unseen: Assessing the Off-Target Effects of 7-Azaspiro[3.5]nonane Derivatives

The emergence of novel chemical scaffolds is the lifeblood of modern drug discovery. Among these, 7-azaspiro[3.5]nonane derivatives have captured the attention of medicinal chemists for their unique three-dimensional arc...

Author: BenchChem Technical Support Team. Date: February 2026

The emergence of novel chemical scaffolds is the lifeblood of modern drug discovery. Among these, 7-azaspiro[3.5]nonane derivatives have captured the attention of medicinal chemists for their unique three-dimensional architecture, offering a departure from the "flatland" of traditional aromatic systems. This structural novelty holds the promise of improved potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets, including G protein-coupled receptors (GPCRs) like the M1 muscarinic acetylcholine receptor and GPR119, as well as challenging targets such as the oncogenic KRAS G12C mutant.

However, with great innovation comes the critical responsibility of comprehensive characterization. A molecule's journey from a promising hit to a safe and effective therapeutic is paved with rigorous testing, and a crucial aspect of this is the meticulous assessment of its off-target effects. Unintended interactions with other biological macromolecules can lead to unforeseen toxicity, derailing an otherwise promising drug development program.

This guide provides a framework for researchers, scientists, and drug development professionals to proactively assess the off-target liabilities of 7-azaspiro[3.5]nonane derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data from related compound classes to illuminate the path toward building a comprehensive safety profile for this exciting new scaffold.

The Imperative of Off-Target Profiling in Drug Discovery

The principle of "one drug, one target" is a foundational concept in pharmacology, but the reality is often more complex. Small molecules, by their nature, can interact with multiple proteins, some of which may be structurally related to the intended target, while others may be entirely unrelated. These off-target interactions are a primary contributor to adverse drug reactions (ADRs).[1] Early identification and mitigation of these liabilities are paramount to de-risk drug candidates and accelerate their path to the clinic.[2]

For a novel scaffold like 7-azaspiro[3.5]nonane, a systematic and tiered approach to off-target assessment is essential. This typically begins with computational predictions and progresses to broad in vitro screening panels, followed by more focused cellular and in vivo studies.

A Strategic Workflow for Off-Target Assessment

A robust strategy for evaluating the off-target profile of 7-azaspiro[3.5]nonane derivatives should be integrated early in the discovery pipeline. The following workflow provides a logical progression from broad screening to in-depth characterization.

OffTargetWorkflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development In Silico Prediction In Silico Prediction Broad Panel Screening Broad Panel Screening In Silico Prediction->Broad Panel Screening Guide Panel Selection Secondary Assays Secondary Assays Broad Panel Screening->Secondary Assays Identify Hits Cell-Based Assays Cell-Based Assays Secondary Assays->Cell-Based Assays Confirm & Characterize In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Assess Physiological Relevance

A tiered workflow for assessing off-target effects of novel chemical entities.

Comparative Analysis: Learning from Functionally Similar Compounds

While specific off-target screening data for 7-azaspiro[3.5]nonane derivatives is not yet extensively published in the public domain, we can draw valuable insights from compounds targeting similar biological pathways.

M1 Muscarinic Agonists

The M1 muscarinic receptor is a key target for cognitive disorders. However, achieving selectivity over other muscarinic receptor subtypes (M2-M5) is a significant challenge. Off-target activation of M2 and M3 receptors can lead to cardiovascular and gastrointestinal side effects, respectively.[3]

Table 1: Representative Selectivity Profile of Muscarinic Agonists

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M1 vs M2/M3 SelectivityReference
Carbachol1,0001,0001,0001,000Non-selective[4]
McN-A-343100>10,000>10,000200M1/M4 selective[4]
Pilocarpine5005,0006003,000Moderately M1/M3 selective[4]
Xanomeline10100505M1/M4 selective[5]

Note: Data are illustrative and compiled from various sources. Ki values represent binding affinity.

For a novel 7-azaspiro[3.5]nonane-based M1 agonist, a primary screen against the other muscarinic receptor subtypes is essential.

KRAS G12C Inhibitors

The development of covalent inhibitors targeting the KRAS G12C mutation has been a breakthrough in oncology. These inhibitors, such as sotorasib and adagrasib, have demonstrated remarkable selectivity for the mutant protein over wild-type KRAS.[6] However, as with any kinase inhibitor, off-target effects on other kinases can be a concern.[7][8]

Table 2: Off-Target Considerations for KRAS G12C Inhibitors

InhibitorPrimary TargetPotential Off-TargetsAssessment MethodReference
SotorasibKRAS G12COther cysteine-containing proteinsKinome-wide profiling, proteomics[6]
AdagrasibKRAS G12COther kinases, transportersBroad panel screening (e.g., SAFETYscan47)[6]

This table highlights the types of off-target assessments relevant to covalent inhibitors.

A 7-azaspiro[3.5]nonane derivative designed as a KRAS inhibitor would necessitate a comprehensive kinase panel screen to assess its selectivity.

Key Experimental Protocols for Off-Target Assessment

The following are detailed, step-by-step methodologies for essential in vitro off-target screening assays.

Protocol 1: GPCR Off-Target Screening via Radioligand Binding Assay

This protocol is fundamental for assessing the interaction of a test compound with a panel of GPCRs.

Objective: To determine the binding affinity (Ki) of a 7-azaspiro[3.5]nonane derivative for a range of off-target GPCRs.

Materials:

  • Cell membranes expressing the target GPCRs

  • Radiolabeled ligand specific for each GPCR (e.g., [3H]-NMS for muscarinic receptors)

  • Test compound (7-azaspiro[3.5]nonane derivative)

  • Assay buffer (e.g., Krebs buffer)

  • Non-specific binding control (e.g., atropine for muscarinic receptors)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.

  • Total and Non-Specific Binding: Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess of a known unlabeled ligand).

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1 hour).

  • Termination and Filtration: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plates and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation. Calculate the Ki value using the Cheng-Prusoff equation.[9]

Protocol 2: Kinase Inhibitor Off-Target Profiling

This protocol outlines a common method for assessing the selectivity of a kinase inhibitor against a broad panel of kinases.

Objective: To determine the inhibitory activity (IC50) of a 7-azaspiro[3.5]nonane derivative against a panel of purified kinases.

Materials:

  • Panel of purified recombinant kinases

  • Substrate for each kinase (peptide or protein)

  • [γ-33P]-ATP

  • Test compound

  • Kinase reaction buffer

  • 96-well filter plates or other suitable assay plates

  • Phosphor imager or scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and the test compound.

  • Initiation: Start the reaction by adding [γ-33P]-ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-33P]-ATP.

  • Quantification: Measure the amount of incorporated radiolabel using a phosphor imager or scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[10]

Protocol 3: hERG Channel Inhibition Assay via Automated Patch Clamp

The hERG potassium channel is a critical off-target to assess due to its role in cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.[11]

Objective: To determine the IC50 of a 7-azaspiro[3.5]nonane derivative for the hERG channel.

Materials:

  • Automated patch-clamp system (e.g., IonWorks, QPatch)

  • Cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells)

  • Extracellular and intracellular recording solutions

  • Test compound

  • Positive control (e.g., dofetilide, cisapride)

Procedure:

  • Cell Preparation: Harvest and prepare the hERG-expressing cells according to the instrument manufacturer's protocol.

  • Instrument Setup: Prime the automated patch-clamp system with the appropriate solutions and load the cell suspension.

  • Seal Formation and Whole-Cell Configuration: The instrument will automatically establish a high-resistance seal between a single cell and the recording electrode and then rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording: Apply a specific voltage protocol to elicit hERG currents and record a stable baseline in the extracellular solution. A typical voltage protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.[2][12]

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound and record the hERG current at each concentration.

  • Washout: If possible, wash out the compound to assess the reversibility of the inhibition.

  • Data Analysis: Measure the peak tail current at each compound concentration and normalize it to the baseline current. Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.[12]

Visualizing Signaling Pathways and Potential Off-Target Interactions

Understanding the intended signaling pathway of a 7-azaspiro[3.5]nonane derivative is crucial for interpreting off-target data.

M1_Signaling cluster_0 M1 Muscarinic Receptor Signaling 7-azaspiro_agonist 7-Azaspiro[3.5]nonane M1 Agonist M1_receptor M1 Receptor 7-azaspiro_agonist->M1_receptor Gq_protein Gq Protein M1_receptor->Gq_protein PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cognitive_Function Improved Cognitive Function Ca_release->Cognitive_Function PKC_activation->Cognitive_Function

Intended signaling pathway for a 7-azaspiro[3.5]nonane M1 muscarinic agonist.

Off_Target_Interactions cluster_0 Potential Off-Targets 7-azaspiro_derivative 7-Azaspiro[3.5]nonane Derivative Other_GPCRs Other GPCRs (e.g., M2/M3) 7-azaspiro_derivative->Other_GPCRs Side Effects (e.g., GI, CV) Kinases Kinases 7-azaspiro_derivative->Kinases Unforeseen Signaling Perturbations Ion_Channels Ion Channels (e.g., hERG) 7-azaspiro_derivative->Ion_Channels Cardiotoxicity Transporters Transporters 7-azaspiro_derivative->Transporters Drug-Drug Interactions

Potential off-target interactions and their consequences for a novel compound.

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a promising frontier in the quest for novel therapeutics. Its unique structural features offer the potential for enhanced drug-like properties. However, the successful translation of this potential into clinical reality hinges on a thorough and proactive assessment of off-target effects. By employing a strategic, multi-tiered approach that combines in silico prediction, broad panel screening, and detailed mechanistic studies, researchers can build a comprehensive safety profile for their compounds. The experimental protocols and comparative insights provided in this guide serve as a robust starting point for navigating the complex landscape of off-target pharmacology and ultimately, for developing safer and more effective medicines.

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Comparative

A Senior Application Scientist's Guide to the Synthesis of 7-Azaspiro[3.5]nonanes: A Comparative Analysis

Introduction: The Rising Prominence of the 7-Azaspiro[3.5]nonane Scaffold In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer improved physicochemical and pharmacological pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the 7-Azaspiro[3.5]nonane Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer improved physicochemical and pharmacological properties is relentless. The concept of "escaping from flatland" — moving from two-dimensional aromatic structures to three-dimensional, C(sp³)-rich scaffolds — has become a guiding principle for medicinal chemists aiming to enhance clinical success rates.[1] Within this paradigm, the 7-azaspiro[3.5]nonane motif has emerged as a particularly valuable bioisostere for the ubiquitous piperidine ring.

Spirocyclic scaffolds, defined by a single atom common to two rings, introduce conformational rigidity and a distinct three-dimensional exit vector for substituents. This unique geometry can lead to improved target binding, enhanced metabolic stability against oxidative enzymes, and optimized aqueous solubility compared to their simpler heterocyclic counterparts.[2] The 7-azaspiro[3.5]nonane core, specifically, marries the favorable properties of a piperidine ring with the structural novelty of an azetidine, presenting a compelling scaffold for interrogating biological targets. Its application as a GPR119 agonist in the development of anti-diabetic agents highlights its therapeutic potential.[3]

However, the construction of this spirocyclic system presents non-trivial synthetic challenges, primarily centered on the efficient and controlled formation of the spirocyclic quaternary carbon. This guide provides a comparative analysis of three distinct and powerful synthetic strategies for accessing the 7-azaspiro[3.5]nonane core: Intramolecular Cyclization, Ring-Closing Metathesis, and a modern Visible-Light Photocatalysis approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to guide researchers in selecting the optimal route for their specific research and development needs.

Route 1: The Workhorse Strategy — Intramolecular Reductive Amination

This classical approach relies on the construction of a linear precursor containing both the azetidine ring and a latent piperidine fragment, which is then cyclized in a key intramolecular step. Reductive amination is a robust and widely-used transformation that forms the cornerstone of this strategy due to its reliability and scalability.[4]

Causality and Experimental Rationale

The logic of this route is to first build the sterically more demanding, pre-functionalized azetidine ring and then use it as an anchor to construct the larger piperidine ring. The key precursor is an azetidine-4-carbaldehyde tethered to a three-carbon chain terminating in a primary amine. The intramolecular cyclization proceeds via the formation of a transient cyclic iminium ion upon condensation of the aldehyde and the amine, which is then stereoselectively reduced in situ. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for the iminium ion over the aldehyde, preventing premature reduction of the starting material and minimizing side reactions.[4] The Boc-protecting group on the azetidine nitrogen is chosen for its stability under a wide range of conditions and its facile cleavage under acidic conditions (e.g., with TFA or HCl) post-synthesis.

Experimental Protocol: Intramolecular Reductive Amination
  • Precursor Synthesis: The synthesis begins with commercially available N-Boc-azetidin-4-one. A Wittig reaction with (3-aminopropyl)triphenylphosphonium bromide (after suitable N-protection, e.g., as a phthalimide) followed by ozonolysis would yield the key aldehyde precursor, N-Boc-4-(2-formylethyl)azetidine. Subsequent deprotection of the amine is required before cyclization.

  • Cyclization Vessel: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add the N-Boc-protected azetidine amino-aldehyde (1.0 equiv) and dissolve in anhydrous 1,2-dichloroethane (DCE) (approx. 0.05 M concentration).

  • Addition of Reagents: Add glacial acetic acid (1.1 equiv) to the solution to catalyze iminium ion formation.

  • Reductive Cyclization: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 equiv) in DCE. Add the STAB slurry portion-wise to the stirred reaction mixture at room temperature over 30 minutes. The reaction is typically exothermic and should be monitored.

  • Reaction Monitoring: Stir the reaction at room temperature for 18-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 1 hour. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-7-azaspiro[3.5]nonane.

Logical Flow: Intramolecular Reductive Amination

A N-Boc-azetidine precursor with amino-aldehyde side chain B Intramolecular Iminium Ion Formation A->B AcOH (catalyst) DCE, RT C In situ Reduction (Sodium Triacetoxyborohydride) B->C Intermediate D N-Boc-7-azaspiro[3.5]nonane C->D Product Isolation E Acidic Deprotection (TFA or HCl) D->E F Target 7-azaspiro[3.5]nonane E->F A N-Boc-4,4-diallylazetidine B Ring-Closing Metathesis (Grubbs II Catalyst) A->B DCM, Reflux - Ethylene C N-Boc-7-azaspiro[3.5]non-1-ene B->C Product Isolation D Catalytic Hydrogenation (H₂, Pd/C) C->D E Target N-Boc-7-azaspiro[3.5]nonane D->E A N-alkenyl azetidine + Ketone + PC + HAT reagent B Irradiation (Blue LEDs) Single Electron Transfer (SET) A->B MeCN, RT C Radical Cascade & Cyclization B->C Radical Intermediates D Hydrogen Atom Transfer (HAT) & Catalyst Regeneration C->D E Target 7-azaspiro[3.5]nonane D->E Product Isolation

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-7-methyl-7-azaspiro[3.5]nonane

Executive Summary: A Protocol Built on Safety and Compliance This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-7-methyl-7-azaspiro[3.5]nonane. As a specialized spir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Protocol Built on Safety and Compliance

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-7-methyl-7-azaspiro[3.5]nonane. As a specialized spirocyclic amine, this compound requires careful handling due to its potential hazards and the general lack of extensive toxicological data.[1] The core principle of this protocol is that 2-Amino-7-methyl-7-azaspiro[3.5]nonane must be treated as hazardous waste. Under no circumstances should it be disposed of via standard laboratory drains or mixed with municipal trash.[2][3] The only acceptable method of disposal is through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department. This guide will detail the necessary steps for waste accumulation, temporary storage, spill management, and final disposal, ensuring the safety of personnel and environmental protection.

Part 1: Chemical Profile and Hazard Assessment

Understanding the chemical nature of 2-Amino-7-methyl-7-azaspiro[3.5]nonane is foundational to its safe handling. While specific toxicological properties have not been thoroughly investigated, its structure as an aliphatic amine allows us to infer potential hazards based on the broader class of amine compounds.[1][4] Amines are typically alkaline and can be corrosive or irritating to the skin, eyes, and respiratory system.[4]

Key Chemical Properties

PropertyValueSource
CAS Number 1160247-16-4[5][6]
Molecular Formula C9H18N2[5][7]
Molecular Weight 154.25 g/mol [5][6]
InChIKey BEIQGPFZUFUANC-UHFFFAOYSA-N[7]

Given these properties and its chemical class, we must assume the compound poses a moderate hazard and handle it accordingly.

Part 2: On-Site Waste Management: Segregation, Containerization & Storage

Proper management begins the moment the chemical is deemed waste. The primary goal is to prevent accidental reactions and ensure the waste is in a safe, stable state for collection.

Step-by-Step Pre-Disposal Protocol:

  • Waste Segregation: Immediately segregate waste containing 2-Amino-7-methyl-7-azaspiro[3.5]nonane from other chemical waste streams. Critically, keep it separate from acids and strong oxidizing agents, as amines can react exothermically and violently with these substances.[2][3]

  • Select Appropriate Containers: Use only containers made of compatible materials (e.g., high-density polyethylene - HDPE). The container must have a tightly sealing lid to prevent the release of fumes.[2][3]

  • Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "2-Amino-7-methyl-7-azaspiro[3.5]nonane "

    • An indication of the hazards (e.g., "Irritant," "Handle with Care")

    • The accumulation start date (the date the first drop of waste was added)

  • Safe Storage: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area. This area should be cool, away from direct sunlight, and secure from unauthorized access.[2]

Part 3: Personal Protective Equipment (PPE) - A Non-Negotiable Requirement

All personnel handling waste 2-Amino-7-methyl-7-azaspiro[3.5]nonane must wear appropriate PPE to prevent exposure.[2]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.[8]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: While general handling in a well-ventilated area may not require a respirator, one should be available. For spill cleanup or if vapors are expected, a respirator with cartridges appropriate for organic vapors/amines (e.g., type ABEK-P2) is necessary.[1]

Part 4: Emergency Protocol for Accidental Spills

Preparedness is key to mitigating the impact of an accidental release.

Spill Cleanup Steps:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.

  • Don PPE: Before approaching the spill, don the full PPE described in Part 3, including respiratory protection if necessary.

  • Contain the Spill: Prevent the spill from spreading by diking the area with absorbent materials like vermiculite or chemical absorbent pads.[2][9] Do not let the product enter drains.[1]

  • Collect the Material:

    • For liquid spills, cover with an inert absorbent material.

    • For solid spills, carefully sweep up the material, avoiding dust formation.[1][9]

  • Package for Disposal: Place all contaminated absorbent materials and sweepings into a suitable, sealable container. Label this container as hazardous waste containing 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

  • Decontaminate: Clean the spill area with soap and plenty of water.[1]

  • Dispose: The sealed container of cleanup debris must be disposed of as hazardous waste along with the primary chemical waste.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Full PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Contaminated Material contain->collect package Package & Label as Hazardous Waste collect->package decontaminate Decontaminate Spill Area package->decontaminate

Caption: Workflow for responding to an accidental spill.

Part 5: The Core Disposal Protocol: Professional Management

The definitive disposal of 2-Amino-7-methyl-7-azaspiro[3.5]nonane must be handled by professionals. This ensures compliance with all regulations and proper destruction of the chemical.

Disposal_Decision_Workflow start Generate Waste (2-Amino-7-methyl-7-azaspiro[3.5]nonane) segregate Segregate, Containerize, and Label Waste Correctly start->segregate contact Contact EHS or Licensed Hazardous Waste Contractor segregate->contact provide_info Provide Waste Information (Name, Quantity, SDS) contact->provide_info schedule Schedule Waste Pickup provide_info->schedule incineration Professional Disposal (e.g., High-Temperature Incineration) schedule->incineration

Caption: Decision workflow for proper chemical disposal.

Procedural Steps:

  • Contact Your Disposal Authority: The first and most critical step is to contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[1][2] They are trained to handle and transport chemical waste in accordance with all legal requirements.

  • Provide Necessary Documentation: Be prepared to provide the chemical name, CAS number, quantity of waste, and a copy of its Safety Data Sheet (SDS), if available.

  • Arrange for Pickup: Follow the specific instructions provided by the EHS office or waste contractor for pickup. Do not move the waste from its designated accumulation area unless instructed to do so.

  • Recommended Disposal Method: For organic amine compounds like this, the preferred method of disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like oxides of nitrogen.[1][10] This is a self-validating system, as the licensed contractor provides a manifest that tracks the waste from your laboratory to its final destruction, ensuring a complete and compliant chain of custody.

References

  • MSDS of tert-butyl 2-amino-7-azaspiro[3.
  • (7-Methyl-7-azaspiro[3.5]nonan-2-yl)azanium.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
  • Amine Disposal For Businesses. Collect and Recycle.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • tert-Butyl 2,7-diazaspiro[3.
  • Safety D
  • 2-Amino-7-methyl-7-azaspiro[3.5]nonane. ChemBK.
  • 2-Amino-7-methyl-7-azaspiro[3.5]nonane. Sunway Pharm Ltd.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Amino-7-methyl-7-azaspiro[3.5]nonane: A Risk-Based Approach to Personal Protective Equipment

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-Amino-7-methyl-7-azaspiro[3.5]nonane. Given the absence of a comprehensive, publicly available Saf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-Amino-7-methyl-7-azaspiro[3.5]nonane. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally related azaspiro compounds and general principles for handling aliphatic amines to establish a robust, risk-based personal protective equipment (PPE) strategy. The core principle of this guide is to empower laboratory personnel to make informed safety decisions that protect them from potential chemical hazards.

Section 1: Hazard Assessment and Risk Analysis

The chemical structure of 2-Amino-7-methyl-7-azaspiro[3.5]nonane, featuring a primary amine and a tertiary amine within a spirocyclic system, dictates its likely hazard profile. Aliphatic amines are often corrosive and can cause irritation to the skin, eyes, and respiratory system.[1] Safety data for analogous compounds, such as tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate and other derivatives, indicate hazards including skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][3] Therefore, a conservative approach that assumes these hazards is scientifically prudent.

A dynamic risk assessment is critical before any procedure. The level of required PPE is not static; it must be adapted based on the specific task. Key variables to consider include:

  • Scale: Handling milligrams on a lab bench presents a different risk profile than a multi-gram synthesis.

  • Concentration: Working with the neat compound versus a dilute solution.

  • Physical Form: Handling a solid powder versus a solution or volatile liquid.

  • Process: Operations that can generate aerosols or dusts, such as vortexing, sonicating, or scraping dried material, significantly increase inhalation risk.

Section 2: Core Personal Protective Equipment (PPE) Protocol

Based on the anticipated hazards, the following PPE is mandated. The level of protection should be escalated based on the risk assessment outlined above.

Eye and Face Protection

The eyes are highly susceptible to damage from chemical splashes.

  • Minimum Requirement: At all times, ANSI Z87.1-compliant chemical splash goggles must be worn.[4][5] Standard safety glasses with side shields do not provide adequate protection from splashes and are insufficient.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions greater than 50 mL, reactions under positive pressure, or cleaning spills), a full-face shield must be worn over chemical splash goggles.[4][5] This provides a secondary barrier protecting the entire face.

Hand Protection

Skin contact is a primary route of exposure. Amines can be readily absorbed and may cause irritation or sensitization.

  • Glove Selection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling amines.[4][5] Always inspect gloves for tears or pinholes before use.[5][6]

  • Best Practices: For tasks involving prolonged contact or handling larger quantities, consider double-gloving. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and dispose of them immediately in the designated waste container.[6]

Body Protection

Protecting the skin from accidental spills is crucial.

  • Standard Laboratory Attire: A fully buttoned, flame-resistant lab coat should be worn over long pants and closed-toe shoes.[5] Perforated shoes, sandals, or shorts are strictly prohibited in the laboratory.

  • Enhanced Protection: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.[5] In large-scale operations, chemical-resistant coveralls may be necessary.[4]

Respiratory Protection

Inhalation of amine vapors or aerosols can cause significant respiratory tract irritation.[2][3][7]

  • Engineering Controls First: All work with 2-Amino-7-methyl-7-azaspiro[3.5]nonane should, by default, be performed in a certified chemical fume hood to minimize vapor inhalation.[7][8]

  • When Respirators are Required: If engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor/ammonia cartridges is the minimum requirement.[7] For higher concentrations or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) is required.[4] All personnel required to wear respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.

Section 3: Procedural Guidance for PPE Usage

Properly putting on (donning) and taking off (doffing) PPE is as critical as its selection to prevent cross-contamination.

Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On):

    • Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, tie the chemical-resistant apron securely.

    • Respirator: If required, perform a seal check and don your respirator.

    • Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.

    • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

  • Doffing (Taking Off) - The "Contaminated-to-Contaminated, Clean-to-Clean" Principle:

    • Outer Gloves (if used): Remove the outer pair of gloves first and dispose of them.

    • Face Shield/Goggles: Remove the face shield from the back of your head. Remove goggles. Place them in a designated area for decontamination.

    • Lab Coat/Apron: Unbutton your lab coat and remove it by folding it inward on itself to contain any surface contamination. Hang it in its designated location or place it in the proper laundry receptacle.

    • Respirator: Remove your respirator.

    • Inner Gloves: Remove the final pair of gloves, turning them inside out as you pull them off.

    • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[6][9]

Section 4: Operational and Disposal Plans

Engineering Controls

Primary hazard control should always be achieved through engineering solutions.

  • Ventilation: Always handle 2-Amino-7-methyl-7-azaspiro[3.5]nonane inside a properly functioning chemical fume hood.[8][9] This is the most effective way to prevent inhalation exposure.

  • Safety Equipment: Ensure unobstructed access to a safety shower and eyewash station. Verify their functionality on a regular basis.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.

  • Spill Response: In case of a small spill within a fume hood, absorb the material with a compatible absorbent (e.g., vermiculite or sand). For larger spills, evacuate the area and follow your institution's emergency response protocol.

Waste Disposal
  • Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the chemical must be considered hazardous waste. Dispose of it in a designated, sealed, and clearly labeled waste container.

  • Chemical Waste: Unused product and reaction waste must be disposed of as hazardous chemical waste.[7] Contact a licensed professional waste disposal service and follow all local, state, and federal regulations.[3] Do not pour chemical waste down the drain.[3][7]

Data and Workflow Visualization

Table 1: PPE Requirements by Task
Task/ScenarioRisk LevelMinimum Required PPE
Weighing <1g of solid in a fume hoodLowChemical splash goggles, nitrile gloves, lab coat.
Preparing a dilute solution (<100 mL)Low-ModerateChemical splash goggles, nitrile gloves, lab coat.
Conducting a reaction at elevated temperatureModerate-HighChemical splash goggles, face shield, nitrile gloves (double-gloved), lab coat, chemical-resistant apron.
Transferring >100 mL of neat materialHighChemical splash goggles, face shield, nitrile gloves (double-gloved), lab coat, chemical-resistant apron. Respirator on standby.
Spill cleanupHighFull PPE ensemble: Chemical splash goggles, face shield, chemical-resistant coveralls, heavy-duty gloves, appropriate respirator.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_controls Engineering Controls cluster_risk Risk Assessment cluster_ppe PPE Level Start Begin Work with 2-Amino-7-methyl-7-azaspiro[3.5]nonane FumeHood Is work performed in a certified chemical fume hood? Start->FumeHood SplashRisk Potential for Splash or Aerosol Generation? FumeHood->SplashRisk Yes ConsultEHS STOP Consult EHS for Respirator Requirement FumeHood->ConsultEHS No Scale Large Scale or High Concentration? SplashRisk->Scale No EnhancedPPE Enhanced PPE: + Face Shield + Apron + Double Gloves SplashRisk->EnhancedPPE Yes MinPPE Minimum PPE: Goggles, Lab Coat, Single Gloves Scale->MinPPE No Scale->EnhancedPPE Yes

Caption: PPE Selection Workflow for Handling 2-Amino-7-methyl-7-azaspiro[3.5]nonane.

References

  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
  • (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • BenchChem. (2025). Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.
  • (n.d.). MSDS of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate.
  • PubChem. (2025). (7-Methyl-7-azaspiro[3.5]nonan-2-yl)azanium.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Accela ChemBio Inc. (n.d.). Material Safety Data Sheet - 2-Boc-2-azaspiro[3.5]nonane-7-carbonitrile.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific Chemicals, Inc. (2025). Safety Data Sheet - 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.
  • Enamine. (n.d.). Safety Data Sheet - tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate.
  • MedChemExpress. (2025). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate-SDS.
  • AA Blocks. (2025). Safety Data Sheet - tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate.
  • Sunway Pharm Ltd. (n.d.). 2-Amino-7-methyl-7-azaspiro[3.5]nonane.
  • Sigma-Aldrich. (n.d.). tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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